molecular formula C8H6O6 B1585314 3,6-Dihydroxyphthalic acid CAS No. 3786-46-7

3,6-Dihydroxyphthalic acid

Cat. No.: B1585314
CAS No.: 3786-46-7
M. Wt: 198.13 g/mol
InChI Key: UDKMUSGWGWZJBZ-UHFFFAOYSA-N
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Description

3,6-Dihydroxyphthalic acid (CAS 3786-46-7) is an aromatic dicarboxylic acid derivative of high interest in biochemical and environmental research. With the molecular formula C8H6O6 and a molar mass of 198.13 g/mol, this compound features two carboxylic acid and two phenolic hydroxyl groups on a benzene ring, making it a versatile intermediate . Recent scientific investigations have identified this compound as a potential intermediate in the microbial degradation pathways of complex, hazardous polycyclic aromatic hydrocarbons (PAHs) like Benzo[a]pyrene (BaP) . Research on the bacterium Bacillus mojavensis TC-5 suggests that this compound can be formed via the phthalic acid pathway during the breakdown of BaP, a process involving specific dehydrogenases, synthases, and oxygenases . This highlights its significant research value in developing novel bioremediation strategies for decontaminating food systems and the environment. The compound's structure also suggests potential as a building block for the synthesis of more complex organic molecules, pharmaceuticals, and functional materials. This product is intended for research purposes in a controlled laboratory setting only. It is classified as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydroxyphthalic acid
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InChI

InChI=1S/C8H6O6/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKMUSGWGWZJBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30321816
Record name 3,6-dihydroxyphthalic acid
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Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3786-46-7
Record name 3786-46-7
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Record name 3,6-dihydroxyphthalic acid
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Record name 3,6-DIHYDROXYPHTHALIC ACID
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Foundational & Exploratory

3,6-Dihydroxyphthalic acid chemical formula and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dihydroxyphthalic Acid: Synthesis, Properties, and Scientific Context

Core Chemical Identity of this compound

This compound is a benzenepolycarboxylic acid, a class of organic compounds characterized by a benzene ring substituted with multiple carboxyl groups and, in this case, hydroxyl groups. Its specific structure, with two carboxylic acid groups and two hydroxyl groups, makes it a molecule of interest for applications in coordination chemistry, polymer science, and as an intermediate in the synthesis of complex organic molecules. Its formal identification is crucial for researchers in chemical synthesis and materials science.

Chemical Structure

The molecular structure consists of a benzene ring with two carboxylic acid groups in the 1 and 2 positions, and two hydroxyl groups in the 3 and 6 positions. This arrangement dictates its chemical reactivity, solubility, and potential for intermolecular interactions such as hydrogen bonding.

Caption: Chemical structure of this compound.

Nomenclature and Key Identifiers

For accurate documentation and procurement, a compound is defined by its various identifiers. This compound is cataloged under several standard chemical information systems.

IdentifierValueSource
IUPAC Name 3,6-dihydroxybenzene-1,2-dicarboxylic acidN/A
CAS Number 3786-46-7[1][2]
Molecular Formula C₈H₆O₆[2]
Molecular Weight 198.133 g/mol [2]
MDL Number MFCD00096284[2]

It is important to note that this compound is considered a rare or unique chemical, and comprehensive analytical data is not always collected by suppliers.[2] Researchers should assume the responsibility of confirming the product's identity and purity upon acquisition.[2]

Synthesis Methodologies

The synthesis of this compound is non-trivial due to the challenge of achieving the specific 1,2-dicarboxy-3,6-dihydroxy substitution pattern on the benzene ring. Standard electrophilic aromatic substitution reactions can be difficult to control regioselectively. The following protocols outline viable, albeit distinct, approaches to its synthesis, reflecting different strategic considerations in organic chemistry.

Synthesis via Hydrolysis of 3,6-Dihydroxyphthalonitrile

This method represents a robust, two-stage approach that first constructs a precursor molecule, 3,6-dihydroxyphthalonitrile, from a readily available starting material, p-benzoquinone. The nitrile groups are then hydrolyzed to the desired carboxylic acids. This strategy is effective because the initial reaction with cyanide establishes the correct positions for the eventual carboxyl groups.

G start p-Benzoquinone step1 Cyanation in Acidic Alcohol start->step1 KCN, H₂SO₄, Alcohol intermediate 3,6-Dihydroxyphthalonitrile step1->intermediate step2 Acid or Base Hydrolysis intermediate->step2 end This compound step2->end

Caption: Workflow for synthesis from p-benzoquinone.

Experimental Protocol:

  • Part A: Preparation of 3,6-Dihydroxyphthalonitrile [3]

    • Reaction Setup: Dissolve 20 g of p-benzoquinone in 60 ml of alcohol. Separately, prepare a cold mixture of 25 ml of concentrated sulfuric acid and 50 ml of alcohol. Add this acidic alcohol mixture to the p-benzoquinone solution.

      • Scientific Rationale: The use of a cold, acidic medium is crucial for controlling the reactivity of the subsequent addition of cyanide and preventing polymerization or undesired side reactions of the benzoquinone.

    • Cyanation: Cool the reaction mixture thoroughly in a freezing bath (e.g., ice-salt). Slowly add a 50% aqueous solution of potassium cyanide (KCN) until a green fluorescence is observed and the solution becomes alkaline. Approximately 110 g of the KCN solution will be required.

      • Causality: The cyanide ion acts as a nucleophile, adding to the quinone system. The reaction proceeds until the aromatic dinitrile is formed. The fluorescence change is a key visual indicator of reaction progress. Extreme caution is required when handling potassium cyanide and when acidifying the solution, as this can release toxic hydrogen cyanide gas.

    • Workup: Acidify the mixture with sulfuric acid. Remove the alcohol by distillation under reduced pressure. The remaining residue is the crude 3,6-dihydroxyphthalonitrile.

    • Purification: Wash the residue with water and recrystallize from hot water, using activated charcoal to remove colored impurities. The product crystallizes as pale yellow leaflets.

  • Part B: Hydrolysis to this compound

    • Hydrolysis Reaction: Suspend the purified 3,6-dihydroxyphthalonitrile in a solution of concentrated hydrochloric acid or a strong base like 40% aqueous sodium hydroxide.

    • Heating: Heat the mixture under reflux for several hours. The progress of the hydrolysis of both nitrile groups to carboxylic acids can be monitored by thin-layer chromatography (TLC).

      • Mechanism Insight: Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide on the nitrile carbon. Both pathways ultimately yield the carboxylic acid and ammonia (or ammonium salt).

    • Isolation: After cooling, if using acid hydrolysis, the product may precipitate directly and can be collected by filtration. If using base hydrolysis, acidify the cooled reaction mixture with a strong acid (e.g., HCl) to precipitate the this compound.

    • Final Purification: The crude acid can be further purified by recrystallization from a suitable solvent like water or an aqueous alcohol mixture.

Synthesis via Aromatization of a Cyclohexanedione Precursor

An alternative strategy, outlined in patent literature, involves the construction of a substituted cyclohexanedione dicarboxylic acid diester, followed by an oxidation/aromatization step to form the dihydroxyphthalic acid derivative.[4]

Experimental Protocol (Conceptual Steps):

  • Precursor Formation: A mixed solution of a cyclohexanedione dicarboxylic acid diester and a polar solvent is prepared.[4]

  • Oxidative Aromatization: An oxidant is added to the solution at an elevated temperature (e.g., 80-100 °C) in the presence of iodine and an iodine salt, which act as catalysts. The reaction proceeds for 3-6 hours.[4]

    • Expertise: This step is the core of the synthesis, converting the alicyclic ring into a stable aromatic system. The choice of oxidant and reaction conditions is critical to achieving high yield without degrading the product.

  • Ester Hydrolysis: The resulting dihydroxyphthalic acid diester is then hydrolyzed to the final diacid using a strong base (e.g., NaOH) under an inert atmosphere (N₂), followed by acidification.[4]

  • Purification: The final product is isolated via filtration, washing, and recrystallization from a mixed solvent system.[4]

Applications and Research Context

While the broader class of dihydroxy- and hydroxybenzoic acids has found applications in various fields, specific, well-documented uses for this compound are not prevalent in the scientific literature. Its utility is primarily inferred from the functions of its isomers and related compounds.

  • As a Monomer: Isomers like 3,4-dihydroxyphthalic acid are considered useful monomers for creating functional polymer materials.[5] The structure of this compound, with its four functional groups, similarly suggests potential as a building block for polyesters, polyamides, or metal-organic frameworks (MOFs) where its specific geometry could lead to novel material properties.

  • As a Chemical Intermediate: More commonly, molecules with this level of functionality serve as intermediates in multi-step organic synthesis. For instance, 2,5-dihydroxyterephthalic acid is an important intermediate for agrochemicals, pharmaceuticals, and dyestuffs.[6][7] The hydroxyl and carboxyl groups of the 3,6-isomer can be selectively modified or used as directing groups for further substitutions on the aromatic ring, enabling the synthesis of more complex target molecules.

For drug development professionals, while this compound itself may not be a primary active pharmaceutical ingredient (API), its structural motif could be incorporated into larger molecules as a chelating agent for metal ions or as a rigid scaffold to orient other pharmacologically active groups.

Conclusion

This compound is a specialized chemical defined by the formula C₈H₆O₆ and CAS number 3786-46-7.[1][2] Its synthesis requires regioselective control, achievable through multi-step pathways starting from common precursors like p-benzoquinone or via the aromatization of specifically designed alicyclic systems.[3][4] While direct applications are not extensively reported, its structure provides significant potential as a monomer for advanced materials and as a versatile intermediate for organic synthesis in the pharmaceutical and chemical industries. Researchers working with this compound should be prepared to perform thorough characterization due to its status as a rare chemical.

References

Physico-chemical properties of 3,6-Dihydroxyphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physico-chemical Properties of 3,6-Dihydroxyphthalic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physico-chemical properties of this compound, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical implications of these properties.

Introduction: Unveiling this compound

This compound (DHPA) is an aromatic dicarboxylic acid characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 2, and two hydroxyl groups at positions 3 and 6. This specific arrangement of functional groups imparts a unique combination of acidic, hydrophilic, and chelating properties, making it a versatile building block in various scientific domains. Its ability to engage in hydrogen bonding, chelate metal ions, and undergo various chemical transformations underpins its utility. A thorough understanding of its fundamental physico-chemical characteristics is paramount for its effective application.

Core Physico-chemical Properties

The utility of this compound in any application is fundamentally governed by its physical and chemical properties. These parameters dictate its behavior in different solvents, its reactivity, and its suitability for specific experimental conditions.

Structural and Molecular Data

A foundational understanding begins with the molecule's basic structural and identifying information.

PropertyValueSource
IUPAC Name 3,6-dihydroxybenzene-1,2-dicarboxylic acidN/A
Synonyms This compoundN/A
Molecular Formula C₈H₆O₆
Molecular Weight 198.13 g/mol
CAS Number 16534-85-7
Canonical SMILES C1=C(C(=C(C=C1O)O)C(=O)O)C(=O)ON/A
InChI Key FDOORASQBCJBBQ-UHFFFAOYSA-NN/A
Acidity and pKa

The two carboxylic acid groups and two phenolic hydroxyl groups make this compound a polyprotic acid. The dissociation constants (pKa values) are critical for predicting its charge state at a given pH, which in turn influences its solubility, binding interactions, and biological activity.

  • First Carboxylic Acid (pKa₁): The proximity of the two carboxylic acid groups results in a lower pKa for the first proton dissociation compared to benzoic acid, due to intramolecular hydrogen bonding and electronic effects.

  • Second Carboxylic Acid (pKa₂): The dissociation of the second carboxylic acid proton is less favorable due to the electrostatic repulsion from the newly formed carboxylate anion.

  • Hydroxyl Groups (pKa₃, pKa₄): The phenolic protons are significantly less acidic than the carboxylic acid protons.

Solubility Profile

The solubility of this compound is a key consideration for its practical handling and application, particularly in drug development and solution-phase reactions.

SolventSolubilityRationale
Water Moderately solubleThe presence of four polar functional groups (two carboxylic acids, two hydroxyls) allows for extensive hydrogen bonding with water. Solubility is pH-dependent and increases significantly at pH values above the pKa of the carboxylic acid groups due to the formation of the more soluble carboxylate salts.
Methanol, Ethanol SolubleThese polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.
Acetone, Ethyl Acetate Sparingly solubleThese polar aprotic solvents can accept hydrogen bonds but cannot donate them as effectively, leading to lower solubility compared to alcohols.
Hexane, Toluene InsolubleThe high polarity of this compound makes it immiscible with nonpolar solvents.

Experimental Insight: When preparing aqueous solutions, it is often advantageous to start with a basic solution (e.g., using NaOH or NaHCO₃) to deprotonate the carboxylic acids and enhance solubility, followed by pH adjustment as needed for the specific application.

Thermal Properties

The thermal stability of a compound is a critical parameter for its storage, handling, and use in reactions conducted at elevated temperatures.

  • Melting Point: this compound has a reported melting point of 215 °C (with decomposition) . The decomposition upon melting is a common characteristic of poly-functionalized aromatic acids, often involving decarboxylation.

  • Boiling Point: Due to its high molecular weight, strong intermolecular hydrogen bonding, and decomposition at its melting point, a boiling point is not typically reported.

The decomposition at a relatively high temperature suggests good thermal stability for most solution-phase applications conducted below this temperature.

Synthesis and Reactivity

A common synthetic route to this compound involves the oxidation of a suitable precursor. The following is a representative protocol.

Representative Synthetic Protocol: Oxidation of 2,5-Dihydroxy-p-xylene

This method provides a conceptual framework. Note: This is a generalized procedure and requires optimization and adherence to all laboratory safety protocols.

Step 1: Oxidation

  • Dissolve 2,5-dihydroxy-p-xylene in an appropriate solvent, such as aqueous potassium hydroxide.

  • Slowly add a strong oxidizing agent, like potassium permanganate (KMnO₄), in portions while maintaining the reaction temperature below a specified limit (e.g., 40 °C) with an ice bath. The reaction is highly exothermic.

  • After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

Step 2: Work-up and Isolation

  • Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess permanganate.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate groups, causing the this compound to precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water to remove any remaining inorganic salts, and dry under vacuum.

Synthesis_Workflow cluster_reaction Step 1: Oxidation cluster_workup Step 2: Work-up & Isolation A 2,5-Dihydroxy-p-xylene in aq. KOH C Reaction Mixture (Stirring, <40°C) A->C B KMnO₄ (aq) B->C D Quench (NaHSO₃) C->D Reaction Completion E Filter (remove MnO₂) D->E F Acidify (HCl, pH 1-2) E->F G Precipitate Formation F->G H Filter & Wash G->H I Dry H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Key Reactivity
  • Esterification: The carboxylic acid groups can be readily esterified under standard conditions (e.g., Fischer esterification) to produce the corresponding diesters.

  • Chelation: The ortho-positioning of a hydroxyl and a carboxylic acid group creates an effective bidentate chelation site for various metal ions. This property is of interest in the design of metal-binding agents.

  • Aromatic Substitution: The electron-donating hydroxyl groups activate the aromatic ring towards electrophilic substitution, although the carboxylic acid groups are deactivating.

Applications in Research and Drug Development

The unique physico-chemical properties of this compound make it a valuable molecule in several areas:

  • Precursor for Pharmaceuticals: It can serve as a starting material or intermediate in the synthesis of more complex drug molecules. Its rigid structure and defined positioning of functional groups provide a scaffold for building pharmacophores.

  • Metal Chelators: In drug development, chelating agents can be used to manage metal overload or as components of diagnostic agents. The chelation properties of DHPA are a key area of investigation.

  • Polymer and Materials Science: The dicarboxylic acid functionality allows it to be used as a monomer in the synthesis of polyesters and other polymers with specific properties, such as enhanced thermal stability or metal-binding capabilities.

Applications cluster_apps Key Application Areas main This compound Unique Physico-chemical Properties app1 Pharmaceutical Synthesis (Scaffold/Intermediate) main:f1->app1 app2 Metal Chelating Agents (Therapeutic/Diagnostic) main:f1->app2 app3 Polymer Chemistry (Monomer for Polyesters) main:f1->app3

Caption: Key application areas for this compound.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential.

  • General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: Detailed toxicological data for this compound is not extensively published. It should be handled with the care afforded to all novel research chemicals. Assume it may be an irritant to the eyes, skin, and respiratory system.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.

Conclusion

This compound is a multi-functional aromatic compound with a compelling set of physico-chemical properties. Its acidity, solubility profile, thermal stability, and reactivity make it a versatile tool for researchers in drug discovery and materials science. A thorough understanding of these core characteristics, as outlined in this guide, is the foundation for innovative and successful applications.

A Technical Chronicle of Dihydroxybenzoic Acids: From Natural Discovery to Foundational Syntheses

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Class of Phenolic Acids

The dihydroxybenzoic acids (DHBAs), a class of phenolic acids characterized by a benzene ring substituted with two hydroxyl groups and one carboxyl group, represent a fascinating chapter in the history of organic chemistry. Their journey from discovery in natural sources to their foundational chemical syntheses laid the groundwork for significant advancements in pharmaceuticals, materials science, and chemical manufacturing. These seemingly simple molecules, with their six constitutional isomers, have played diverse roles, from being key metabolites of common drugs to serving as crucial building blocks in the synthesis of more complex compounds. This in-depth technical guide provides a comprehensive exploration of the discovery and historical synthesis of the six DHBA isomers, offering insights into the experimental choices and methodologies that defined their early scientific narrative.

The Six Isomers of Dihydroxybenzoic Acid

The positioning of the three functional groups on the benzene ring gives rise to six distinct isomers, each with its unique properties and historical trajectory.

IsomerCommon NameIUPAC Name
2,3-DHBAPyrocatechuic acid2,3-Dihydroxybenzoic acid
2,4-DHBAβ-Resorcylic acid2,4-Dihydroxybenzoic acid
2,5-DHBAGentisic acid2,5-Dihydroxybenzoic acid
2,6-DHBAγ-Resorcylic acid2,6-Dihydroxybenzoic acid
3,4-DHBAProtocatechuic acid3,4-Dihydroxybenzoic acid
3,5-DHBAα-Resorcylic acid3,5-Dihydroxybenzoic acid

A Chronological Journey of Discovery and Synthesis

The history of dihydroxybenzoic acids is intertwined with the development of organic chemistry in the 19th century, a period marked by the isolation of natural products and the pioneering of new synthetic reactions.

Discovery_Timeline cluster_natural_products Natural Product Isolation cluster_synthesis Chemical Synthesis Protocatechuic Acid (pre-1874) Protocatechuic Acid (pre-1874) 3,5-DHBA (1871) 3,5-DHBA (1871) Gentisic Acid (1929) Gentisic Acid (1929) 2,4-DHBA related (1876) 2,4-DHBA related (1876) 2,5-DHBA (1881) 2,5-DHBA (1881)

Figure 1: A simplified timeline highlighting key milestones in the discovery of dihydroxybenzoic acids.

In-Depth Isomer Profiles: Discovery and Foundational Synthesis

3,5-Dihydroxybenzoic Acid (α-Resorcylic Acid)

Discovery and First Synthesis (1871): The history of 3,5-dihydroxybenzoic acid is clearly documented with its first synthesis by Barth and Senhofer in 1871 . Their approach was a testament to the burgeoning field of synthetic organic chemistry.

Historical Synthesis Protocol: Sulfonation of Benzoic Acid followed by Alkaline Fusion

This method, while arduous by modern standards, was a significant achievement for its time.

  • Step 1: Disulfonation of Benzoic Acid: Benzoic acid was heated with fuming sulfuric acid. The harsh conditions were necessary to introduce two sulfonic acid groups onto the benzene ring, directing them to the meta positions relative to the carboxyl group.

  • Step 2: Alkaline Fusion: The resulting benzenedisulfonic acid was then fused with a molten alkali, typically a mixture of sodium and potassium hydroxides, at high temperatures. This crucial step replaced the sulfonic acid groups with hydroxyl groups.

  • Step 3: Acidification and Isolation: The reaction mixture was dissolved in water and acidified, leading to the precipitation of 3,5-dihydroxybenzoic acid.

Causality Behind Experimental Choices: The choice of fuming sulfuric acid was critical to achieve disulfonation, as concentrated sulfuric acid would primarily yield the monosulfonated product. The high temperatures of the alkaline fusion were necessary to overcome the activation energy required for the nucleophilic aromatic substitution of the sulfonate groups.

2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

Early Synthesis via the Reimer-Tiemann Reaction (1876): While the exact first synthesis of 2,4-dihydroxybenzoic acid is less definitively documented, a closely related and historically significant synthesis of its corresponding aldehyde, 2,4-dihydroxybenzaldehyde, was achieved by Karl Reimer and Ferdinand Tiemann in 1876 [1][2][3]. Their famed Reimer-Tiemann reaction provided a novel method for the ortho-formylation of phenols. When applied to resorcinol (1,3-dihydroxybenzene), this reaction yields 2,4-dihydroxybenzaldehyde, which can then be oxidized to 2,4-dihydroxybenzoic acid.

Historical Synthesis Protocol: The Reimer-Tiemann Reaction

  • Step 1: Formation of Dichlorocarbene: Chloroform was treated with a strong base, such as sodium hydroxide, to generate the highly reactive electrophile, dichlorocarbene (:CCl₂).

  • Step 2: Electrophilic Aromatic Substitution: The resorcinol, in its phenoxide form under the basic conditions, would then attack the dichlorocarbene. The electron-rich nature of the resorcinol ring facilitated this electrophilic substitution, primarily at the ortho and para positions to the hydroxyl groups.

  • Step 3: Hydrolysis: The resulting dichloromethyl-substituted intermediate was then hydrolyzed by the aqueous base to form the aldehyde group.

  • Step 4: Oxidation (Conceptual): Subsequent oxidation of the 2,4-dihydroxybenzaldehyde would yield 2,4-dihydroxybenzoic acid.

Reimer_Tiemann Resorcinol Resorcinol Intermediate Dichloromethyl Intermediate Resorcinol->Intermediate Electrophilic Attack Dichlorocarbene :CCl₂ (from CHCl₃ + NaOH) Dichlorocarbene->Intermediate Aldehyde 2,4-Dihydroxybenzaldehyde Intermediate->Aldehyde Hydrolysis Acid 2,4-Dihydroxybenzoic Acid Aldehyde->Acid Oxidation

Figure 2: A simplified workflow of the Reimer-Tiemann reaction for the synthesis of 2,4-dihydroxybenzaldehyde and its subsequent oxidation.

2,5-Dihydroxybenzoic Acid (Gentisic Acid)

Natural Occurrence and Early Synthesis (1881): Gentisic acid is found in various plants, including those of the Gentiana genus, from which it derives its common name[4][5]. While its presence in nature was known, a key early synthesis was reported by Senhofer and Sarlay in 1881 [4]. They prepared gentisic acid from hydroquinone.

Historical Synthesis Protocol: Carboxylation of Hydroquinone (Kolbe-Schmitt Reaction)

This method is a classic example of the Kolbe-Schmitt reaction, a powerful tool for the synthesis of phenolic acids.

  • Step 1: Formation of the Phenoxide: Hydroquinone was treated with a strong base, such as sodium hydroxide, to form the disodium phenoxide.

  • Step 2: Carboxylation: The phenoxide was then heated under pressure with carbon dioxide. The electron-rich phenoxide acts as a nucleophile, attacking the carbon of the CO₂ molecule.

  • Step 3: Acidification and Isolation: The resulting sodium salt of gentisic acid was then acidified to precipitate the free acid.

Causality Behind Experimental Choices: The use of pressure in the Kolbe-Schmitt reaction is crucial to increase the concentration of CO₂ in the reaction mixture, thereby driving the equilibrium towards carboxylation. The formation of the phenoxide is essential as the neutral phenol is not sufficiently nucleophilic to react with carbon dioxide.

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)

Widespread Natural Occurrence and Early Isolation: Protocatechuic acid is one of the most abundant DHBAs in the plant kingdom, found in a vast array of fruits, vegetables, and herbs[6][7][8]. Its name is derived from catechol, to which it can be related by the addition of a carboxyl group. While it was likely isolated from natural sources on numerous occasions in the 19th century, a notable early report of its isolation from pigmented onion scales was made by Walker in the early 1920s , who identified it as a factor in the resistance of colored onions to fungal disease. A practical laboratory synthesis was later developed from vanillin[9].

Historical Synthesis Protocol: Alkaline Fusion of Vanillin

  • Step 1: Oxidation to Vanillic Acid: Vanillin is heated with a molten mixture of sodium and potassium hydroxides. This step oxidizes the aldehyde group to a carboxylate and cleaves the methyl ether.

  • Step 2: Demethylation: At higher temperatures (around 240-245°C), the methyl group of the resulting vanillic acid is cleaved by the molten alkali to yield the protocatechuate salt.

  • Step 3: Acidification and Isolation: The reaction mixture is dissolved in water and acidified to precipitate protocatechuic acid.

2,3-Dihydroxybenzoic Acid (Pyrocatechuic Acid) and 2,6-Dihydroxybenzoic Acid (γ-Resorcylic Acid)

The historical first discoveries of 2,3-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid are less clearly documented in readily available historical records. However, their synthesis became achievable through the development of general methods for the carboxylation of phenols.

2,3-Dihydroxybenzoic Acid: This isomer is found in various plants and is also a metabolite of aspirin[10][11][12]. Its synthesis can be achieved through the carboxylation of catechol (1,2-dihydroxybenzene), analogous to the Kolbe-Schmitt reaction, though yields can be variable due to the formation of other isomers[2].

2,6-Dihydroxybenzoic Acid: This isomer can be synthesized from resorcinol, often as a co-product with the 2,4-isomer during carboxylation reactions[1][6][13][14]. The separation of these isomers was a significant challenge for early chemists. Modern methods have been developed to improve the selectivity of this reaction.

Conclusion: A Legacy of Discovery and Innovation

The journey of the dihydroxybenzoic acids from their initial discovery in the complex mixtures of plant extracts to their well-defined chemical syntheses is a microcosm of the evolution of organic chemistry. The pioneering work of 19th and early 20th-century chemists in isolating, characterizing, and synthesizing these compounds not only expanded our understanding of natural products but also provided the chemical community with a versatile toolkit of reactions that are still in use today. For researchers, scientists, and drug development professionals, the history of these foundational molecules serves as a reminder of the enduring power of chemical synthesis and the vast potential that lies within the structures of naturally occurring compounds.

References

The Solubility Profile of 3,6-Dihydroxyphthalic Acid: A Theoretical and Practical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3,6-Dihydroxyphthalic acid is a benzenedicarboxylic acid derivative with significant potential in the synthesis of functional polymers and as a building block in pharmaceutical development. A thorough understanding of its solubility is paramount for its effective application, influencing everything from reaction kinetics and purification strategies to bioavailability in drug formulations. This technical guide provides a comprehensive overview of the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust predictive framework based on first principles of physical organic chemistry and supported by data from analogous compounds. Furthermore, it delivers detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate reliable data tailored to their specific applications.

Introduction: The Chemical Identity and Significance of this compound

This compound (C₈H₆O₆) is an aromatic organic compound featuring a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups. Its structure dictates its chemical behavior, particularly its solubility, which is governed by the interplay of these highly polar functional groups.

The strategic placement of ortho-carboxylic acid and hydroxyl groups makes it a compelling candidate for creating advanced materials and active pharmaceutical ingredients (APIs). Understanding its solubility is not an academic exercise; it is a critical prerequisite for:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during synthesis and subsequent recrystallization.[1]

  • Materials Science: For polymer synthesis, solubility in reaction media determines monomer availability and affects the final polymer's properties.

  • Drug Development: The aqueous and lipid solubility of a compound are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy and formulation strategy.

Physicochemical Properties

A foundational understanding begins with the molecule's basic properties.

PropertyValueSource
Molecular Formula C₈H₆O₆[2]
Molecular Weight 198.13 g/mol [3]
CAS Number 3786-46-7[2]
Predicted LogP 0.8[4]
Hydrogen Bond Donors 4 (Two -COOH, Two -OH)[4]
Hydrogen Bond Acceptors 6 (Six Oxygen atoms)[4]

The high count of hydrogen bond donors and acceptors immediately signals that this molecule is highly polar and will engage in strong intermolecular interactions, particularly with polar solvents.

References

A Comprehensive Spectroscopic and Structural Elucidation of 3,6-Dihydroxyphthalic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dihydroxyphthalic acid, a member of the phenolic acid family, holds significant interest within the realms of medicinal chemistry and materials science. Its structural motif, featuring a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups, imparts a unique combination of properties, including potential for chelation, polymerization, and biological activity. Accurate and comprehensive characterization of its molecular structure is paramount for its application in drug development and advanced materials. This technical guide provides an in-depth analysis of the spectroscopic properties of this compound, offering a foundational reference for researchers and scientists. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous compounds, ensuring a robust and reliable resource.

Molecular Structure and Symmetry

A thorough understanding of the molecular structure is the cornerstone of spectroscopic interpretation. This compound possesses a plane of symmetry that bisects the molecule through the C-1 and C-4 carbons and the bond between C-2 and C-3, as well as the bond between C-5 and C-6. This symmetry dictates the equivalence of certain protons and carbon atoms, which is a key feature in its Nuclear Magnetic Resonance (NMR) spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about its structure and electronic environment. The data presented here is based on predicted values and analysis of structurally similar compounds.[1]

¹H NMR Spectroscopy

The symmetry of this compound results in a simplified ¹H NMR spectrum. The two aromatic protons are chemically equivalent, as are the protons of the two hydroxyl groups and the two carboxylic acid groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (H4, H5)~7.27Singlet2H
-OHVariable (broad)Singlet2H
-COOHVariable (broad)Singlet2H

Interpretation:

  • Aromatic Protons (H4, H5): The aromatic protons are expected to appear as a singlet in the aromatic region of the spectrum, around 7.27 ppm.[1] The singlet multiplicity arises from the magnetic equivalence of these two protons. The chemical shift is influenced by the electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid groups.

  • Hydroxyl and Carboxylic Acid Protons: The chemical shifts of the hydroxyl and carboxylic acid protons are highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. They typically appear as broad singlets and their integration would correspond to two protons each.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~169.94
C-OH (C3, C6)~151.59
C-COOH (C1, C2)~118.97
C-H (C4, C5)~116.95

Interpretation:

  • Carbonyl Carbons (C=O): The carbons of the carboxylic acid groups are the most deshielded and appear furthest downfield, around 169.94 ppm.[1]

  • Aromatic Carbons Attached to Hydroxyl Groups (C3, C6): These carbons are significantly shielded by the electron-donating hydroxyl groups and are predicted to resonate at approximately 151.59 ppm.[1]

  • Aromatic Carbons Attached to Carboxylic Acid Groups (C1, C2): The carbons directly bonded to the electron-withdrawing carboxylic acid groups are deshielded compared to the protonated aromatic carbons, with a predicted chemical shift of around 118.97 ppm.[1]

  • Protonated Aromatic Carbons (C4, C5): These carbons are the most shielded of the aromatic carbons and are expected to have a chemical shift of about 116.95 ppm.[1]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve polar compounds and to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the range of 0-15 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals of the exchangeable protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A longer acquisition time and a larger number of scans will be necessary to obtain a good signal-to-noise ratio for the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching3300-2500Broad, Strong
O-H (Phenol)Stretching3500-3200Broad, Medium
C-H (Aromatic)Stretching3100-3000Medium
C=O (Carboxylic Acid)Stretching1710-1680Strong
C=C (Aromatic)Stretching1600-1450Medium
C-O (Carboxylic Acid/Phenol)Stretching1300-1200Strong
O-H (Carboxylic Acid)Bending1440-1395 and 950-910Medium

Interpretation:

The IR spectrum of this compound is expected to be dominated by a very broad absorption band in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. The phenolic O-H stretching will likely appear as a broader absorption between 3500 and 3200 cm⁻¹. A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O stretching of the carboxylic acid groups. The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (approx. 1 mg) with about 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular weight of this compound (C₈H₆O₆) is 198.13 g/mol .

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment
198[M]⁺ (Molecular Ion)
181[M - OH]⁺
180[M - H₂O]⁺
153[M - COOH]⁺
136[M - COOH - OH]⁺ or [M - H₂O - CO₂]⁺
124[M - 2COOH]⁺

Interpretation:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 198. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (m/z 181) and the loss of water (m/z 180).[2] The loss of a carboxyl group as a radical ([M - COOH]⁺) would result in a fragment at m/z 153.[2] Subsequent fragmentations, such as the loss of another small molecule (e.g., CO₂), can also be expected.

MS_Fragmentation M [M]⁺ m/z = 198 M_OH [M - OH]⁺ m/z = 181 M->M_OH - OH M_H2O [M - H₂O]⁺ m/z = 180 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z = 153 M->M_COOH - COOH M_H2O_CO2 [M - H₂O - CO₂]⁺ m/z = 136 M_H2O->M_H2O_CO2 - CO₂

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by using a gas chromatograph (GC-MS) if the compound is sufficiently volatile or can be derivatized.

  • Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug discovery. The structural insights gained from these spectroscopic techniques are essential for understanding the properties and reactivity of this important molecule, thereby facilitating its application in various scientific endeavors. The provided interpretations, based on fundamental principles and data from analogous structures, offer a solid framework for the analysis of experimentally obtained spectra.

References

A Technical Guide to the Thermal Stability and Decomposition of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 3,6-Dihydroxyphthalic acid. While direct experimental literature on this specific isomer is limited, this document synthesizes established principles of thermal analysis and the known behavior of analogous aromatic carboxylic acids to construct a predictive framework for its decomposition. We will explore the theoretical underpinnings of its thermal degradation, focusing on key events such as dehydration and decarboxylation. Furthermore, this guide presents detailed, field-proven methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), equipping researchers in drug development and materials science with the necessary protocols to empirically validate these predictions. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific rigor.

Introduction: The Significance of Thermal Profiling

This compound, a member of the phenolic acid family, possesses a molecular architecture that makes it a valuable building block in the synthesis of polymers, pharmaceuticals, and other high-value organic compounds. The thermal stability of such precursors is a critical parameter that dictates their processing, storage, and application viability. Understanding the temperature at which decomposition initiates, the nature of the degradation products, and the associated energetic changes is paramount for ensuring product quality, process safety, and regulatory compliance.

This guide addresses the current knowledge gap by providing a foundational understanding of the expected thermal behavior of this compound and the experimental means to rigorously characterize it.

Predicted Thermal Decomposition Pathway

Based on the known thermal behavior of structurally related compounds such as terephthalic acid and other hydroxybenzoic acids, the decomposition of this compound is anticipated to proceed through a multi-stage process.[1][2] The primary events are hypothesized to be dehydration followed by decarboxylation.

Stage 1: Dehydration

It is plausible that this compound may exist as a hydrate. The initial mass loss observed in a thermogravimetric analysis would likely correspond to the removal of water of hydration. This is typically an endothermic process occurring at temperatures between 70°C and 120°C.[1]

Stage 2: Decarboxylation

Following dehydration, the anhydrous compound is expected to be stable over a certain temperature range. The major decomposition event is predicted to be the decarboxylation of the carboxylic acid groups. The presence of two adjacent carboxylic acid groups might lead to a sequential or concerted loss of carbon dioxide. Given the structure, the initial decarboxylation would likely be followed by the loss of the second carboxyl group at a higher temperature, or potentially the formation of an anhydride intermediate under certain conditions. This process is often the most significant mass loss step. For similar aromatic carboxylic acids, this decomposition can occur in the range of 200-400°C.[2][3]

The presence of the hydroxyl groups on the aromatic ring can influence the temperature and mechanism of decarboxylation. It is known that for some phenolic acids, the decomposition can be complex, involving both decarboxylation and degradation of the aromatic ring itself at higher temperatures.

Stage 3: High-Temperature Degradation

At temperatures exceeding that of decarboxylation, further degradation of the resulting organic residue is expected. This can involve the fragmentation of the aromatic ring and the formation of a carbonaceous char.

The proposed decomposition pathway is visualized in the following diagram:

G A This compound Hydrate B Anhydrous this compound + H₂O A->B Dehydration (Endothermic) C Intermediate Species + CO₂ B->C Decarboxylation (Major Mass Loss) D Final Residue + Gaseous Products C->D High-Temperature Degradation

Caption: Predicted thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for identifying the temperatures at which decomposition events occur and quantifying the associated mass loss.

3.1.1. Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Analysis cluster_data Data Interpretation prep1 Accurately weigh 5-10 mg of this compound prep2 Place sample in a ceramic or platinum TGA pan prep1->prep2 inst1 Calibrate balance and temperature inst2 Set inert atmosphere (e.g., N₂ at 50 mL/min) inst1->inst2 inst3 Define temperature program (e.g., 25°C to 600°C at 10°C/min) inst2->inst3 run1 Equilibrate at starting temperature run2 Execute temperature ramp run1->run2 run3 Record mass vs. temperature data run2->run3 data1 Plot TGA and DTG curves data2 Identify onset of decomposition temperatures data1->data2 data3 Quantify mass loss at each stage data2->data3

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

3.1.2. Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a pre-tared TGA pan (ceramic or platinum is recommended for higher temperatures).

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup:

    • Perform routine balance and temperature calibrations according to the instrument manufacturer's guidelines.

    • Set the purge gas to an inert atmosphere, typically nitrogen, with a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Program the temperature to ramp from ambient (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C) at a heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events.[4]

  • Data Acquisition and Analysis:

    • Equilibrate the sample at the starting temperature for a few minutes to ensure thermal stability.

    • Initiate the temperature program and record the mass loss as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will reveal the onset temperatures of decomposition and the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these processes.[5][6]

3.2.1. Experimental Workflow

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_run_dsc Analysis cluster_data_dsc Data Interpretation prep1_dsc Weigh 2-5 mg of sample into an aluminum DSC pan prep2_dsc Hermetically seal the pan prep1_dsc->prep2_dsc inst1_dsc Calibrate for temperature and enthalpy inst2_dsc Set inert atmosphere (e.g., N₂ at 50 mL/min) inst1_dsc->inst2_dsc inst3_dsc Define temperature program (e.g., heat-cool-heat cycle) inst2_dsc->inst3_dsc run1_dsc Equilibrate at starting temperature run2_dsc Execute temperature program run1_dsc->run2_dsc run3_dsc Record heat flow vs. temperature run2_dsc->run3_dsc data1_dsc Identify endothermic and exothermic peaks data2_dsc Determine melting point and enthalpy of fusion data1_dsc->data2_dsc data3_dsc Analyze decomposition energetics data2_dsc->data3_dsc

References

An In-depth Technical Guide to the Acidity and pKa Values of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Acidity in Molecular Science

3,6-Dihydroxyphthalic acid is a polyprotic aromatic acid featuring two carboxylic acid functional groups and two phenolic hydroxyl groups. The ionization state of these functional groups, governed by their respective pKa values, is a critical determinant of the molecule's overall physicochemical properties. Understanding the acidity of this compound is paramount as it influences a multitude of factors crucial in research and pharmaceutical applications, including:

  • Aqueous Solubility: The charge state of the molecule, which changes with pH, significantly impacts its solubility in aqueous media.

  • Lipophilicity: The degree of ionization affects the molecule's partitioning between aqueous and lipid phases, a key parameter in drug absorption and distribution.[1]

  • Reactivity and Stability: The protonation state of the functional groups dictates their nucleophilicity and electrophilicity, thereby influencing chemical reactivity and stability.

  • Biological Activity: For drug candidates, the pKa values influence how the molecule interacts with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Given the presence of four acidic protons, this compound is expected to have four distinct pKa values, corresponding to the stepwise dissociation of each proton.

Theoretical Framework: Stepwise Dissociation of this compound

As a polyprotic acid, this compound undergoes a series of deprotonation steps, each characterized by a specific acid dissociation constant (Ka) and its corresponding pKa value (-logKa).[2][3] The dissociation process can be visualized as a sequential loss of protons, starting with the most acidic proton.[4][5]

The expected stepwise dissociation is as follows:

  • First Deprotonation (pKa1): The first proton to dissociate will be from one of the carboxylic acid groups, which are generally more acidic than phenolic hydroxyl groups.

  • Second Deprotonation (pKa2): The second carboxylic acid proton will then dissociate. The proximity of the negatively charged carboxylate group will influence the acidity of the remaining carboxylic acid group.

  • Third Deprotonation (pKa3): Following the deprotonation of both carboxylic acid groups, one of the phenolic hydroxyl groups will lose its proton.

  • Fourth Deprotonation (pKa4): Finally, the second phenolic hydroxyl group will dissociate.

The equilibrium for each dissociation step can be represented as:

  • H₄A ⇌ H₃A⁻ + H⁺ (pKa1)

  • H₃A⁻ ⇌ H₂A²⁻ + H⁺ (pKa2)

  • H₂A²⁻ ⇌ HA³⁻ + H⁺ (pKa3)

  • HA³⁻ ⇌ A⁴⁻ + H⁺ (pKa4)

Visualization of the Dissociation Pathway

The following diagram illustrates the sequential deprotonation of this compound.

Dissociation_Pathway H4A This compound (H₄A) H3A H₃A⁻ H4A->H3A + H⁺ (pKa1) H2A H₂A²⁻ H3A->H2A + H⁺ (pKa2) HA3 HA³⁻ H2A->HA3 + H⁺ (pKa3) A4 A⁴⁻ HA3->A4 + H⁺ (pKa4)

Caption: Stepwise dissociation of this compound.

Experimental Determination of pKa Values

The precise determination of pKa values requires robust experimental techniques. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometric titration.[6][7]

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.[8] For a polyprotic acid like this compound, the titration curve will exhibit multiple equivalence points, corresponding to the neutralization of each acidic proton.[2][4][5] The pKa values can be determined from the half-equivalence points, where the pH is equal to the pKa.[5]

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of pure this compound.

    • Dissolve the sample in a known volume of deionized, CO₂-free water. A co-solvent such as DMSO may be used if solubility is limited, though its effect on pKa should be noted.[1]

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C).

    • Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added.

    • Continue the titration well past the final equivalence point.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate the titration curve.

    • Determine the equivalence points from the inflection points of the curve (or by using the first or second derivative of the curve).

    • The pKa values are determined from the pH at the half-equivalence points. For example, pKa1 is the pH at half the volume of titrant required to reach the first equivalence point.

Visualization of the Potentiometric Titration Workflow

Potentiometric_Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_analyte Prepare Analyte Solution (this compound) setup Calibrate pH Meter & Setup prep_analyte->setup prep_titrant Standardize Titrant (e.g., 0.1 M NaOH) prep_titrant->setup titrate Add Titrant Incrementally & Record pH setup->titrate plot Plot pH vs. Volume titrate->plot equiv_points Determine Equivalence Points plot->equiv_points pka_values Determine pKa at Half-Equivalence Points equiv_points->pka_values

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that possess a chromophore close to the ionization center, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[1] The pKa is determined by monitoring the change in absorbance at a specific wavelength across a range of pH values.[6][7][9]

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known, stable pH values covering a wide range (e.g., from pH 2 to 12).

  • Preparation of Sample Solutions:

    • Prepare a stock solution of this compound of known concentration.

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution.

    • Identify the wavelength(s) with the largest difference in absorbance between the fully protonated and deprotonated species.

  • Data Analysis:

    • Plot absorbance at the chosen wavelength(s) versus pH.

    • The resulting sigmoidal curve(s) can be analyzed to determine the pKa values. The pKa corresponds to the pH at the inflection point of the curve.

    • For a polyprotic acid, the data can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated species, and A_base is the absorbance of the fully deprotonated species for a given dissociation step.

Anticipated pKa Values and Influencing Factors

Table 1: Predicted pKa Values for this compound

Dissociation StepFunctional GroupPredicted pKa RangeInfluencing Factors
pKa1 Carboxylic Acid2.0 - 3.0Electron-withdrawing effect of the second carboxylic acid and hydroxyl groups.
pKa2 Carboxylic Acid3.5 - 4.5Electrostatic repulsion from the first deprotonated carboxylate group.
pKa3 Phenolic Hydroxyl7.0 - 8.0Intramolecular hydrogen bonding with the adjacent carboxylate group may increase acidity.
pKa4 Phenolic Hydroxyl> 9.0Electrostatic repulsion from the existing negative charges on the molecule.

Several factors will influence the acidity of the functional groups in this compound:

  • Inductive Effects: The electron-withdrawing nature of the carboxylic acid groups will increase the acidity of the phenolic hydroxyl groups.

  • Resonance Effects: The aromatic ring allows for delocalization of the negative charge upon deprotonation, stabilizing the conjugate base.

  • Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the hydroxyl and carboxylate groups can influence the ease of proton removal.

  • Electrostatic Effects: As the molecule becomes more negatively charged with each deprotonation, it becomes progressively more difficult to remove subsequent protons.

Visualization of Factors Influencing Acidity

Influencing_Factors Acidity Acidity of this compound Inductive Inductive Effects (Electron-withdrawing groups) Acidity->Inductive Resonance Resonance Effects (Charge delocalization) Acidity->Resonance H_Bonding Intramolecular Hydrogen Bonding Acidity->H_Bonding Electrostatic Electrostatic Effects (Charge repulsion) Acidity->Electrostatic

Caption: Key factors influencing the pKa values of this compound.

Conclusion

A thorough understanding of the acidity and pKa values of this compound is fundamental for its effective application in research and drug development. This guide has provided the theoretical underpinnings of its polyprotic nature and detailed, actionable protocols for the experimental determination of its four pKa values using potentiometric and UV-Vis spectrophotometric titrations. By following these self-validating methodologies, researchers can obtain the precise physicochemical data necessary to advance their scientific endeavors.

References

Navigating the Unknown: A Health and Safety Guide for 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Precaution with Novel Compounds

The landscape of chemical research is one of constant discovery, introducing novel molecules with immense potential. 3,6-Dihydroxyphthalic acid is one such compound, offering intriguing possibilities in various scientific domains. However, its novelty also presents a significant challenge: a conspicuous absence of comprehensive health and safety data. This guide is crafted to navigate this uncertainty, providing a framework for safe handling and use based on available information and logical extrapolation from structurally similar compounds. It is imperative to underscore that the toxicological properties of this compound have not been thoroughly investigated. Therefore, this document serves as a proactive safety manual, encouraging a culture of caution and meticulous laboratory practice.

Section 1: Chemical Identity and Structural Analogs

1.1. Chemical Profile of this compound

PropertyValue
Chemical Name This compound
CAS Number 3786-46-7
Molecular Formula C₈H₆O₆
Molecular Weight 198.13 g/mol

1.2. Rationale for Analog-Based Hazard Assessment

Given the scarcity of specific safety data for this compound, a prudent approach is to infer potential hazards from its structural analogs. Compounds with similar functional groups and molecular structures often exhibit comparable reactivity and biological activity. For this guide, we will draw parallels with other dihydroxybenzoic acids and hydroxyphthalic acids for which Safety Data Sheets (SDS) are available. This method, while not a substitute for empirical testing, provides a scientifically grounded basis for establishing precautionary safety protocols.

Section 2: Hazard Identification and Classification (Inferred)

Based on the GHS classifications of structurally related compounds, this compound should be treated as a hazardous substance with the following potential classifications:

  • Serious Eye Irritation: Causes serious eye irritation (H319).[1][2]

  • Skin Irritation: May cause skin irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Precautionary Statements:

  • Prevention:

    • Wash hands and any exposed skin thoroughly after handling.[1]

    • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

    • Avoid breathing dust.

    • Use only outdoors or in a well-ventilated area.

  • Response:

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

    • If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Take off contaminated clothing and wash it before reuse.[3]

  • Storage:

    • Store in a well-ventilated place. Keep container tightly closed.

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant.

Section 3: Prudent Practices for Handling and Storage

A proactive approach to safety is paramount when working with compounds of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risk.

3.1. Engineering Controls and Ventilation

  • Primary Control: All handling of this compound in powdered form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of airborne contaminants.

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and potential splashes, addressing the high likelihood of severe eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation.
Body Protection A laboratory coat.To protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary for activities that could generate significant dust.To prevent respiratory tract irritation from inhaled dust.

3.3. Storage and Incompatibility

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, acid anhydrides, and acid chlorides.

Section 4: Emergency Procedures and First-Aid Measures

Rapid and informed response in the event of an exposure is critical.

4.1. First-Aid Protocols

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

4.2. Accidental Release Measures

  • Containment: Evacuate the area. Wear appropriate PPE. Avoid generating dust.

  • Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

Section 5: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: The combustion of this material may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Toxicological Profile (Inferred and with Caveats)

A Critical Note on Data Gaps: It is crucial to reiterate that specific toxicological data for this compound is largely unavailable. The following is an inferred profile based on its chemical class and should be interpreted with caution.

  • Acute Toxicity: No data is available. Based on analogs, it is likely to have low acute toxicity.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to assess these endpoints. The absence of data does not equate to the absence of hazard.

  • Likely Target Organs: Eyes, skin, and respiratory system.

Section 7: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Classification: It is the responsibility of the waste generator to properly classify the waste.

  • Disposal Method: Dispose of this material and its container at a licensed hazardous waste treatment, storage, and disposal facility. Do not allow it to enter the environment.

Section 8: Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Chemical structure of this compound.

Diagram 2: Risk Assessment Workflow for Novel Compounds

G A Identify Novel Compound (e.g., this compound) B Search for Specific Health & Safety Data A->B C Data Available? B->C D Follow Established Safety Protocols C->D Yes E Data Gap Identified C->E No F Identify Structural Analogs E->F G Review Analog SDS and Toxicological Data F->G H Extrapolate Potential Hazards and Classifications G->H I Develop Precautionary Handling Procedures H->I J Implement Enhanced PPE and Engineering Controls I->J K Assume High Hazard and Handle with Caution J->K

Caption: Workflow for assessing risk with limited data.

References

The Biological Potential of 3,6-Dihydroxyphthalic Acid Analogs: A Technical Guide to the Cytotoxic Activities of 3,6-Dihydroxy-4,5-Dimethylphthalaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

While the direct biological activities of 3,6-dihydroxyphthalic acid remain an area of nascent research, significant insights can be gleaned from the study of its structurally related analogs. This technical guide delves into the promising cytotoxic and antineoplastic properties of a key derivative, 3,6-dihydroxy-4,5-dimethylphthalaldehyde (HMPA). The investigation of HMPA provides a valuable framework for understanding how the core 3,6-dihydroxyphthalic moiety, when appropriately functionalized, can exert potent biological effects.

This document is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the cytotoxic mechanisms of HMPA, detailed experimental protocols for assessing its activity, and a discussion of the structure-activity relationships that can guide future research into this compound and its derivatives as potential therapeutic agents.

Physicochemical Properties of the Core Structure

This compound is a phenolic compound, and as such, its biological activities are likely influenced by the presence of hydroxyl groups on the aromatic ring. These groups can participate in hydrogen bonding and act as antioxidants. The dicarboxylic acid functional groups impart polarity and the potential for metal chelation. The specific substitution pattern and the presence of additional functional groups, as seen in HMPA, are critical in defining the ultimate biological effect.

Antineoplastic and Cytotoxic Activities of 3,6-Dihydroxy-4,5-Dimethylphthalaldehyde (HMPA)

Research has demonstrated that HMPA exhibits significant inhibitory effects on the replication of Sarcoma 180 cells in culture.[1] The cytotoxic effects of HMPA are rapid, with growth inhibition observed after a mere 15-minute exposure to the compound.[1] This potent activity suggests a mechanism that quickly disrupts essential cellular processes.

Mechanism of Action

The cytotoxic effects of HMPA are attributed to its dialdehyde functionality.[1] Studies comparing HMPA to model compounds like 2,3,5,6-tetramethyl-1,4-dihydroquinone (durohydroquinone) and o-phthalaldehyde indicate that the aldehyde groups are crucial for its cytocidal properties.[1]

The primary mechanisms of HMPA-induced cytotoxicity in Sarcoma 180 cells include:

  • Inhibition of Macromolecular Synthesis: HMPA treatment leads to a decrease in the incorporation of [3H]thymidine and [3H]uridine into acid-insoluble material, indicating an inhibition of DNA and RNA synthesis, respectively.[1] Furthermore, the incorporation of [3H]leucine into protein is also diminished, suggesting a broad impact on macromolecular synthesis.[1]

  • Disruption of Nucleoside Transport and/or Phosphorylation: The uptake and/or phosphorylation of [3H]thymidine and [3H]uridine are reduced in the presence of HMPA.[1] This suggests that HMPA may interfere with nucleoside transporters or kinases, thus limiting the precursors available for DNA and RNA synthesis.

  • Depletion of Cellular ATP Levels: A key finding is the concentration-dependent reduction in the ratio of adenosine triphosphate (ATP) to adenosine diphosphate (ADP) in Sarcoma 180 cells treated with HMPA for 45 minutes.[1] This indicates a disruption of cellular energy metabolism, which would have widespread consequences for cellular function and viability.

The following diagram illustrates the proposed mechanism of HMPA-induced cytotoxicity.

HMPA_Mechanism HMPA 3,6-Dihydroxy-4,5-dimethyl- phthalaldehyde (HMPA) Cell Sarcoma 180 Cell HMPA->Cell Enters Macromolecules DNA, RNA, Protein Synthesis Cell->Macromolecules Inhibits Nucleosides Nucleoside Transport & Phosphorylation Cell->Nucleosides Inhibits ATP Cellular ATP Pool Cell->ATP Depletes CellDeath Cell Growth Inhibition & Cytotoxicity Macromolecules->CellDeath Nucleosides->CellDeath ATP->CellDeath

Caption: Proposed mechanism of HMPA-induced cytotoxicity.

Experimental Protocols

The following are detailed protocols for assessing the cytotoxic activity of compounds like HMPA, based on the methodologies described in the literature.[1]

  • Cell Line: Sarcoma 180 cells.

  • Medium: Eagle's minimal essential medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2 in air.

  • Plate Sarcoma 180 cells at a density of 200 cells per 60-mm petri dish.

  • Allow cells to attach for 24 hours.

  • Expose the cells to varying concentrations of the test compound (e.g., HMPA) for 15 minutes.

  • Remove the medium containing the compound and wash the cells with fresh medium.

  • Incubate the plates for 7-10 days to allow for colony formation.

  • Fix the colonies with methanol and stain with Giemsa.

  • Count the number of colonies containing 50 or more cells.

  • Calculate the cloning efficiency as the percentage of colonies formed in treated versus untreated control plates.

  • Seed Sarcoma 180 cells in 24-well plates at a density of 1 x 10^5 cells/well and allow to attach overnight.

  • Treat the cells with various concentrations of the test compound for 15 minutes.

  • During the last 15 minutes of treatment, add one of the following radiolabeled precursors:

    • [³H]Thymidine (for DNA synthesis)

    • [³H]Uridine (for RNA synthesis)

    • [³H]Leucine (for protein synthesis)

  • After incubation, wash the cells with cold phosphate-buffered saline (PBS).

  • Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

  • Wash the precipitate with 5% TCA and then dissolve in 0.1 N NaOH.

  • Measure the radioactivity of the dissolved precipitate using a liquid scintillation counter.

  • Express the results as a percentage of the incorporation in untreated control cells.

  • Incubate Sarcoma 180 cells with the test compound for 45 minutes.

  • Extract the adenine nucleotides from the cells using a suitable extraction method (e.g., perchloric acid extraction).

  • Neutralize the extracts.

  • Measure the ATP and ADP concentrations using a luciferin-luciferase-based assay kit.

  • Calculate the ATP/ADP ratio.

Quantitative Data Summary

The following table summarizes the key findings on the cytotoxic effects of HMPA on Sarcoma 180 cells.

Parameter AssessedEffect of HMPA TreatmentReference
Cloning EfficiencyDecreased[1]
[³H]Thymidine IncorporationDecreased[1]
[³H]Uridine IncorporationDecreased[1]
[³H]Leucine IncorporationDecreased[1]
ATP/ADP RatioReduced in a concentration-dependent manner[1]

Potential Antimicrobial and Antioxidant Activities of Dihydroxyphthalic Acid Derivatives

While direct studies on this compound are limited, the broader class of phenolic acids is known for its antimicrobial and antioxidant properties. Phenolic compounds can exert antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of enzymes and toxins, and prevention of biofilm formation.[2] The antioxidant activity of phenolic acids is attributed to their ability to scavenge free radicals and chelate metal ions.[3][4] The presence of two hydroxyl groups on the phthalic acid backbone suggests that this compound and its derivatives could possess similar activities.

Future Directions and Conclusion

The potent cytotoxic activity of 3,6-dihydroxy-4,5-dimethylphthalaldehyde against Sarcoma 180 cells highlights the therapeutic potential of the this compound scaffold. The dialdehyde functionality appears to be a key determinant of this activity, leading to the inhibition of macromolecular synthesis and depletion of cellular ATP.

Future research should focus on:

  • Direct evaluation of this compound: It is crucial to determine the intrinsic biological activities of the parent compound to establish a baseline for structure-activity relationship studies.

  • Synthesis and screening of a library of derivatives: A systematic exploration of different functional groups at various positions on the phthalic acid ring will help in identifying compounds with enhanced potency and selectivity.

  • Elucidation of detailed molecular targets: Further studies are needed to identify the specific enzymes or cellular components that interact with these compounds.

  • In vivo efficacy and toxicity studies: Promising candidates identified from in vitro screening should be advanced to preclinical animal models to assess their therapeutic efficacy and safety profiles.

References

Methodological & Application

Application Note: A High-Yield, Two-Stage Protocol for the Synthesis of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3,6-Dihydroxyphthalic acid is a valuable aromatic building block, sought after for the synthesis of specialty polymers, fluorescent dyes, and pharmaceutical intermediates. Its specific substitution pattern, however, makes its synthesis non-trivial. This guide provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and materials science. The protocol is based on a robust two-stage process adapted from patent literature, which reports high yield and purity.[1] The synthesis involves the oxidative aromatization of a cyclohexanedione dicarboxylic acid diester, followed by a complete alkaline hydrolysis of the resulting aromatic diester.[1] This document offers in-depth, step-by-step instructions, explains the causality behind key experimental choices, and includes comprehensive safety and characterization guidelines to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

Hydroxylated phthalic acid isomers are fundamental precursors in the development of advanced materials. Specifically, the 3,6-isomer is a key monomer for producing high-performance polymers like poly(2,5-dihydroxy-1,4-phenylenepyridodiimidazole), which exhibit exceptional thermal stability.[1] However, direct hydroxylation of the phthalic acid scaffold often leads to mixtures of isomers, complicating purification and reducing yields.

Alternative methods, such as the Kolbe-Schmitt reaction on phenolic precursors, have been explored but are often hampered by low conversion rates or the need for high-pressure equipment.[1] The protocol detailed herein circumvents these challenges by constructing the aromatic ring from a non-aromatic precursor, ensuring precise placement of the hydroxyl groups.

The core strategy involves two key transformations:

  • Oxidative Aromatization: A cyclohexanedione dicarboxylic acid diester is converted into its corresponding aromatic diester. This reaction is catalyzed by iodine and driven to completion by an oxidizing agent.

  • Alkaline Hydrolysis (Saponification): The ester groups of the aromatic intermediate are hydrolyzed using a strong base to form a carboxylate salt, which is subsequently acidified to yield the final this compound.[1][2] This method is effective for converting aromatic esters to their corresponding carboxylic acids.[3][4][5]

This application note provides a self-validating system, where successful isolation of the intermediate in Stage 1 is a strong predictor of a high-purity final product.

Reaction Scheme and Mechanism

The overall transformation proceeds as follows:

  • Stage 1: Cyclohexanedione dicarboxylic acid diester → 3,6-Dihydroxyterephthalic acid diester (Aromatic Intermediate)

  • Stage 2: 3,6-Dihydroxyterephthalic acid diester → this compound

Causality: The initial oxidation creates the stable aromatic ring. The subsequent hydrolysis is an irreversible reaction under basic conditions, which drives the reaction to completion and ensures high conversion to the final product.[2]

Experimental Protocol

This protocol is adapted from the method described in patent CN101239905B.[1]

Reagent/MaterialFormulaCAS No.Molar Mass ( g/mol )Key Hazards
Cyclohexanedione dicarboxylic acid diesterVaries (e.g., C₁₀H₁₂O₆ for dimethyl ester)VariesVariesIrritant
IodineI₂7553-56-2253.81Strong Oxidizer, Toxic, Irritant[6][7][8]
Iodine Salt (e.g., Potassium Iodide)KI7681-11-0166.00Irritant
Oxidizing Agent (e.g., H₂O₂)H₂O₂7722-84-134.01Strong Oxidizer, Corrosive
Polar Solvent (e.g., Ethanol)C₂H₅OH64-17-546.07Flammable
Strong Base (e.g., Sodium Hydroxide)NaOH1310-73-240.00Corrosive
Strong Acid (e.g., Hydrochloric Acid, 36%)HCl7647-01-036.46Corrosive, Respiratory Irritant
Deionized WaterH₂O7732-18-518.02N/A

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Thermometer

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Nitrogen gas inlet

  • pH meter or pH paper

  • Rationale: This step builds the stable aromatic core. Iodine acts as a catalyst for enolization and subsequent oxidation. The added oxidant ensures the irreversible conversion to the aromatic system.

Procedure:

  • To a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add the cyclohexanedione dicarboxylic acid diester and a polar solvent (e.g., ethanol) in a 1:2 to 1:6 mass/volume ratio.

  • Add iodine (1-10% of the mass of the diester) and an iodine salt (1-10% of the mass of the diester).

  • Stir the mixture and allow it to react for 30-40 minutes at room temperature.

  • Heat the mixture to 80-100°C.

  • Add the oxidizing agent. The molar ratio of the diester to the oxidant should be between 1:0.5 and 1:3.

  • Maintain the reaction at 80-100°C for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Collect the solid product by vacuum filtration and wash it thoroughly with deionized water (3-5 times).

  • Dry the intermediate product. This is the aromatic diester.

  • Rationale: Saponification is a robust method for ester hydrolysis.[2] The use of a strong base ensures the complete and irreversible conversion of the diester to the dicarboxylate salt. The nitrogen atmosphere is critical to prevent the oxidation of the electron-rich dihydroxyphenyl ring, which is susceptible to degradation in air under basic conditions.

Procedure:

  • In a flask equipped for stirring under a nitrogen atmosphere, mix the dried aromatic diester from Stage 1 with water at a mass ratio of 1:2 to 1:3.

  • Add a strong base (e.g., NaOH or KOH). The molar ratio of the base to the diester should be between 2:1 and 4:1 to ensure complete hydrolysis of both ester groups.

  • Heat the mixture to 90-100°C with continuous stirring under a nitrogen blanket.

  • After 4-6 hours, cool the reaction mixture to room temperature. The solution should now contain the disodium (or dipotassium) salt of this compound.

  • Slowly add a strong acid (e.g., 36% HCl) with stirring until the pH is strongly acidic (pH < 2). This will precipitate the final product. The molar ratio of the acid to the initial diester should be between 2:1 and 3:1.

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Collect the solid this compound by vacuum filtration.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Recrystallize the product from a suitable solvent mixture (e.g., ethanol/water) to achieve high purity.

  • Dry the final product under vacuum at 50-80°C for 10-24 hours.

Data Presentation and Expected Results

ParameterStage 1: OxidationStage 2: Hydrolysis
Key Reagents Diester, Iodine, OxidantAromatic Diester, NaOH/KOH, HCl
Solvent Polar Solvent (e.g., Ethanol)Deionized Water
Temperature 80–100°C90–100°C, then cooling
Reaction Time 3–6 hours4–6 hours
Reported Yield ->90% (Overall)[1]
Reported Purity ->99% (by HPLC)[1]

Visualization of Workflow and Chemistry

G cluster_stage1 Stage 1: Oxidative Aromatization cluster_stage2 Stage 2: Alkaline Hydrolysis A 1. Mix Diester, Solvent, I₂, and Iodide Salt B 2. Heat to 80-100°C A->B C 3. Add Oxidant & React for 3-6h B->C D 4. Cool & Filter C->D E Aromatic Diester Intermediate D->E F 5. Mix Intermediate with Water & Strong Base under N₂ E->F Proceed to Hydrolysis G 6. Heat to 90-100°C for 4-6h F->G H 7. Cool & Acidify with Strong Acid G->H I 8. Isolate, Wash, & Recrystallize H->I J Final Product: this compound I->J

Caption: Workflow for the two-stage synthesis of this compound.

G start Cyclohexanedione dicarboxylic acid diester intermediate Aromatic Diester Intermediate start->intermediate Stage 1 I₂, Oxidant, Heat final 3,6-Dihydroxyphthalic Acid intermediate->final Stage 2 1. NaOH, Heat 2. HCl

Caption: Simplified chemical pathway from precursor to final product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • Iodine: Iodine is a strong oxidizing agent and is corrosive.[6] Avoid inhalation of its vapors and contact with skin. It can enhance the combustion of other substances and may react violently with reducing agents.[6][7]

  • Oxidizing Agents: Handle strong oxidizers like hydrogen peroxide with extreme care. They can cause severe skin burns and accelerate fires.

  • Strong Acids and Bases: Sodium hydroxide and hydrochloric acid are highly corrosive.[1] Handle with care to avoid severe burns. Acid-base neutralization reactions are exothermic and should be performed slowly with cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Product Validation and Characterization

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the final product. The patent reports a purity of >99%.[1] A reversed-phase C18 column with a methanol/water/acid mobile phase is a typical starting point for analysis of such phenolic acids.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure. In ¹H NMR, expect to see signals for the two aromatic protons and exchangeable peaks for the hydroxyl and carboxylic acid protons.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic broad peaks for the O-H stretches of the hydroxyl and carboxylic acid groups, as well as strong C=O stretches for the carboxylic acid carbonyls.[1]

  • Elemental Analysis: To confirm the elemental composition (C, H, O) of the final product.[1]

References

Applications of 3,6-Dihydroxyphthalic Acid in Organic Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dihydroxyphthalic acid, a multifaceted aromatic dicarboxylic acid, offers a unique combination of reactive functional groups that make it a valuable building block in modern organic synthesis. Its structure, featuring two hydroxyl groups and two carboxylic acid moieties on a benzene ring, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the applications of this compound, with a focus on the synthesis of fluorescent dyes and advanced polymers. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for utilizing this versatile reagent. While specific experimental data for this compound is emerging, the methodologies presented are grounded in well-established chemical principles and analogous reactions with structurally similar compounds.

Core Applications and Synthetic Strategies

The strategic placement of the hydroxyl and carboxylic acid groups on the aromatic core of this compound dictates its reactivity and primary applications. The carboxylic acid groups readily participate in esterification and amidation reactions, forming the basis for polyester and polyamide synthesis. The electron-donating hydroxyl groups activate the aromatic ring, facilitating electrophilic aromatic substitution, and are key to the formation of vibrant fluorescent dyes.

I. Synthesis of Xanthene and Rhodamine Dyes

The structural backbone of this compound is analogous to that of phthalic anhydride, a key reagent in the classical synthesis of fluorescein and rhodamine dyes. By replacing phthalic anhydride with this compound, novel dye architectures with potentially unique photophysical properties can be accessed. The hydroxyl groups on the phthalic acid moiety can modulate the electronic properties of the resulting dye, influencing its absorption and emission spectra.

The synthesis of xanthene dyes from this compound and resorcinol or m-aminophenol derivatives is typically a one-pot acid-catalyzed condensation reaction. The choice of acid catalyst is critical; strong Lewis acids like zinc chloride (ZnCl₂) or Brønsted acids such as methanesulfonic acid (CH₃SO₃H) are employed to promote the Friedel-Crafts acylation.[1][] The reaction proceeds through the formation of a diarylmethane intermediate, which then undergoes cyclization and dehydration to form the xanthene core.[3] The high reaction temperatures are necessary to overcome the activation energy for both the initial acylation and the subsequent cyclization steps.

Experimental Protocol 1: Synthesis of a 3',6'-Dihydroxy-2,7-dihydroxyfluoran (A Xanthene Dye Analog)

This protocol describes a general procedure for the synthesis of a xanthene dye analog using this compound and resorcinol.

Materials:

  • This compound

  • Resorcinol (2 equivalents)

  • Zinc chloride (ZnCl₂), anhydrous (catalytic amount) or Methanesulfonic acid

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethanol

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and resorcinol (2.2 equivalents).

  • Add a catalytic amount of anhydrous zinc chloride (approximately 0.5 equivalents). Alternatively, methanesulfonic acid can be used.

  • Heat the reaction mixture to 180-200°C with constant stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

  • After cooling to room temperature, dissolve the crude reaction mixture in a 1 M NaOH solution.

  • Filter the solution to remove any insoluble impurities.

  • Acidify the filtrate with 1 M HCl until a precipitate forms.

  • Collect the precipitate by filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure xanthene dye.

Data Presentation: Quantitative Data for Xanthene Dye Synthesis

Reactant 1Reactant 2CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)
This compoundResorcinolZnCl₂180-2004-660-75
This compoundm-AminophenolCH₃SO₃H180-2004-655-70

Note: Yields are estimated based on analogous reactions and may vary depending on the specific reaction conditions and purification efficiency.

Visualization: Reaction Scheme for Xanthene Dye Synthesis

Xanthene Dye Synthesis cluster_reactants Reactants cluster_conditions Conditions 3,6-Dihydroxyphthalic_acid This compound Product Xanthene Dye 3,6-Dihydroxyphthalic_acid->Product Condensation Resorcinol Resorcinol (2 eq.) Resorcinol->Product Catalyst ZnCl₂ or CH₃SO₃H Catalyst->Product Heat 180-200°C Heat->Product

Caption: Synthesis of a xanthene dye from this compound.

II. Synthesis of Polyesters and Polyamides

The presence of two carboxylic acid groups makes this compound an ideal monomer for step-growth polymerization. Polycondensation with diols or diamines can lead to the formation of novel polyesters and polyamides, respectively. The hydroxyl groups on the aromatic ring can enhance the thermal stability and modify the solubility of the resulting polymers.

Melt polycondensation is a common method for synthesizing polyesters from dicarboxylic acids and diols. This solvent-free approach is environmentally friendly and often leads to high molecular weight polymers. The reaction is typically carried out under vacuum at high temperatures to facilitate the removal of the water byproduct, which drives the equilibrium towards polymer formation. A catalyst, such as an organometallic compound (e.g., dibutyltin dilaurate) or an inorganic acid, is often used to accelerate the polymerization rate.[4][5]

Solution polymerization is an alternative method, particularly for the synthesis of polyamides where high temperatures might lead to side reactions. The use of a diacid chloride derivative of this compound in the presence of an acid scavenger is a common strategy for preparing polyamides at lower temperatures.[6]

Experimental Protocol 2: Melt Polycondensation for Polyester Synthesis

This protocol provides a general procedure for the synthesis of a polyester from this compound and a diol (e.g., 1,4-butanediol).

Materials:

  • This compound

  • 1,4-Butanediol (equimolar amount)

  • Dibutyltin dilaurate (catalytic amount, ~0.1 wt%)

  • Nitrogen gas supply

  • Vacuum line

  • Glass reactor with a mechanical stirrer, nitrogen inlet, and vacuum outlet

  • Heating mantle with a temperature controller

Procedure:

  • Place equimolar amounts of this compound and 1,4-butanediol into the glass reactor.

  • Add the dibutyltin dilaurate catalyst.

  • Heat the reactor to 150-160°C under a gentle stream of nitrogen to melt the monomers and form a homogeneous mixture.

  • Once a clear melt is obtained, gradually increase the temperature to 180-200°C while applying a vacuum (e.g., <1 mmHg).

  • Continue the reaction under vacuum with mechanical stirring for several hours (4-8 h). The viscosity of the mixture will increase as the polymerization proceeds.

  • The removal of water, the byproduct of the condensation reaction, will be facilitated by the vacuum.

  • After the desired viscosity is reached, release the vacuum with nitrogen and cool the reactor to room temperature.

  • The resulting solid polymer can be removed from the reactor and purified by dissolving in a suitable solvent and precipitating in a non-solvent.

Data Presentation: Representative Conditions for Polyester Synthesis

Monomer 1Monomer 2CatalystTemperature (°C)PressureTypical Polymer Properties
This compound1,4-ButanediolDibutyltin dilaurate180-200<1 mmHgHigh thermal stability
This compoundEthylene GlycolAntimony(III) oxide200-220<1 mmHgPotentially improved solubility

Visualization: Workflow for Melt Polycondensation

Melt Polycondensation Workflow Start Start Monomers Mix Monomers and Catalyst Start->Monomers Heating Heat under N₂ to Melt Monomers->Heating Vacuum Apply Vacuum and Increase Temperature Heating->Vacuum Polymerization Polymerize with Stirring Vacuum->Polymerization Cooling Cool under N₂ Polymerization->Cooling Purification Purify Polymer Cooling->Purification End End Purification->End

Caption: General workflow for polyester synthesis via melt polycondensation.

Future Perspectives: Metal-Organic Frameworks (MOFs)

While the use of this compound in the synthesis of Metal-Organic Frameworks (MOFs) is not yet widely reported, its structural isomer, 2,5-dihydroxyterephthalic acid, is a well-known linker for the construction of highly porous MOFs, such as the MOF-74 series.[7] The ditopic nature of the carboxylate groups and the potential for the hydroxyl groups to coordinate with metal centers suggest that this compound could be a promising candidate for the design of novel MOFs with unique topologies and functional properties. Researchers are encouraged to explore the solvothermal synthesis of MOFs using this compound with various metal salts.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its application in the creation of novel fluorescent dyes and functional polymers holds significant promise for advancements in materials science and biotechnology. The protocols and insights provided in this guide are intended to serve as a comprehensive resource for researchers looking to harness the synthetic potential of this unique molecule. As research in this area continues to grow, the full scope of applications for this compound is yet to be fully realized.

References

Application Notes & Protocols: 3,6-Dihydroxyphthalic Acid as a Functional Monomer in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, polymer chemists, and material scientists on the utilization of 3,6-Dihydroxyphthalic acid as a versatile monomer in polymer chemistry. While its application is an emerging area of research, this guide furnishes detailed theoretical frameworks and prospective experimental protocols for the synthesis of novel polyesters and polyamides. By leveraging established principles of polycondensation chemistry, we offer insights into reaction mechanisms, experimental design, and expected polymer characteristics, thereby providing a robust starting point for the exploration of this promising functional monomer.

Introduction: The Potential of this compound

This compound is an aromatic dicarboxylic acid possessing two hydroxyl groups on the benzene ring. This unique combination of reactive moieties—two carboxylic acids and two phenolic hydroxyls—positions it as a highly promising, yet underexplored, monomer for creating advanced functional polymers. Its rigid aromatic core is anticipated to impart significant thermal stability and mechanical strength to the resulting polymer backbones, while the pendant hydroxyl groups offer reactive sites for post-polymerization modification, influencing properties such as solubility, hydrophilicity, and cross-linking capabilities.

This guide is designed to be a foundational resource. Given the novelty of using this compound in polymerization, the protocols herein are constructed based on well-established methodologies for structurally analogous monomers. They serve as a robust starting point for experimental investigation, emphasizing scientific rationale and adaptable workflows.

Monomer Profile: this compound

A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies.

PropertyValueSource
Chemical Formula C₈H₆O₆--INVALID-LINK--
Molecular Weight 198.13 g/mol --INVALID-LINK--
Appearance Typically a light yellow to brown powderInferred from similar compounds
CAS Number 3786-46-7--INVALID-LINK--
Key Functional Groups 2x Carboxylic Acid (-COOH), 2x Phenolic Hydroxyl (-OH)Chemical Structure
Purity for Polymerization >99% recommended[General Polymer Chemistry Principle]

Note on Purity: For achieving high molecular weight polymers, monomer purity is paramount. It is recommended to purify commercially available this compound, for instance by recrystallization from a suitable solvent, to remove any mono-functional impurities that could act as chain terminators. A Chinese patent suggests a preparation method that yields a product with a purity greater than 99%, suitable for direct polymerization.

Polymerization Strategies & Mechanistic Considerations

The structure of this compound allows for several polycondensation pathways. The primary challenge and opportunity lie in controlling the reactivity of the carboxylic acid versus the phenolic hydroxyl groups. Phenolic hydroxyls are less reactive than aliphatic alcohols in esterification, often requiring higher temperatures or specific catalysts.

Strategy 1: Self-Condensation for Polyester Synthesis

In theory, this compound can undergo self-condensation, where the carboxylic acid groups of one monomer react with the hydroxyl groups of another to form a polyester. This approach would create a hyperbranched or cross-linked structure unless reaction conditions are carefully controlled to favor linear chain growth.

Strategy 2: Co-polymerization for Linear Polyesters

A more controlled approach to linear polyesters involves co-polymerization of this compound with a diol. In this scenario, this compound acts as a dicarboxylic acid monomer. The pendant hydroxyl groups remain on the polymer backbone, available for subsequent functionalization.

Diagram: Polyester Synthesis Workflow

polyester_workflow cluster_prep Monomer Preparation cluster_reaction Polycondensation Reaction cluster_purification Purification & Isolation Monomer_DHPA This compound (Purity >99%) Reactor Glass Reactor Inert Atmosphere (N2/Ar) High Temperature (180-250°C) Monomer_DHPA->Reactor Monomer_Diol Aliphatic/Aromatic Diol (e.g., 1,4-Butanediol) Monomer_Diol->Reactor Catalyst Catalyst Addition (e.g., Dibutyltin Dilaurate) Vacuum High Vacuum Applied (Removal of H2O) Reactor->Vacuum Precipitation Precipitation in Non-Solvent (Methanol) Vacuum->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer_Product Polymer_Product Drying->Polymer_Product Final Polyester

Caption: Workflow for polyester synthesis via polycondensation.

Strategy 3: Co-polymerization for Polyamides

To synthesize polyamides, this compound is reacted with a diamine. This is a classic condensation polymerization where amide linkages are formed with the liberation of water. The hydroxyl groups on the monomer remain as pendant functionalities on the resulting polyamide chain, creating a functional aramid (aromatic polyamide).

Diagram: Polyamide Synthesis Pathway

polyamide_synthesis cluster_process Polycondensation Monomer_A This compound HOOC-Ar(OH)₂-COOH Reaction Reaction - H₂O Monomer_A->Reaction Monomer_B Diamine H₂N-R-NH₂ Monomer_B->Reaction Polymer {Polyamide (Aramid) | [-OC-Ar(OH)₂-CO-NH-R-NH-]n} Reaction->Polymer

Caption: General reaction scheme for polyamide synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and should be optimized based on the specific co-monomer used and the desired polymer properties. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 4.1: Synthesis of a Linear Polyester via Melt Polycondensation

This protocol is adapted from general procedures for polyester synthesis from dicarboxylic acids and diols.

Materials:

  • This compound (1.00 eq.)

  • 1,4-Butanediol (1.02 eq., slight excess to compensate for volatilization)

  • Dibutyltin dilaurate catalyst (0.1-0.5 mol % relative to the diacid).

  • High-purity nitrogen or argon gas

  • Methanol (for precipitation)

  • Chloroform or Dimethylformamide (DMF) (for dissolution)

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser leading to a vacuum trap.

  • Heating mantle with a temperature controller.

  • High-vacuum pump.

Procedure:

  • Reactor Setup: Charge the flask with this compound and 1,4-butanediol. Equip the flask for mechanical stirring and inert gas flow.

  • Inerting: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at high temperatures.

  • Esterification Stage:

    • Heat the mixture to 160-180°C under a slow stream of nitrogen to form a homogenous melt.

    • Add the dibutyltin dilaurate catalyst.

    • Maintain this temperature for 2-4 hours. Water will be evolved and collected in the trap. The reaction progress can be monitored by the amount of water collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 220-250°C.

    • Simultaneously, slowly apply a vacuum (reducing pressure to <1 mmHg) over 1-2 hours. This is crucial for removing the final traces of water and driving the reaction toward high molecular weight polymer formation.

    • A noticeable increase in the melt viscosity will be observed. Continue the reaction under high vacuum for an additional 3-5 hours or until the desired viscosity is achieved.

  • Isolation and Purification:

    • Cool the reactor to room temperature under nitrogen.

    • Dissolve the resulting solid polymer in a minimal amount of a suitable solvent (e.g., chloroform or DMF).

    • Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the polymer.

    • Collect the purified polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol 4.2: Synthesis of a Polyamide via Low-Temperature Solution Polycondensation

This method is suitable for producing aromatic polyamides (aramids) under milder conditions, which can help preserve the hydroxyl functionalities. It requires converting the dicarboxylic acid to a more reactive diacid chloride first.

Part A: Synthesis of 3,6-Dihydroxyphthaloyl Dichloride

  • Reflux this compound with an excess of thionyl chloride (SOCl₂) and a catalytic amount of DMF for 4-6 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude acid chloride can be purified by recrystallization or used directly in the next step.

Part B: Polyamide Synthesis

Materials:

  • 3,6-Dihydroxyphthaloyl dichloride (1.00 eq.)

  • Aromatic diamine (e.g., 4,4'-oxydianiline) (1.00 eq.)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) containing LiCl (e.g., 5% w/v) to aid solubility.

  • Anhydrous pyridine or triethylamine (2.00 eq., as an acid scavenger).

Procedure:

  • Reactor Setup: In a flask under a nitrogen atmosphere, dissolve the aromatic diamine in the anhydrous NMP/LiCl solvent system. Cool the solution to 0°C in an ice bath.

  • Monomer Addition: Slowly add the 3,6-Dihydroxyphthaloyl dichloride, either as a solid or a concentrated solution in the same solvent, to the stirred diamine solution. Maintain the temperature between 0 and 5°C.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The solution will become highly viscous.

  • Isolation and Purification:

    • Pour the viscous polymer solution into a large volume of vigorously stirred water or methanol to precipitate the polyamide.

    • Filter the fibrous polymer, and wash it extensively with water and then with methanol to remove the solvent, LiCl, and amine hydrochloride salts.

    • Dry the final polyamide product in a vacuum oven at 80-100°C.

Expected Polymer Properties and Characterization

The incorporation of the 3,6-dihydroxyphthalic moiety is expected to yield polymers with distinct characteristics.

PropertyExpected Characteristics & RationaleStandard Characterization Technique
Thermal Stability High: The rigid aromatic backbone should lead to high glass transition temperatures (Tg) and good thermal stability. Polyesters based on similar aromatic diacids exhibit excellent stability.Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)
Solubility Potentially Improved: The pendant hydroxyl groups may improve solubility in polar aprotic solvents (DMF, DMAc, NMP, DMSO) compared to unsubstituted aromatic polymers by disrupting chain packing and providing sites for hydrogen bonding.Solubility tests in various solvents
Mechanical Properties High Strength & Modulus: The aromatic nature of the monomer unit is expected to result in strong, rigid materials, characteristic of engineering plastics and aramids.Tensile testing (for films or fibers)
Functionality High: The accessible hydroxyl groups on the polymer backbone are prime sites for post-polymerization modification (e.g., esterification, etherification) to tailor surface properties, attach bioactive molecules, or introduce cross-linking sites.FTIR and NMR spectroscopy after modification reactions
Molecular Weight Variable: Dependent on monomer purity and reaction conditions. High vacuum and stoichiometric balance are critical for high molecular weight in polycondensation.Gel Permeation Chromatography (GPC)

Conclusion

This compound represents a compelling building block for the next generation of functional polymers. Its unique structure offers a pathway to materials that combine the robustness of aromatic polymers with the versatility of pendant functional groups. The protocols and insights provided in this guide are intended to empower researchers to explore this potential, paving the way for novel materials with tailored properties for advanced applications in coatings, membranes, high-performance composites, and biomedical devices.

Application Note & Protocols: 3,6-Dihydroxyphthalic Acid as a Novel Building Block for Metal-Organic Frameworks in Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials, particularly for biomedical applications, due to their tunable porosity, high surface area, and functionalizable nature.[1] The choice of the organic linker is paramount in dictating the final structure, stability, and functionality of the MOF. While isomers like 2,5-dihydroxyterephthalic acid have been extensively studied, 3,6-dihydroxyphthalic acid remains a comparatively underexplored building block. Its unique ortho-positioning of the carboxylate groups and the presence of catechol-like hydroxyl moieties present intriguing possibilities for creating MOFs with novel topologies, enhanced metal-binding affinities, and redox activity. This guide provides a comprehensive technical overview, including detailed protocols for the synthesis of the this compound linker and a representative protocol for its use in the solvothermal synthesis of a novel MOF. We further delineate standard methodologies for structural characterization and a workflow for evaluating the final material as a drug delivery vehicle.

Introduction: The Strategic Advantage of this compound

The rational design of MOFs begins with the organic linker. The geometry, connectivity, and functional groups of the linker molecule predetermine the framework's architecture and chemical properties.[2] Many successful MOFs, such as the MOF-74 series, utilize 2,5-dihydroxyterephthalic acid, where the functional groups are positioned at opposite ends of a benzene ring (para-substitution).[3]

In contrast, this compound features two adjacent carboxylic acid groups (ortho-substitution) on the benzene ring. This configuration offers distinct coordination possibilities:

  • Chelation: The two adjacent carboxylates can chelate a single metal ion, potentially forming highly stable, paddlewheel-like secondary building units (SBUs).

  • Steric Influence: The proximity of the bulky carboxylate groups can induce steric hindrance, leading to more open or distorted framework structures compared to those formed from linear linkers.

  • Functional Pockets: The hydroxyl groups, positioned next to the coordination sites, can act as hydrogen bond donors/acceptors or redox-active centers, creating a functionalized pore environment ideal for specific guest interactions, which is highly desirable for drug delivery applications.[4]

This application note serves as a foundational guide for researchers aiming to explore this promising linker. We provide a plausible synthesis route for the linker itself and a robust starting protocol for MOF synthesis, emphasizing the causal relationships behind each experimental step.

Synthesis and Characterization Protocols

Protocol 1: Synthesis of this compound Ligand

The synthesis of this compound is not as straightforward as its isomers and requires a multi-step process. The following protocol is a representative method adapted from established organic chemistry principles, starting from a precursor like 3,6-dihydroxyphthalonitrile.[5]

Causality: This process involves the hydrolysis of nitrile groups (-CN) to carboxylic acid groups (-COOH) under strong acidic or basic conditions. The choice of strong acid is to ensure complete conversion and protonation of the final carboxylate product, causing it to precipitate from the aqueous solution.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,6-dihydroxyphthalonitrile (1.0 g, 6.25 mmol).

  • Hydrolysis: Carefully add 50 mL of 3 M sulfuric acid.

    • Scientist's Note: This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle. Maintain a gentle reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Cooling and Precipitation: After the reaction is complete, allow the flask to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize the precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with three portions of cold deionized water (15 mL each) to remove any residual acid.

  • Drying: Dry the purified this compound product in a vacuum oven at 60-70 °C overnight.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectroscopy.

Parameter Condition Rationale
Reactant 3,6-dihydroxyphthalonitrilePrecursor with the correct dihydroxy-dinitrile backbone.
Reagent 3 M Sulfuric AcidActs as both the solvent and the catalyst for hydrolysis.
Temperature 110-120 °C (Reflux)Provides the necessary activation energy for the hydrolysis of the stable nitrile groups.
Time 12-18 hoursEnsures complete conversion of both nitrile groups to carboxylic acids.
Protocol 2: Representative Synthesis of a MOF using this compound

This protocol describes a general solvothermal method for synthesizing a MOF using the custom linker and a zinc(II) metal source.[6][7] Solvothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[8]

Causality: In this "one-pot" synthesis, the metal salt and organic linker are dissolved in a high-boiling point solvent (DMF).[2] Under high temperature and pressure, the components self-assemble into a thermodynamically stable, crystalline framework. The choice of solvent is critical; DMF is widely used as it effectively dissolves the precursors and can also act as a weak base to deprotonate the carboxylic acids.

Step-by-Step Methodology:

  • Precursor Solution: In a 20 mL glass scintillation vial, dissolve this compound (40 mg, 0.20 mmol) and zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (89 mg, 0.30 mmol) in 10 mL of N,N-dimethylformamide (DMF).

    • Scientist's Note: A slight excess of the metal salt is often used to promote the formation of the desired SBU.

  • Sonication: Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the oven to 100 °C and hold at this temperature for 24 hours.

  • Cooling: Turn off the oven and allow it to cool naturally to room temperature over several hours. Slow cooling is crucial for the formation of larger, well-defined crystals.

  • Isolation: Decant the DMF solution. Add 10 mL of fresh DMF to the vial to wash the crystalline product. Let it sit for 3 hours, then decant. Repeat this washing step three times.

  • Solvent Exchange (Activation): To remove the high-boiling DMF from the pores, sequentially exchange it with a more volatile solvent like ethanol. Add 10 mL of ethanol, let it sit for 6 hours, and decant. Repeat this process 3-4 times.[2]

  • Drying: After the final ethanol wash, carefully remove the crystals and dry them in a vacuum oven at a mild temperature (e.g., 80 °C) to fully activate the MOF, making the pores accessible.

Protocol 3: Characterization of the Novel MOF

Rigorous characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.[9][10]

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.[7]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be unique and not match the starting materials.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the linker to the metal ions.[9]Disappearance or significant shift of the broad O-H stretch from the carboxylic acid (~1700 cm⁻¹) and the appearance of asymmetric and symmetric carboxylate stretches (~1610 and ~1400 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.[9]A weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable, empty framework, and finally a sharp weight loss at high temperature corresponding to framework decomposition.
Scanning Electron Microscopy (SEM) To visualize the morphology (shape and size) of the MOF crystals.[9]Images showing particles with a regular, uniform shape (e.g., rods, cubes, hexagonal prisms), providing evidence of crystallinity.
Brunauer-Emmett-Teller (BET) Gas Sorption Analysis To measure the specific surface area and pore volume of the activated MOF.An N₂ adsorption-desorption isotherm (typically Type I for microporous materials) from which the surface area and pore size distribution can be calculated.

Application Workflow: Drug Delivery Evaluation

MOFs are excellent candidates for drug delivery due to their high loading capacity and potential for controlled release.[11][12]

Protocol 4: Drug Loading via Soaking Method

Causality: This method relies on the diffusion of drug molecules from a concentrated solution into the porous network of the MOF, driven by a concentration gradient. The drug is typically entrapped through host-guest interactions like hydrogen bonding or π-π stacking.[1]

  • Preparation: Prepare a concentrated solution of a model drug (e.g., 5-Fluorouracil or Ibuprofen) in a suitable solvent (e.g., methanol or ethanol) in which the MOF is stable.

  • Loading: Immerse a known mass of activated MOF (e.g., 50 mg) into the drug solution (e.g., 10 mL).

  • Incubation: Stir the suspension at room temperature for 48-72 hours in a sealed container to prevent solvent evaporation.

  • Isolation: Centrifuge the suspension to pellet the drug-loaded MOF.

  • Washing: Briefly wash the pellet with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Quantification: Measure the concentration of the drug remaining in the supernatant using UV-Vis spectroscopy. The amount of loaded drug can be calculated by subtracting this value from the initial amount.

Protocol 5: In Vitro Drug Release Study

Causality: This protocol simulates the release of the drug in a physiological environment. Phosphate-Buffered Saline (PBS) at pH 7.4 is used to mimic the conditions of the bloodstream, while a buffer at pH 5.5 can simulate the acidic environment inside endosomes or tumor microenvironments, allowing for the study of pH-responsive release.[11]

  • Setup: Disperse a known mass of the drug-loaded MOF (e.g., 10 mg) in a known volume of release medium (e.g., 20 mL of PBS at pH 7.4 or pH 5.5).

  • Incubation: Place the suspension in a shaker bath at 37 °C to simulate body temperature.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL).

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant total volume.

  • Analysis: Measure the concentration of the released drug in each aliquot using UV-Vis spectroscopy.

  • Data Plotting: Plot the cumulative percentage of drug released versus time to generate a release profile.

Visualizations and Logical Workflows

Diagram 1: Synthesis and Activation Workflow

This diagram illustrates the sequential steps from raw materials to a fully activated MOF ready for application.

cluster_synthesis MOF Synthesis cluster_activation Activation A 1. Dissolve Linker & Metal Salt in DMF B 2. Solvothermal Reaction (100°C, 24h) A->B C 3. Isolate Crystals (Cooling & Washing) B->C D 4. Solvent Exchange (DMF -> Ethanol) C->D E 5. Vacuum Drying (80°C) D->E F Activated MOF E->F

Caption: Workflow for MOF synthesis and activation.

Diagram 2: Drug Delivery Application Cycle

This diagram shows the cycle of loading a therapeutic agent into the MOF and its subsequent release.

Activated_MOF Porous Activated MOF Loading Loading via Diffusion (48h Incubation) Activated_MOF->Loading Drug_Solution Concentrated Drug Solution Drug_Solution->Loading Loaded_MOF Drug-Loaded MOF Loading->Loaded_MOF Release Release in PBS (pH 7.4 or 5.5, 37°C) Loaded_MOF->Release Release->Activated_MOF Empty Framework Released_Drug Released Drug Molecules Release->Released_Drug

Caption: The cycle of drug loading and release from the MOF.

Conclusion and Future Outlook

This compound represents a compelling, yet underutilized, building block for the design of novel MOFs. Its distinct stereochemistry and functional group placement offer a rich playground for creating materials with unique structural and chemical properties. The protocols detailed herein provide a solid and scientifically-grounded starting point for synthesizing and evaluating these new materials. Future work should focus on exploring different metal nodes (e.g., Zr, Ti, Cu) to vary the SBU and resulting framework topology.[13][14] Furthermore, the catechol-like functionality of the linker opens avenues for post-synthetic modification or for applications in catalysis and sensing, making this a fertile area for future research in materials science and drug development.

References

Application Note & Protocol: A Proposed Method for the Oxidation of Phthalic Acid to 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a detailed experimental protocol for the synthesis of 3,6-Dihydroxyphthalic acid via the direct oxidation of Phthalic acid. Direct hydroxylation of the phthalic acid aromatic ring is challenging due to the electron-withdrawing and meta-directing nature of its two carboxylic acid groups. Standard electrophilic substitution methods are often ineffective. This application note proposes a plausible synthetic route utilizing a Fenton-type reaction, which generates highly reactive hydroxyl radicals capable of attacking the deactivated aromatic system. The protocol details the experimental setup, step-by-step procedures, purification methods, and analytical characterization techniques. All procedural choices are rationalized to provide a comprehensive guide for researchers exploring this specific chemical transformation.

Introduction and Scientific Rationale

This compound is a valuable chemical intermediate and monomer. Its rigid, functionalized structure makes it a candidate for the synthesis of high-performance polymers, specialty dyes, and complex organic molecules. However, its synthesis is not trivial. The direct and selective introduction of hydroxyl groups onto the phthalic acid backbone at the 3- and 6-positions is complicated by the deactivating effect of the carboxyl groups, which direct electrophilic attacks to the 4- and 5-positions and generally reduce the ring's reactivity.

To overcome this challenge, this protocol employs an advanced oxidation process based on the Fenton reaction. The Fenton reaction involves the generation of highly potent hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with an iron(II) catalyst.[1] These radicals are powerful oxidizing agents that can hydroxylate even deactivated aromatic rings through a radical addition mechanism.[2][3] While control of selectivity can be difficult, careful management of reaction conditions such as pH, temperature, and reagent stoichiometry can favor the desired hydroxylation pathway. Phthalic acid itself has been shown to stabilize hydrogen peroxide at low pH, which can help control the reaction and minimize unproductive decomposition of the oxidant.[4]

This protocol provides a robust starting point for the laboratory-scale synthesis and optimization of this compound from a readily available precursor.

Reaction Principle and Mechanism

The core of this protocol is the iron-catalyzed generation of hydroxyl radicals, which then attack the phthalic acid ring. The key steps are:

  • Generation of Hydroxyl Radical: Iron(II) is oxidized by hydrogen peroxide to Iron(III), generating a hydroxyl radical and a hydroxide ion.

    • Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

  • Electrophilic Attack: The highly electrophilic hydroxyl radical attacks the electron-rich π-system of the phthalic acid aromatic ring. While the carboxyl groups are deactivating, the radical mechanism is less sensitive to these electronic effects than traditional electrophilic substitution.

  • Formation of Dihydroxy Product: Subsequent oxidation and tautomerization steps lead to the formation of dihydroxylated phthalic acid isomers.

The challenge lies in achieving selectivity for the 3,6-isomer over other possible isomers (e.g., 3,4-, 4,5-, and 3,5-dihydroxyphthalic acid) and preventing over-oxidation or ring cleavage.

Diagram: Proposed Reaction Pathway

G cluster_reactants Reactant Generation cluster_reaction Core Reaction cluster_products Products & Byproducts Fe2 Fe²⁺ Salt RadicalGen •OH Radical Generation Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ Fe2->RadicalGen H2O2 H₂O₂ H2O2->RadicalGen PA Phthalic Acid Attack Radical Attack on Phthalic Acid Ring PA->Attack RadicalGen->Attack Hydroxyl Radical Oxidation Oxidation & Tautomerization Attack->Oxidation Product This compound (Target Product) Oxidation->Product Byproducts Other Isomers (e.g., 4,5-dihydroxy) Ring-Opened Products Oxidation->Byproducts

Caption: Proposed Fenton reaction pathway for the hydroxylation of phthalic acid.

Materials and Equipment

Reagents & Consumables
ReagentFormulaGradeSupplierNotes
Phthalic AcidC₈H₆O₄ACS Reagent, ≥99.5%Sigma-AldrichStarting material.
Iron(II) Sulfate HeptahydrateFeSO₄·7H₂OACS Reagent, ≥99%Fisher ScientificCatalyst.
Hydrogen PeroxideH₂O₂30% (w/w) in H₂O, StabilizedVWROxidizing agent. (Corrosive, handle with care)
Sulfuric AcidH₂SO₄ACS Reagent, 95-98%J.T.BakerFor pH adjustment. (Highly Corrosive)
Sodium HydroxideNaOHPellets, ACS ReagentEMD MilliporeFor pH adjustment and work-up. (Caustic)
Ethyl AcetateC₄H₈O₂HPLC GradeFisher ScientificExtraction solvent.
HexaneC₆H₁₄HPLC GradeVWRRecrystallization/Chromatography solvent.
Deionized WaterH₂O18.2 MΩ·cmIn-house systemReaction solvent and for solutions.
Anhydrous Sodium SulfateNa₂SO₄Granular, ACS ReagentSigma-AldrichDrying agent.
Celite® 545Sigma-AldrichFilter aid.
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer with PTFE-coated stir bar

  • Reflux condenser

  • Dropping funnel (100 mL)

  • Thermometer or thermocouple probe

  • Heating mantle with temperature controller

  • Ice bath

  • pH meter or pH indicator strips

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass funnel and filter paper

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis or DAD detector

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer for characterization

Detailed Experimental Protocol

Safety First: This procedure involves corrosive and oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct the reaction in a well-ventilated fume hood.

Diagram: Experimental Workflow

G start Start setup 1. Setup Assemble three-neck flask with stirrer, condenser, and dropping funnel. start->setup dissolve 2. Dissolve Reactants Add Phthalic Acid and FeSO₄·7H₂O to deionized water in the flask. setup->dissolve adjust_ph 3. Adjust pH Cool to 0-5°C and adjust pH to 2.5-3.0 with H₂SO₄. dissolve->adjust_ph add_h2o2 4. Add H₂O₂ Add 30% H₂O₂ dropwise via dropping funnel over 1-2 hours. Maintain temperature < 10°C. adjust_ph->add_h2o2 react 5. Reaction Allow to warm to room temperature. Stir for 12-24 hours. add_h2o2->react quench 6. Quench Add sodium sulfite solution to destroy excess peroxide. react->quench extract 7. Extraction Saturate with NaCl. Extract with Ethyl Acetate (3x). quench->extract dry 8. Dry & Concentrate Dry organic phase with Na₂SO₄. Concentrate via rotary evaporator. extract->dry purify 9. Purification Purify crude solid via column chromatography or recrystallization. dry->purify analyze 10. Analysis Characterize product using HPLC, NMR, IR, and MS. purify->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Step 1: Reaction Setup
  • Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a 100 mL pressure-equalizing dropping funnel.

  • Ensure all glassware is clean and dry. The setup should be placed within a fume hood and secured with clamps.

Step 2: Dissolution of Reactants
  • To the flask, add 16.6 g (0.1 mol) of phthalic acid and 2.78 g (0.01 mol, 0.1 eq) of Iron(II) sulfate heptahydrate.

  • Add 250 mL of deionized water.

  • Begin stirring to dissolve the solids. Gentle warming (to ~40°C) may be required to fully dissolve the phthalic acid, then cool back to room temperature.

Step 3: pH Adjustment
  • Place the flask in an ice bath and cool the solution to 0-5°C .

  • Slowly add dilute sulfuric acid (e.g., 2 M H₂SO₄) dropwise until the pH of the solution is between 2.5 and 3.0 . Maintaining a low pH is critical for the Fenton reaction's efficiency.[3]

Step 4: Addition of Hydrogen Peroxide
  • Measure 22.7 mL (0.22 mol, 2.2 eq) of 30% hydrogen peroxide and place it in the dropping funnel.

  • Add the H₂O₂ solution dropwise to the stirred, cooled reaction mixture over a period of 1-2 hours .

  • Crucial: Monitor the internal temperature closely and maintain it below 10°C during the addition to control the reaction rate and minimize side reactions.

Step 5: Reaction
  • Once the H₂O₂ addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring the mixture for 12-24 hours . Monitor the reaction progress by taking small aliquots and analyzing them via HPLC to observe the consumption of starting material and the formation of products.

Step 6: Work-up and Extraction
  • After the reaction is complete, cool the flask in an ice bath.

  • Quench any remaining hydrogen peroxide by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with peroxide indicator strips is negative.

  • Saturate the aqueous solution with sodium chloride (NaCl) to decrease the solubility of the organic product.

  • Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 150 mL ).

  • Combine the organic layers and wash them with a small amount of brine (saturated NaCl solution).

  • Dry the organic phase over anhydrous sodium sulfate, filter through Celite®, and concentrate the filtrate using a rotary evaporator to obtain the crude solid product.

Step 7: Purification

The crude product will likely be a mixture of isomers. Purification is essential.

  • Column Chromatography: A silica gel column using a gradient solvent system (e.g., starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity with ethyl acetate and a small amount of acetic acid) is the most effective method for separating the dihydroxyphthalic acid isomers.

  • Recrystallization: If a dominant isomer is present, recrystallization from a suitable solvent system (e.g., water, or an ethyl acetate/hexane mixture) may be attempted to achieve higher purity.

Step 8: Characterization

Confirm the identity and purity of the isolated this compound using standard analytical techniques:

  • HPLC: To assess purity and separate from other isomers.[5][6]

  • ¹H NMR: To confirm the aromatic substitution pattern. The 3,6-isomer should exhibit a characteristic singlet for the two equivalent aromatic protons.

  • ¹³C NMR: To identify the chemical shifts of all unique carbon atoms.

  • FT-IR: To identify characteristic functional groups, such as the broad O-H stretch from the carboxylic acids and phenols, and the C=O stretch.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₈H₆O₆, MW: 198.13 g/mol ).

Conclusion

This application note provides a comprehensive, albeit theoretical, framework for the synthesis of this compound from phthalic acid using a Fenton-based oxidation method. The protocol emphasizes control over key reaction parameters to manage a challenging chemical transformation. Researchers should consider this protocol a starting point, with the understanding that optimization of catalyst loading, temperature, reaction time, and purification strategy will be necessary to achieve the desired yield and purity for their specific application.

References

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Synthesis of 3,6-Dihydroxyphthalonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of established techniques for the preparation of 3,6-dihydroxyphthalonitrile, a valuable building block in the synthesis of functional dyes, phthalocyanines, and other advanced materials. The protocols and accompanying notes are designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of 3,6-Dihydroxyphthalonitrile

3,6-Dihydroxyphthalonitrile, also known as 2,3-dicyanohydroquinone, is a versatile chemical intermediate.[1][2] Its structure, featuring a hydroquinone moiety flanked by two nitrile groups, provides multiple reactive sites for further chemical modification. The hydroxyl groups can be readily functionalized, for instance, through etherification, while the nitrile groups are precursors for the formation of macrocyclic compounds like phthalocyanines.[3][4][5][6] These resulting phthalocyanine derivatives often exhibit unique photophysical properties, making them suitable for applications in areas such as photodynamic therapy, chemical sensing, and materials science.

The strategic importance of 3,6-dihydroxyphthalonitrile lies in its role as a precursor to 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine derivatives.[4][5][6] The substituents at the 3 and 6 positions significantly influence the electronic and solubility properties of the final phthalocyanine. This guide will focus on a well-established synthetic route to 3,6-dihydroxyphthalonitrile, providing a solid foundation for its application in further research and development.

Synthetic Pathway Overview

The most commonly cited laboratory-scale synthesis of 3,6-dihydroxyphthalonitrile starts from p-benzoquinone. This multi-step, one-pot reaction involves the addition of cyanide ions to the quinone ring, followed by tautomerization to the aromatic dihydroxy form. The overall transformation can be visualized as follows:

G p_benzoquinone p-Benzoquinone intermediate Intermediate (Cyanated Hydroquinone) p_benzoquinone->intermediate + KCN, H2SO4, Alcohol product 3,6-Dihydroxyphthalonitrile intermediate->product Acidification & Workup

Caption: Reaction scheme for the synthesis of 3,6-dihydroxyphthalonitrile from p-benzoquinone.

Detailed Experimental Protocol: Synthesis from p-Benzoquinone

This protocol is adapted from established methods and provides a comprehensive, step-by-step guide for the synthesis of 3,6-dihydroxyphthalonitrile.[7]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityNotes
p-BenzoquinoneC₆H₄O₂108.0920 gShould be pure.
Ethanol (Alcohol)C₂H₅OH46.07110 mL
Sulfuric Acid, concentratedH₂SO₄98.0825 mLHandle with extreme care.
Potassium Cyanide (50% solution)KCN65.12~110 gEXTREMELY TOXIC! Use with extreme caution in a well-ventilated fume hood.
Animal Charcoal--As neededFor decolorization during recrystallization.

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Dropping funnel

  • Mechanical stirrer

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 20 g of p-benzoquinone in 60 mL of ethanol.

  • Acidification: In a separate beaker, carefully and slowly add 25 mL of concentrated sulfuric acid to 50 mL of ethanol while cooling in an ice bath. This is a highly exothermic process.

  • Cooling: Add the cold sulfuric acid/ethanol mixture to the p-benzoquinone solution. Cool the entire reaction mixture in an ice-salt bath to below 0 °C.

  • Cyanide Addition: Slowly add a 50% solution of potassium cyanide from the dropping funnel to the cold, stirred reaction mixture. Caution! Potassium cyanide is extremely toxic. This step must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The addition should be controlled to maintain the reaction temperature below 5 °C. Continue the addition until a green fluorescence is observed and the solution becomes alkaline. Approximately 110 g of the cyanide solution will be required.[7]

  • Acidification and Isolation: Once the reaction is complete, acidify the mixture with sulfuric acid.

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure using a rotary evaporator.

  • Washing: Wash the solid residue with water to remove inorganic salts.

  • Recrystallization: Recrystallize the crude product from hot water with the addition of a small amount of animal charcoal to decolorize the solution.

  • Drying: Collect the purified crystals by vacuum filtration and dry them thoroughly. The final product, 3,6-dihydroxyphthalonitrile, should be pale yellow leaflets.[7]

Expected Outcome:

The final product is 3,6-dihydroxyphthalonitrile, which crystallizes as pale yellow leaflets, typically with two molecules of water of hydration.[7] It is slightly soluble in water. The compound exhibits interesting fluorescence properties: its neutral solution fluoresces blue, the acidic solution violet, and the alkaline solution green.[7] On heating, it decolorizes at approximately 230 °C.[1][7]

Causality and Experimental Insights

  • Choice of Starting Material: p-Benzoquinone is an ideal starting material as it possesses the basic hydroquinone scaffold and is activated towards nucleophilic addition.

  • Role of Sulfuric Acid: The concentrated sulfuric acid acts as a catalyst and a dehydrating agent.

  • Temperature Control: The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure the desired product's formation.

  • Cyanide Addition: The nucleophilic cyanide ions attack the electrophilic carbon atoms of the benzoquinone ring. The reaction proceeds until the solution becomes alkaline, indicating the consumption of the acidic protons. The appearance of a green fluorescence is a key indicator of the reaction's progress.[7]

  • Workup and Purification: The acidification step is necessary to protonate the phenoxide intermediates and facilitate the product's precipitation. Recrystallization is a standard technique to obtain a high-purity product. The use of animal charcoal helps to remove colored impurities.

3,6-Dihydroxyphthalonitrile as a Versatile Precursor

While the synthesis of 3,6-dihydroxyphthalonitrile is an important goal in itself, its true value for researchers often lies in its utility as a starting material for more complex molecules.[4][5][6]

O-Alkylation: The hydroxyl groups of 3,6-dihydroxyphthalonitrile can be readily alkylated to form 3,6-dialkoxyphthalonitriles. These derivatives are direct precursors to near-infrared absorbing phthalocyanines.[4][5][6]

Triflation and Cross-Coupling Reactions: A powerful strategy for introducing a wide range of substituents at the 3 and 6 positions involves the conversion of the hydroxyl groups to triflates. The resulting bis-triflate derivative is an excellent substrate for various cross-coupling reactions.[4][5][6]

  • Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst allows for the synthesis of 3,6-diarylphthalonitriles with yields in the range of 65-70%.[6]

  • Negishi Coupling: Nickel-catalyzed coupling with organozinc reagents provides a route to 3,6-dialkylphthalonitriles with yields of 40-70%.[4][5][6]

  • SNAr Reactions: The triflate groups can also be displaced by nucleophiles such as thiols to yield 3,6-bis(alkylsulfanyl) and 3,6-bis(arylsulfanyl)phthalonitriles.[4][5][6]

G dihydroxy 3,6-Dihydroxyphthalonitrile dialkoxy 3,6-Dialkoxyphthalonitriles dihydroxy->dialkoxy O-Alkylation bistriflate 3,6-Bis(triflyloxy)phthalonitrile dihydroxy->bistriflate Triflation diaryl 3,6-Diarylphthalonitriles bistriflate->diaryl Suzuki Coupling dialkyl 3,6-Dialkylphthalonitriles bistriflate->dialkyl Negishi Coupling dithio 3,6-Bis(alkylsulfanyl)phthalonitriles bistriflate->dithio SNAr with Thiols

Caption: Derivatization of 3,6-dihydroxyphthalonitrile.

Safety Considerations

  • Potassium Cyanide: This reagent is a potent poison. All manipulations should be carried out in a certified fume hood. A solution of ferrous sulfate should be kept on hand as an antidote in case of accidental exposure, and all personnel must be trained in its proper use.

  • Concentrated Sulfuric Acid: This is a strong corrosive. Handle with appropriate personal protective equipment, including acid-resistant gloves and safety goggles.

  • General Precautions: As with any chemical synthesis, it is essential to wear appropriate personal protective equipment, including a lab coat, safety glasses, and gloves. Ensure good ventilation and have access to safety equipment such as a safety shower and eyewash station.

Conclusion

The synthesis of 3,6-dihydroxyphthalonitrile from p-benzoquinone is a well-established and reliable method that provides access to a highly versatile building block for advanced materials synthesis. A thorough understanding of the reaction mechanism, careful control of reaction conditions, and strict adherence to safety protocols are paramount for a successful outcome. The subsequent derivatization of 3,6-dihydroxyphthalonitrile opens up a vast chemical space for the design and synthesis of novel functional molecules with tailored properties for a wide range of applications in research and drug development.

References

Application Notes and Protocols: The Role of 3,6-Dihydroxyphthalic Acid in the Synthesis of Dyes and Pigments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,6-Dihydroxyphthalic Acid as a Versatile Chromophoric Building Block

This compound (DHPA), with the CAS Number 3786-46-7, is an aromatic dicarboxylic acid characterized by two hydroxyl groups positioned para to each other on the benzene ring.[1] This specific arrangement of functional groups—two electron-donating hydroxyl groups and two electron-withdrawing carboxylic acid groups—renders the molecule a highly valuable and versatile precursor in the synthesis of advanced colorants. The hydroxyl groups activate the aromatic ring, making it a prime candidate for electrophilic substitution reactions, while the carboxylic acid moieties offer sites for further chemical modification, such as esterification, amidation, or salt formation. These features allow for the rational design of dyes and pigments with tailored properties, including specific colors, enhanced fastness, and functional characteristics like metal chelation.

This guide provides an in-depth exploration of DHPA's synthesis and its pivotal role in the creation of azo dyes and its potential as a precursor for functional pigments. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the causality behind key procedural steps.

Part 1: Synthesis of High-Purity this compound

The utility of any chemical precursor is fundamentally dependent on its availability and purity. While DHPA can be sourced commercially, in-house synthesis is often required for large-scale applications or when specific purity grades are necessary. A robust method for preparing DHPA involves the oxidation and subsequent hydrolysis of a cyclohexanedione dicarboxylic acid diester.[2] This process avoids the high pressures and low yields associated with older methods.[2]

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented method demonstrating a high-yield, normal-pressure synthesis.[2]

Step 1: Oxidation of Cyclohexanedione Dicarboxylic Acid Diester

  • In a reaction vessel equipped with a stirrer and reflux condenser, prepare a mixture of cyclohexanedione dicarboxylic acid diester and a polar solvent (e.g., ethanol, methanol) in a 1:2 to 1:6 mass/volume ratio.

  • Add iodine (1-10% of the diester's mass) and an iodide salt (e.g., KI, 1-10% of the diester's mass). The iodine acts as a catalyst for the initial reaction steps.

  • Heat the mixture to reflux (80-100 °C) and maintain for 30-40 minutes.

  • Add an oxidant (e.g., hydrogen peroxide, nitric acid) in a molar ratio of 0.5:1 to 3:1 relative to the diester. The oxidant drives the aromatization of the ring.

  • Continue the reaction for 3-6 hours at 80-100 °C.

  • Cool the reaction mixture to room temperature. The oxidized product will precipitate.

  • Filter the solid product and wash thoroughly with deionized water (3-5 times) to remove residual salts and solvent.

Step 2: Hydrolysis to this compound

  • Create a slurry of the washed product from Step 1 with water (1:2 to 1:3 mass ratio).

  • Under an inert nitrogen atmosphere (to prevent oxidation of the hydroxyl groups), add a strong base (e.g., NaOH, KOH) in a 2:1 to 4:1 molar ratio relative to the starting diester.

  • Heat the mixture to 90-100 °C with stirring. This high temperature and basic condition facilitates the hydrolysis of the ester groups to carboxylates.

  • After the hydrolysis is complete (typically monitored by TLC or HPLC), cool the mixture to room temperature.

  • Acidify the solution by adding a strong acid (e.g., 36% HCl or 20% H₂SO₄) until the pH is strongly acidic.[2] This protonates the carboxylate and phenoxide groups, causing the DHPA to precipitate.

  • Cool the mixture further to maximize precipitation, then filter the crude DHPA.

  • Wash the solid with cold deionized water.

  • Recrystallize the product from a mixed solvent system (e.g., methanol/water, ethanol/water) to achieve high purity (>99%).[2]

  • Dry the purified crystals under vacuum at 50-80 °C. The expected yield is approximately 90%.[2]

Synthesis Workflow Diagram

cluster_oxidation Step 1: Oxidation & Aromatization cluster_hydrolysis Step 2: Hydrolysis & Purification start Cyclohexanedione dicarboxylic acid diester in polar solvent reagents1 + Iodine, Iodide Salt + Oxidant start->reagents1 reaction1 Reflux at 80-100°C for 3-6 hours reagents1->reaction1 cool1 Cool to Room Temp. reaction1->cool1 filter1 Filter & Wash with DI Water cool1->filter1 product1 Intermediate Product filter1->product1 reagents2 + Strong Base (NaOH) + Heat (90-100°C) under N₂ product1->reagents2 acidify Acidify with Strong Acid (HCl) reagents2->acidify recrystallize Recrystallize from Mixed Solvent acidify->recrystallize dry Vacuum Dry recrystallize->dry final_product High-Purity this compound dry->final_product

Caption: Workflow for the synthesis of this compound.

Part 2: Application in Azo Dye Synthesis

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[3] Their synthesis involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.[3]

The molecular structure of DHPA makes it an excellent coupling component. The two hydroxyl groups are powerful activating groups, significantly increasing the electron density of the aromatic ring and facilitating electrophilic attack by the diazonium ion.

Mechanism: Azo Coupling with DHPA

The azo coupling is a classic electrophilic aromatic substitution reaction.[4][5] The diazonium salt, prepared from an aromatic amine, acts as the electrophile. The DHPA, particularly in a slightly alkaline medium which deprotonates the phenolic hydroxyl groups to form more strongly activating phenoxide ions, acts as the nucleophile. The attack typically occurs at the positions ortho to the hydroxyl groups.

cluster_legend Reaction Logic diazonium Ar-N≡N⁺ product Azo Dye (Ar-N=N-DHPA) diazonium->product Electrophilic Attack dhpa DHPA (Activated Ring) dhpa->product Nucleophilic Coupling Component Ar-N≡N⁺ Electrophile DHPA Nucleophile

Caption: Azo coupling reaction with DHPA as the nucleophile.

Protocol 2: Synthesis of a Monoazo Dye using DHPA

This is a representative protocol for synthesizing an azo dye, for instance, by coupling diazotized aniline with DHPA.

Part A: Diazotization of Aniline

  • In a 250 mL beaker, dissolve 2.0 mL of aniline in a solution of 5 mL concentrated HCl and 20 mL of water.

  • Cool the solution to 0-5 °C in an ice-salt bath. It is critical to maintain this low temperature to prevent the unstable diazonium salt from decomposing.[3]

  • In a separate beaker, dissolve 1.5 g of sodium nitrite (NaNO₂) in 10 mL of water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with constant stirring. Keep the temperature below 5 °C.

  • The reaction is complete when the solution gives a positive test for nitrous acid (turns starch-iodide paper blue). The resulting solution contains benzenediazonium chloride and should be used immediately.

Part B: Azo Coupling Reaction

  • In a separate 500 mL beaker, dissolve 3.9 g of this compound in 50 mL of a 10% sodium hydroxide solution. Cool this solution to 5 °C in an ice bath. The basic conditions deprotonate the hydroxyl groups, activating the ring for coupling.

  • While maintaining the temperature at 5-10 °C, slowly add the freshly prepared benzenediazonium chloride solution from Part A to the DHPA solution with vigorous stirring.

  • A brightly colored precipitate (the azo dye) should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.

  • Isolate the dye by vacuum filtration.

  • Wash the dye precipitate with a saturated sodium chloride solution to salt out any remaining soluble dye, followed by a small amount of cold water.

  • Dry the dye in an oven at a moderate temperature (e.g., 60-70 °C).

Part 3: Potential as a Precursor for High-Performance Pigments

Beyond soluble dyes, DHPA holds significant promise as a monomer for synthesizing insoluble pigments, particularly those analogous to natural melanins. Melanins are complex polymeric pigments derived from the oxidative polymerization of dihydroxyindole precursors like 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[6][7][8]

The structural similarity between DHPA and DHICA—both possessing a dihydroxyaromatic system with carboxylic acid functionality—suggests that DHPA could undergo similar oxidative polymerization to form stable, colored pigments. This process typically involves aerobic oxidation under slightly alkaline conditions, leading to the formation of coupled oligomers and polymers.[6] The resulting pigments would be expected to exhibit high thermal stability and lightfastness due to their polymeric and highly conjugated nature.

Conceptual Framework for Pigment Formation

monomer This compound (Monomer) oxidant Oxidant (e.g., Air, O₂) pH > 7 monomer->oxidant Oxidation radical Semiquinone Radical (Reactive Intermediate) oxidant->radical coupling Radical Coupling & Polymerization radical->coupling pigment Insoluble Polymeric Pigment coupling->pigment

Caption: Conceptual pathway for DHPA-based pigment synthesis.

Part 4: Application Notes & Expected Properties

The dyes and pigments derived from DHPA are anticipated to have several advantageous properties owing to its unique structure.

1. Mordant Dyes and Metal Chelation: The ortho-hydroxy-carboxy arrangement in DHPA is a classic bidentate chelation site. Dyes synthesized from DHPA can act as mordant dyes, forming stable coordination complexes with metal ions (e.g., Al³⁺, Cr³⁺, Fe³⁺). This chelation can dramatically improve the wash fastness of the dye on fabrics like wool and polyamide and can also be used to tune the final color.[9][10]

2. pH Indication: The presence of acidic carboxylic acid and phenolic hydroxyl groups means the chromophore's electronic structure will be highly sensitive to pH changes. This can result in significant color shifts (halochromism), making these dyes potential candidates for pH indicators.

3. Enhanced Solubility and Functionality: The two carboxylic acid groups provide high polarity and sites for further chemical derivatization. They can be converted into esters or amides to modulate solubility, or used to covalently bond the chromophore to a polymer backbone, creating functional colored materials.

Table 1: Predicted Properties of DHPA-Derived Colorants
PropertyBasis of PredictionPotential Application
Color Range Dependent on the diazo component used in azo coupling. Likely to produce shades of yellow, orange, and red.Textile dyeing, inks, indicators.
Lightfastness The highly conjugated aromatic system suggests good stability.Automotive coatings, durable textiles.
Wash Fastness Excellent, especially when applied as a mordant dye with metal salts.[9]Dyeing of protein and polyamide fibers.
Metal Chelation Presence of ortho-hydroxy and carboxyl functional groups.[10]Mordant dyes, analytical reagents for metal detection.
Solubility Carboxylic acid groups enhance water solubility at neutral to alkaline pH.Water-based inks, textile dyeing baths.
Thermal Stability Polymeric pigments derived from DHPA are expected to be highly stable.High-performance plastics, coatings.

Conclusion

This compound is a potent and versatile precursor for the synthesis of a wide range of colorants. Its well-defined synthesis provides a source of high-purity material. The activated aromatic ring is ideal for producing a diverse palette of azo dyes, while the dihydroxy functionality opens avenues for creating novel, stable polymeric pigments through oxidative processes. The inherent metal-chelating ability and functional handles (carboxylic acids) further expand its utility, enabling the development of high-performance dyes for textiles, functional materials, and analytical applications. Researchers and developers are encouraged to explore this building block to unlock new chromophoric systems with tailored, high-value properties.

References

Application of 3,6-Dihydroxyphthalic Acid in the Synthesis of Advanced Fluorescent Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Novel Fluorophores with a Versatile Precursor

In the dynamic field of fluorescence chemistry, the pursuit of novel fluorophores with enhanced photophysical properties is a constant endeavor. 3,6-Dihydroxyphthalic acid emerges as a highly valuable and versatile precursor for the synthesis of a new generation of fluorescent materials. Its intrinsic structural features—a benzene ring substituted with two hydroxyl groups and two adjacent carboxylic acid moieties—provide a unique platform for creating diverse fluorophore scaffolds. The electron-donating hydroxyl groups are pivotal in establishing the core chromophore, while the carboxylic acid functionalities offer convenient handles for further chemical modifications, enabling the fine-tuning of spectral properties and the introduction of specific functionalities for targeted applications in biological imaging, sensing, and materials science.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced fluorescent materials. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and present data that underscores the potential of this precursor in creating novel fluorescent probes.

Core Principles: The Chemistry of this compound in Fluorophore Synthesis

The synthetic utility of this compound in generating fluorescent molecules is primarily rooted in its ability to undergo condensation reactions with various resorcinol and phenol derivatives. This reactivity is analogous to the classic synthesis of fluorescein from phthalic anhydride and resorcinol. The presence of the two hydroxyl groups on the phthalic acid moiety significantly influences the electronic properties of the resulting fluorophore, often leading to desirable spectroscopic shifts and enhanced quantum yields.

The general reaction mechanism involves a Friedel-Crafts acylation, where the carboxylic acid groups of this compound react with activated aromatic compounds (like resorcinols) in the presence of a dehydrating acid catalyst. This is followed by a cyclization step to form the characteristic xanthene core structure of many common fluorophores.[1] The hydroxyl groups on the this compound backbone can also be further modified to modulate the fluorophore's properties, such as its sensitivity to pH or specific analytes.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with clear causality behind the experimental choices.

Protocol 1: Synthesis of a Novel 3,6-Dihydroxy-Substituted Fluorescein Analog

This protocol details the synthesis of a fluorescein analog using this compound and resorcinol. This reaction is a foundational example of how to utilize this precursor to generate a core fluorophore scaffold.

Materials:

  • This compound

  • Resorcinol

  • Methanesulfonic acid (as catalyst and solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH meter

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, combine this compound (1.98 g, 10 mmol) and resorcinol (2.20 g, 20 mmol).

  • Reaction Setup: Carefully add methanesulfonic acid (20 mL) to the flask while stirring. The methanesulfonic acid acts as both a solvent and a catalyst for the condensation reaction.

  • Condensation Reaction: Heat the reaction mixture to 120°C with continuous stirring under a reflux condenser for 4 hours. The color of the mixture should gradually darken to a deep red or brown, indicating the formation of the fluorophore.

  • Quenching and Precipitation: After cooling to room temperature, slowly and carefully pour the reaction mixture into 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a 10 M NaOH solution until the pH reaches approximately 7. The precipitate can then be collected by vacuum filtration.

  • Purification: Wash the collected solid with deionized water (3 x 50 mL) to remove any remaining acid and unreacted starting materials. Further purification can be achieved by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product in a vacuum oven at 60°C overnight.

Expected Outcome:

A reddish-brown powder, which is the 3,6-dihydroxy-substituted fluorescein analog. The compound is expected to exhibit strong green fluorescence in alkaline solutions.

Protocol 2: Functionalization of the Carboxylic Acid Groups for Bioconjugation

This protocol describes a method to activate the carboxylic acid groups of a synthesized fluorophore for subsequent conjugation to biomolecules, such as proteins or antibodies. This is a critical step in the development of targeted fluorescent probes.[2]

Materials:

  • Synthesized 3,6-dihydroxy-substituted fluorophore (from Protocol 1)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolution: Dissolve the synthesized fluorophore (100 mg) in 5 mL of anhydrous DMF in a clean, dry flask under an inert atmosphere.

  • Activation: To the stirred solution, add N-Hydroxysuccinimide (1.2 equivalents) followed by N,N'-Dicyclohexylcarbodiimide (1.2 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 12 hours with continuous stirring. The formation of a white precipitate (dicyclohexylurea, a byproduct) will be observed.

  • Isolation of Activated Ester: Remove the dicyclohexylurea precipitate by filtration. The filtrate contains the NHS-activated fluorophore.

  • Precipitation: Add the filtrate dropwise to 50 mL of cold diethyl ether to precipitate the NHS-ester product.

  • Collection and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting activated fluorophore is now ready for conjugation to amine-containing biomolecules.

Data Presentation: Spectroscopic Properties

The synthesized fluorophores should be characterized to determine their key spectroscopic properties. A summary of expected data for a hypothetical 3,6-dihydroxy-substituted fluorescein analog is presented below.

PropertyValueConditions
Absorption Maximum (λ_abs) ~495 nm0.1 M NaOH
Emission Maximum (λ_em) ~520 nm0.1 M NaOH
Molar Extinction Coefficient (ε) ~75,000 M⁻¹cm⁻¹0.1 M NaOH
Fluorescence Quantum Yield (Φ_F) ~0.850.1 M NaOH
Stokes Shift ~25 nm0.1 M NaOH

Note: These are representative values and will vary depending on the specific structure of the synthesized fluorophore and the solvent conditions. The determination of fluorescence quantum yields can be performed using a reference standard such as fluorescein in 0.1 M NaOH (Φ_F = 0.95).[3]

Visualizing the Workflow and Chemical Logic

To better illustrate the processes described, the following diagrams have been generated.

Synthesis_Workflow cluster_synthesis Protocol 1: Fluorophore Synthesis cluster_functionalization Protocol 2: Bioconjugation Activation Start This compound + Resorcinol Reaction Condensation Reaction (Methanesulfonic acid, 120°C) Start->Reaction Quench Quenching & Precipitation (Ice Water) Reaction->Quench Isolate Neutralization & Filtration Quench->Isolate Purify Recrystallization Isolate->Purify Product1 3,6-Dihydroxy-Substituted Fluorescein Analog Purify->Product1 Start2 Synthesized Fluorophore Product1->Start2 To Functionalization Activation NHS/DCC Activation (DMF) Start2->Activation Isolation Filtration & Precipitation Activation->Isolation Product2 NHS-Activated Fluorophore (Ready for Conjugation) Isolation->Product2

Caption: Experimental workflow for the synthesis and functionalization of a fluorescent probe.

Reaction_Mechanism Reactants This compound + 2x Resorcinol Intermediate1 Acylium Ion Formation Reactants->Intermediate1 Catalyst H+ (from Methanesulfonic Acid) Catalyst->Intermediate1 Intermediate2 Friedel-Crafts Acylation Intermediate1->Intermediate2 Intermediate3 Second Acylation Intermediate2->Intermediate3 Intermediate4 Cyclization (Intramolecular Etherification) Intermediate3->Intermediate4 Product Xanthene Core Formation (Fluorescent Product) Intermediate4->Product

Caption: Simplified reaction mechanism for fluorescein analog synthesis.

Trustworthiness and Self-Validation

The protocols provided are designed with inherent checkpoints for validation. Successful synthesis in Protocol 1 will be evident by the formation of a colored precipitate that exhibits strong fluorescence under alkaline conditions when exposed to UV light. The progress of the activation reaction in Protocol 2 can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting fluorophore. Furthermore, the final NHS-activated product can be validated by its reactivity with a primary amine, leading to a new product with a different retention factor on TLC.

Conclusion and Future Outlook

This compound stands as a promising and underutilized precursor in the synthesis of novel fluorescent materials. Its unique substitution pattern offers a gateway to a wide array of fluorophores with potentially superior photophysical properties. The protocols detailed in this application note provide a solid foundation for researchers to explore the synthetic possibilities of this versatile building block. Future work could involve exploring different phenol and resorcinol derivatives in the condensation reaction to create a library of fluorophores with a broad range of emission wavelengths. Additionally, the development of one-pot synthesis and functionalization procedures could further streamline the production of advanced fluorescent probes for a multitude of applications in science and medicine.

References

Application Notes & Protocols: 3,6-Dihydroxyphthalic Acid as a Precursor for Advanced Photosensitive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Functionality in Photosensitive Polymers

The relentless drive for miniaturization and enhanced performance in microelectronics, optoelectronics, and advanced manufacturing has placed a premium on the development of novel photosensitive materials.[1][2] Aromatic polyimides are a cornerstone of this field, prized for their exceptional thermal stability, mechanical robustness, and dielectric properties.[3][4] However, conventional polyimides often suffer from poor solubility, hindering their processability. The strategic incorporation of functional groups into the polymer backbone offers a powerful route to tailor their properties, including imparting photosensitivity and improving solubility in common solvents.

This document outlines the rationale and detailed protocols for utilizing 3,6-dihydroxyphthalic acid as a key precursor for a new class of positive-tone, alkali-developable photosensitive polyimides. The two hydroxyl groups on the phthalic acid moiety offer a unique handle for post-polymerization functionalization, allowing for the attachment of photosensitive groups. This approach enables the creation of high-performance materials with tunable properties, suitable for a range of advanced applications.

Scientific Rationale: The Advantage of a Hydroxyl-Functionalized Backbone

The core strategy revolves around a multi-step synthetic pathway that leverages the inherent functionalities of this compound. The hydroxyl groups serve a dual purpose: they enhance the solubility of the intermediate poly(amic acid) and the final polyimide in aqueous alkaline developers, and they provide reactive sites for introducing photosensitive moieties.

The proposed synthetic workflow is as follows:

  • Synthesis of 3,6-Dihydroxy-1,2,4,5-benzenetetracarboxylic Dianhydride: The carboxylic acid groups of this compound are first converted to their tetra-acid form, which is then dehydrated to form the corresponding dianhydride. This monomer is the key building block for the polyimide backbone.

  • Polymerization to form Hydroxy-Functionalized Poly(amic acid) (PHA): The dianhydride is reacted with a suitable aromatic diamine in a polar aprotic solvent to form a high-molecular-weight poly(amic acid) (PAA) with pendant hydroxyl groups.[5][6]

  • Chemical Imidization to Hydroxy-Functionalized Polyimide (PHI): The PAA is chemically converted to the corresponding polyimide (PI) through cyclodehydration. This method is often preferred over thermal imidization to avoid potential crosslinking reactions involving the hydroxyl groups.[1]

  • Functionalization with a Photosensitive Group: The hydroxyl groups on the PI backbone are esterified with a photosensitive compound, such as a derivative of o-nitrobenzyl alcohol or a naphthoquinone diazide (NQD) moiety. This step renders the polymer photosensitive. Upon exposure to UV light, the photosensitive group undergoes a chemical transformation that alters the solubility of the polymer in an aqueous alkaline developer.

This approach leads to a positive-tone photoresist. The unexposed regions, with the bulky, hydrophobic photosensitive groups, are insoluble in the developer. In the exposed regions, the photoreaction cleaves the photosensitive group, regenerating the hydroxyl groups and rendering the polymer soluble in the alkaline solution.

Visualizing the Synthetic Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization & Imidization cluster_2 Photosensitization A This compound B 3,6-Dihydroxy-1,2,4,5-benzenetetracarboxylic Dianhydride A->B Oxidation & Dehydration D Hydroxy-Functionalized Poly(amic acid) (PHA) B->D Polycondensation C Aromatic Diamine C->D E Hydroxy-Functionalized Polyimide (PHI) D->E Chemical Imidization G Final Photosensitive Polyimide E->G Esterification F Photosensitive Moiety (e.g., NQD-Sulfonyl Chloride) F->G

Figure 1: Proposed synthetic workflow for photosensitive polyimides from this compound.

Detailed Protocols

Part 1: Synthesis of 3,6-Dihydroxy-1,2,4,5-benzenetetracarboxylic Dianhydride

This protocol is based on established methods for the synthesis of similar dianhydrides.

Materials:

  • This compound

  • Potassium Persulfate (K₂S₂O₈)

  • Sulfuric Acid (H₂SO₄), concentrated

  • Acetic Anhydride (Ac₂O)

  • Toluene

  • Deionized Water

Procedure:

  • Oxidation to Tetracarboxylic Acid:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound in concentrated sulfuric acid at 0°C.

    • Slowly add potassium persulfate in portions, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 24 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the crude 3,6-dihydroxy-1,2,4,5-benzenetetracarboxylic acid.

    • Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum.

  • Dehydration to Dianhydride:

    • Suspend the dried tetracarboxylic acid in a mixture of acetic anhydride and toluene (1:1 v/v).

    • Heat the mixture to reflux (approximately 120-130°C) and maintain for 12 hours.

    • Cool the reaction mixture to room temperature and then to 0°C to crystallize the dianhydride.

    • Filter the crystalline product, wash with anhydrous toluene, and dry under vacuum at 150°C for 6 hours.

Characterization:

  • FT-IR: Expect characteristic anhydride peaks at approximately 1850 cm⁻¹ and 1780 cm⁻¹ (C=O stretching) and a broad O-H stretch around 3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons and the hydroxyl protons.

Part 2: Synthesis of Hydroxy-Functionalized Polyimide (PHI)

This protocol follows a standard two-step polymerization and chemical imidization process.[7][8]

Materials:

  • 3,6-Dihydroxy-1,2,4,5-benzenetetracarboxylic Dianhydride (from Part 1)

  • 4,4'-Oxydianiline (ODA) or other suitable aromatic diamine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic Anhydride (Ac₂O)

  • Pyridine

  • Methanol

Procedure:

  • Synthesis of Poly(amic acid) (PHA):

    • In a dry, nitrogen-purged three-necked flask, dissolve an equimolar amount of the aromatic diamine (e.g., ODA) in anhydrous NMP.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add an equimolar amount of the dianhydride in small portions, ensuring the temperature remains below 5°C.

    • After complete addition, remove the ice bath and stir the viscous solution at room temperature for 24 hours under a nitrogen atmosphere to obtain the PHA solution.

  • Chemical Imidization:

    • To the PHA solution, add a 2:1 molar ratio of acetic anhydride to pyridine (based on the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12 hours, then heat to 60°C for an additional 4 hours to ensure complete imidization.

    • Precipitate the resulting polyimide by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

    • Filter the fibrous polymer, wash extensively with methanol, and dry under vacuum at 180°C for 12 hours.

Characterization:

PropertyExpected Outcome
FT-IR Disappearance of amic acid bands (~1660 cm⁻¹ and ~3300 cm⁻¹) and appearance of imide bands (~1780, ~1720, ~1370 cm⁻¹).
¹H NMR (DMSO-d₆) Signals corresponding to the aromatic protons of the dianhydride and diamine moieties.
Solubility Expected to be soluble in polar aprotic solvents like NMP, DMAc, and aqueous alkaline solutions.
Thermal Stability (TGA) High decomposition temperature (>450°C), characteristic of aromatic polyimides.[2]
Part 3: Synthesis of Photosensitive Polyimide

This protocol describes the esterification of the hydroxyl groups with a naphthoquinone diazide (NQD) moiety, a common photosensitizer in positive photoresists.

Materials:

  • Hydroxy-Functionalized Polyimide (PHI) (from Part 2)

  • 2-Diazo-1-naphthol-5-sulfonyl chloride (NQD-SC)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Methanol

Procedure:

  • Esterification:

    • Dissolve the PHI in anhydrous NMP in a flask protected from light.

    • Add pyridine to the solution (as an acid scavenger).

    • In a separate container, dissolve NQD-SC in a small amount of NMP.

    • Slowly add the NQD-SC solution to the polymer solution at room temperature. The molar ratio of NQD-SC to the hydroxyl groups on the polymer can be varied to control the degree of photosensitization.

    • Stir the reaction mixture in the dark at room temperature for 24 hours.

    • Precipitate the photosensitive polymer by pouring the solution into methanol.

    • Filter the product, wash with methanol, and dry under vacuum at a low temperature (~40°C) to avoid degradation of the photosensitive group.

Characterization:

PropertyExpected Outcome
FT-IR Appearance of characteristic peaks for the sulfonyl ester group (~1370 cm⁻¹ and ~1180 cm⁻¹).
UV-Vis Spectroscopy A strong absorption in the UV region corresponding to the NQD moiety.
Solubility The resulting polymer should be soluble in common photoresist casting solvents (e.g., PGMEA) but insoluble in aqueous alkaline developers before UV exposure.

Application in Photolithography: A Protocol

This section outlines a general procedure for using the synthesized photosensitive polyimide as a positive-tone photoresist.

Materials:

  • Photosensitive Polyimide (from Part 3)

  • Propylene glycol methyl ether acetate (PGMEA)

  • Silicon wafer

  • Aqueous alkaline developer (e.g., 2.38% tetramethylammonium hydroxide - TMAH - in water)

  • UV light source (e.g., i-line, 365 nm)

  • Photomask

Workflow:

G A Spin Coating B Soft Bake A->B C UV Exposure B->C D Post-Exposure Bake (Optional) C->D E Development D->E F Hard Bake E->F

Figure 2: Standard photolithography workflow.

Procedure:

  • Resist Formulation: Dissolve the photosensitive polyimide in PGMEA to achieve the desired viscosity for spin coating. Filter the solution through a 0.2 µm filter.

  • Spin Coating: Apply the resist solution to a silicon wafer and spin coat to achieve the desired film thickness.

  • Soft Bake: Bake the coated wafer on a hotplate (e.g., 90-110°C for 60-120 seconds) to remove the casting solvent.

  • Exposure: Expose the resist film to UV radiation through a photomask. The exposed areas will undergo a photochemical reaction.

  • Development: Immerse the wafer in an aqueous alkaline developer. The exposed regions will dissolve, leaving a positive-tone pattern of the photomask on the wafer.

  • Hard Bake: Cure the patterned polyimide film at a high temperature (e.g., 250-350°C) to enhance its mechanical and thermal properties.

Conclusion

This compound presents a promising, yet underexplored, platform for the development of advanced photosensitive materials. The synthetic pathways and protocols detailed in this document provide a robust framework for researchers to synthesize and evaluate novel positive-tone photosensitive polyimides. The ability to systematically modify the polymer backbone and introduce photosensitive functionalities opens up new avenues for creating materials with tailored properties for next-generation microfabrication and electronic packaging applications.

References

Application Notes and Protocols: Strategic Esterification of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

3,6-Dihydroxyphthalic acid is a bifunctional aromatic compound of significant interest to researchers in materials science, polymer chemistry, and drug development. Its rigid, planar structure, coupled with four reactive sites—two carboxylic acids and two phenolic hydroxyls—makes it a versatile building block for advanced polymers, fluorescent dyes, and pharmacologically active molecules. The esters derived from this acid, 3,6-dihydroxyphthalates, are particularly valuable as monomers for polyesters and as intermediates in complex organic synthesis.

However, the simultaneous presence of both acidic carboxyl groups and nucleophilic phenolic groups presents a distinct synthetic challenge. Direct esterification under standard conditions can lead to a mixture of products, including unwanted ethers and polymeric byproducts.[1][2] This guide provides a detailed exploration of the strategic considerations and robust protocols for the selective esterification of this compound, designed for professionals requiring high-purity products and reproducible methodologies. We will delve into direct acid-catalyzed methods and more controlled, protection-deprotection strategies, explaining the causality behind each experimental choice to ensure a self-validating and successful synthesis.

Core Synthetic Challenge: Chemoselectivity

The primary obstacle in the esterification of this compound is controlling chemoselectivity. Both the carboxylic acid and the phenolic hydroxyl groups can react under typical esterification conditions.

  • Carboxylic Acid Groups (-COOH): These are the target functional groups for esterification. They react with alcohols, typically under acidic catalysis, in a reversible equilibrium reaction.[3]

  • Phenolic Hydroxyl Groups (-OH): These groups are weakly acidic but can act as nucleophiles, especially under forcing conditions. They can undergo O-alkylation (etherification) or acylation, leading to undesired side products and polymerization.[1][2]

Therefore, a successful protocol must either employ conditions mild enough to exclusively favor esterification of the carboxylic acid or strategically mask the phenolic hydroxyls to render them inert during the reaction.

Method 1: Direct Acid-Catalyzed (Fischer-Speier) Esterification

This approach is the most direct and atom-economical method. It relies on the principles of the Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of a strong acid catalyst.[4] To favor the desired diester, the reaction equilibrium must be actively shifted towards the products.

Causality and Experimental Rationale:

The reaction is governed by Le Châtelier's principle.[3] To maximize the yield of the ester, one of the products (water) must be removed, or one of the reactants (the alcohol) must be used in a large excess. Using the alcohol as the solvent is a common and effective strategy to drive the equilibrium forward.[5] The acid catalyst (e.g., H₂SO₄) works by protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]

While straightforward, this method carries the risk of side reactions, such as ether formation at the phenolic hydroxyls, particularly at elevated temperatures. Therefore, careful monitoring of the reaction temperature and time is crucial.

Diagram: Fischer-Speier Esterification Mechanism

Protection_Workflow Start This compound Protected Protected Diacid (e.g., 3,6-bis(TBDMS-Oxy)phthalic Acid) Start->Protected Step 1: Protection (TBDMS-Cl, Imidazole) Esterified Protected Diester (e.g., Diethyl 3,6-bis(TBDMS-Oxy)phthalate) Protected->Esterified Step 2: Esterification (EtOH, H₂SO₄) Final Diethyl 3,6-Dihydroxyphthalate Esterified->Final Step 3: Deprotection (TBAF, THF)

References

Application Notes & Protocols: Polymerization of 3,6-Dihydroxyphthalic Acid with Various Co-monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of 3,6-Dihydroxyphthalic Acid in Polymer Science

This compound, a unique aromatic dicarboxylic acid possessing a catechol-like functionality, stands as a promising yet under-explored monomer in the synthesis of advanced functional polymers. Its rigid aromatic core, coupled with the reactive hydroxyl and carboxylic acid groups, offers a versatile platform for creating polyesters with tailored thermal, mechanical, and chemical properties. The presence of phenolic hydroxyls directly on the phthalic acid backbone introduces opportunities for post-polymerization modification, imparting properties such as antioxidant activity, metal chelation, and enhanced adhesion.[1][2]

This guide provides a comprehensive overview of the synthetic pathways for the polymerization of this compound with a selection of co-monomers. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for both melt and solution polycondensation techniques. These methodologies are designed for researchers, scientists, and drug development professionals seeking to explore the synthesis and application of novel polyesters.

Core Principles: Navigating the Polymerization of a Phenolic Diacid

The polymerization of this compound presents a unique set of challenges and opportunities primarily due to the reactivity of its phenolic hydroxyl groups. Unlike their aliphatic counterparts, phenolic hydroxyls are less nucleophilic, which can lead to slower reaction kinetics and difficulty in achieving high molecular weight polymers under standard melt polycondensation conditions.[3] Therefore, careful consideration of the polymerization technique, catalyst, and reaction conditions is paramount.

Melt Polycondensation vs. Solution Polycondensation:

  • Melt Polycondensation: This solvent-free technique is often preferred for its simplicity and reduced environmental impact.[4] However, the high temperatures required (typically >200 °C) can lead to side reactions such as decarboxylation or oxidation of the catechol moiety in this compound. To mitigate this, a two-stage process is often employed, starting with a lower temperature esterification step to form oligomers, followed by a high-temperature, high-vacuum polycondensation step to build molecular weight.[5] The use of an inert atmosphere is crucial to prevent oxidation.

  • Solution Polycondensation: This method offers milder reaction conditions, which can be advantageous for preserving the integrity of the thermally sensitive this compound. The use of a high-boiling point solvent allows for azeotropic removal of water, driving the equilibrium towards polymer formation. However, solvent selection is critical to ensure the solubility of both the monomers and the resulting polymer. Amide-based polar aprotic solvents like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are often suitable choices.[6]

Catalyst Selection:

The choice of catalyst is critical for achieving efficient polymerization. Common catalysts for polyesterification fall into several categories:

  • Metal-based Catalysts: Tin compounds (e.g., dibutyltin oxide), titanium alkoxides (e.g., titanium(IV) isopropoxide), and antimony compounds (e.g., antimony trioxide) are widely used.[7] These Lewis acidic catalysts activate the carboxylic acid group, facilitating ester formation. However, their robustness against hydrolysis, a byproduct of the reaction, is a key factor in their effectiveness.[8]

  • Acid Catalysts: Strong protic acids like p-toluenesulfonic acid (PTSA) or sulfuric acid can also catalyze the reaction.[9] These are often used in solution polymerization.

  • Enzymatic Catalysis: Lipases can be employed for the polycondensation of diacids and diols under milder, solvent-free conditions, offering a green alternative.[5][10]

Experimental Workflows

The following diagrams illustrate the general workflows for melt and solution polycondensation of this compound.

Melt_Polycondensation_Workflow cluster_0 Stage 1: Esterification cluster_1 Stage 2: Polycondensation Monomers This compound + Co-monomer Diol Catalyst Catalyst Addition (e.g., Dibutyltin Oxide) Monomers->Catalyst Heating_1 Heat to 180-200°C under N2 Catalyst->Heating_1 Oligomers Formation of Low MW Oligomers Heating_1->Oligomers Heating_2 Increase Temperature to 220-250°C Oligomers->Heating_2 Vacuum Apply High Vacuum (<1 Torr) Heating_2->Vacuum Polymer High MW Polyester Formation Vacuum->Polymer Purification Purification (e.g., Precipitation) Polymer->Purification

Melt Polycondensation Workflow

Solution_Polycondensation_Workflow Monomers This compound + Co-monomer Diol Solvent Dissolve in High-Boiling Solvent (e.g., DMAc) Monomers->Solvent Catalyst Add Catalyst (e.g., p-TSA) Solvent->Catalyst Reaction Heat to Reflux with Azeotropic Water Removal Catalyst->Reaction Precipitation Precipitate Polymer in Non-Solvent (e.g., Methanol) Reaction->Precipitation Drying Filter and Dry under Vacuum Precipitation->Drying

Solution Polycondensation Workflow

Detailed Protocols

Protocol 1: Melt Polycondensation of this compound with 1,6-Hexanediol

This protocol is adapted from established methods for the synthesis of aliphatic polyesters, with modifications to account for the phenolic nature of this compound.[4]

Materials:

  • This compound (1.98 g, 0.01 mol)

  • 1,6-Hexanediol (1.18 g, 0.01 mol)

  • Dibutyltin oxide (0.015 g, 0.05 mol%)

  • High-purity nitrogen gas

  • Chloroform and methanol for purification

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.

  • Heating mantle with a temperature controller.

Procedure:

  • Monomer Charging and Inerting: Charge the three-necked flask with this compound, 1,6-hexanediol, and dibutyltin oxide. Equip the flask with a mechanical stirrer and a nitrogen inlet. Purge the system with high-purity nitrogen for 30 minutes to ensure an inert atmosphere.

  • Esterification Stage: While maintaining a gentle nitrogen flow, heat the reaction mixture to 180 °C with continuous stirring. Water will begin to distill off as the esterification reaction proceeds. Maintain these conditions for 4 hours or until approximately 80-90% of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220 °C over 1 hour. Simultaneously, slowly reduce the pressure to below 1 Torr. The viscosity of the reaction mixture will increase significantly during this stage. Continue the reaction under these conditions for an additional 4-6 hours.

  • Polymer Recovery: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting solid polymer can be dissolved in a minimal amount of chloroform.

  • Purification: Precipitate the dissolved polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and wash it with fresh methanol. Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Protocol 2: Solution Polycondensation of this compound with 4,4'-Biphenol

This protocol is based on methodologies for synthesizing fully aromatic polyesters, which often require solution techniques due to the high melting points and rigidity of the monomers and polymers.[6]

Materials:

  • This compound (1.98 g, 0.01 mol)

  • 4,4'-Biphenol (1.86 g, 0.01 mol)

  • Isophthaloyl chloride (2.03 g, 0.01 mol) - Note: Isophthaloyl chloride is used here as a more reactive co-monomer to facilitate polymerization with the less reactive phenolic diol.

  • Pyridine (1.6 mL, 0.02 mol)

  • N-methyl-2-pyrrolidone (NMP), anhydrous (50 mL)

  • Methanol for precipitation

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.

  • Ice bath.

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve this compound and 4,4'-biphenol in anhydrous NMP under a nitrogen atmosphere. Add pyridine to the solution, which will act as an acid scavenger.

  • Acid Chloride Addition: Cool the flask in an ice bath. Dissolve isophthaloyl chloride in a small amount of anhydrous NMP and add it dropwise to the stirred monomer solution over 30 minutes.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours at room temperature.

  • Polymer Precipitation: Pour the viscous polymer solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

  • Purification and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Data Presentation: Comparative Overview of Polymerization Conditions

ParameterProtocol 1: Melt PolycondensationProtocol 2: Solution Polycondensation
Co-monomer 1,6-Hexanediol4,4'-Biphenol & Isophthaloyl Chloride
Polymerization Type MeltSolution
Catalyst Dibutyltin oxidePyridine (acid scavenger)
Temperature 180-220 °C0-25 °C
Pressure Atmospheric then <1 TorrAtmospheric
Reaction Time 8-10 hours24 hours
Solvent NoneN-methyl-2-pyrrolidone (NMP)
Purification Precipitation from Chloroform/MethanolPrecipitation in Methanol

Characterization of the Resulting Polyesters

The synthesized polyesters should be characterized to determine their structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1720-1740 cm⁻¹) and the presence of hydroxyl groups (O-H stretching around 3200-3600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating units.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers.

Potential Applications

The unique structure of polyesters derived from this compound opens up a range of potential applications:

  • Biomaterials: The catechol moiety is known for its adhesive properties, making these polymers candidates for bioadhesives and tissue engineering scaffolds.[1][2] The biodegradability of the polyester backbone can be tuned by the choice of co-monomer.

  • Drug Delivery: The phenolic hydroxyl groups can be functionalized with drugs or targeting ligands for controlled release applications.

  • High-Performance Materials: Incorporation of the rigid phthalic acid unit and aromatic co-monomers can lead to polyesters with high thermal stability and mechanical strength, suitable for engineering plastics and composites.[11][12]

  • Coatings and Adhesives: The hydroxyl groups can participate in cross-linking reactions, making these polymers suitable as components in thermosetting coatings and adhesives with enhanced substrate adhesion.

Conclusion

The polymerization of this compound offers a pathway to a new class of functional polyesters with a wide array of potential applications. While the reactivity of the phenolic hydroxyl groups requires careful consideration of the polymerization strategy, both melt and solution polycondensation methods, with appropriate catalyst selection and reaction conditions, can be successfully employed. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis and characterization of these promising materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and professionals in drug development with a comprehensive guide to troubleshooting and improving the yield of 3,6-dihydroxyphthalic acid synthesis. The following information is curated to address common challenges and provide actionable solutions based on established chemical principles and field expertise.

General FAQs

Q1: What are the most common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound include the hydrolysis of 3,6-disubstituted phthalic anhydrides (such as 3,6-dichlorophthalic anhydride), and the aromatization of cyclohexanedione dicarboxylic acid diesters. Another, though often lower-yielding, approach is the Kolbe-Schmitt carboxylation of hydroquinone, which can be challenging due to the high pressure and temperature requirements.

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. Periodic sampling and analysis will provide a clear kinetic profile of your reaction. A Chinese patent suggests that HPLC analysis can confirm product purity greater than 99%.[1]

Q3: What are the key safety precautions when working with the reagents for this synthesis?

A3: Many of the reagents used in the synthesis of this compound are hazardous. For example, 3,6-dichlorophthalic anhydride is a skin, eye, and respiratory irritant. Strong acids and bases, as well as flammable organic solvents, are also commonly used. Always consult the Safety Data Sheet (SDS) for each reagent, and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide 1: Synthesis from 3,6-Dichlorophthalic Anhydride

This method involves the hydrolysis of 3,6-dichlorophthalic anhydride to this compound. While seemingly straightforward, several issues can arise that may impact the yield and purity of the final product.

Q1: I am observing a low yield of this compound. What are the potential causes and how can I address them?

A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Incomplete Hydrolysis: The hydrolysis of the anhydride and the substitution of the chloro groups may not have gone to completion.

    • Solution: Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction by TLC or HPLC until the starting material is no longer detectable. Consider increasing the reaction temperature or the concentration of the base, but be mindful that harsh conditions can lead to side reactions.

  • Side Reactions: The presence of a strong base can promote unwanted side reactions.

    • Solution: While a strong base is necessary for the hydrolysis, an excessive amount can lead to degradation of the product. It is preferable to use a slight excess of the base and to control the reaction temperature carefully.

  • Product Degradation: The dihydroxyphthalic acid product can be susceptible to degradation, particularly at high temperatures and in the presence of oxygen.

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative degradation. Additionally, avoid unnecessarily high reaction temperatures and prolonged reaction times.

  • Issues with Work-up and Purification: The product may be lost during the work-up and purification steps.

    • Solution: Ensure that the pH is carefully adjusted during the acidification step to fully precipitate the product. When performing extractions, use a suitable solvent and perform multiple extractions to ensure complete recovery. For purification, recrystallization from a minimal amount of an appropriate solvent is often effective.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield in the synthesis of this compound from 3,6-dichlorophthalic anhydride.

Q2: My final product is discolored. What is the cause and how can I purify it?

A2: Discoloration of the final product is often due to the presence of colored impurities, which can arise from side reactions or the degradation of starting materials or the product itself.

Purification Protocol:

  • Recrystallization: This is the most common method for purifying solid organic compounds.

    • Solvent Selection: Choose a solvent in which the this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents may also be effective.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, you can add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to induce crystallization. Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used for further purification.

    • Stationary and Mobile Phase: The choice of stationary phase (e.g., silica gel) and mobile phase will depend on the polarity of the impurities. A gradient elution from a non-polar to a more polar solvent system is often effective.

Troubleshooting Guide 2: Synthesis from Cyclohexanedione Dicarboxylic Acid Diester

A patented method describes the synthesis of dihydroxyphthalic acid from a cyclohexanedione dicarboxylic acid diester with a reported yield of 90% and purity greater than 99%.[1] This multi-step process involves an initial reaction with iodine and an oxidant, followed by hydrolysis with a strong base and then acidification.

Q1: The reaction is not proceeding as expected, and I am isolating a complex mixture of products. What could be the issue?

A1: The complexity of this multi-step synthesis means that issues can arise at several points.

Potential Problem Areas and Solutions:

  • Initial Reaction (Iodination and Oxidation): This step is critical for the aromatization of the cyclohexanedione ring.

    • Solution: Ensure that the reagents are of high purity and are added in the correct stoichiometric ratios. The reaction temperature should be carefully controlled as described in the patent (80-100 °C).[1] The choice of oxidant and its molar ratio to the diester is also crucial.

  • Hydrolysis Step: The hydrolysis of the diester to the dicarboxylic acid requires a strong base.

    • Solution: The patent suggests using a strong base in a 2-4 molar excess under a nitrogen atmosphere to prevent side reactions.[1] The temperature should be maintained at 90-100 °C. Incomplete hydrolysis will result in a mixture of the ester and the final product.

  • Acidification: The final step is the precipitation of the product by adding a strong acid.

    • Solution: The pH of the solution must be carefully adjusted to ensure complete precipitation of the this compound.

Reaction Pathway and Critical Control Points

Caption: Key steps and critical control points in the synthesis of this compound from a cyclohexanedione dicarboxylic acid diester.

Q2: How do I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of the synthesized this compound.

  • High-Performance Liquid Chromatography (HPLC): As mentioned in the patent, HPLC is an excellent method for determining the purity of the product.[1] A pure sample should show a single major peak.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of the key functional groups in the molecule, such as the hydroxyl (-OH) and carboxylic acid (C=O) groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will provide detailed information about the structure of the molecule and can be used to identify any impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Quantitative Data Summary

Synthesis RouteKey ReagentsTypical Reaction ConditionsReported YieldPurity
From 3,6-Dichlorophthalic Anhydride3,6-Dichlorophthalic Anhydride, Strong Base (e.g., NaOH)Varies, often elevated temperaturesModerate to HighVariable, purification often required
From Cyclohexanedione Dicarboxylic Acid DiesterCyclohexanedione dicarboxylic acid diester, I2, Oxidant, Strong Base80-160 °C90%[1]>99% (by HPLC)[1]

References

Technical Support Center: Purification of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,6-Dihydroxyphthalic acid (3,6-DHPA). This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying this valuable synthetic intermediate. This guide provides in-depth, experience-driven answers to common challenges, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude this compound?

The main difficulties stem from its chemical nature. Key challenges include:

  • Poor Solubility: The compound has limited solubility in many common, non-polar organic solvents but can be highly soluble in very polar solvents, making ideal recrystallization conditions narrow.

  • Presence of Isomeric Impurities: Synthesis routes can often produce other dihydroxyphthalic acid isomers (e.g., 3,4-DHPA or 4,5-DHPA) which have very similar physical properties, making them difficult to separate by simple crystallization[1][2].

  • Colored Impurities: Crude 3,6-DHPA is often yellow or brown due to oxidation byproducts or residual starting materials. These colored impurities can be persistent and require specific removal steps[3].

  • Thermal Instability: Like many phthalic acids, 3,6-DHPA may decompose at high temperatures, particularly near its melting point, which can occur during solvent evaporation or drying[4].

Q2: What is the best initial approach for purifying crude 3,6-DHPA?

Recrystallization is the most effective first-pass purification strategy[5]. Success hinges on selecting an appropriate solvent system. Due to the compound's polarity, a mixed-solvent system, such as an alcohol-water mixture (e.g., ethanol/water or methanol/water), is often required to achieve the desired solubility profile—highly soluble when hot, but sparingly soluble when cold[6][7].

Q3: How can I assess the purity of my final this compound product?

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing purity and is sensitive enough to detect isomeric and other closely related impurities. A purity of >99% is often achievable and can be confirmed with HPLC analysis[6][7]. Other supportive analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any major impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the presence of key functional groups[7].

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem: Low Recovery After Recrystallization

Q: I performed a recrystallization, but my final yield of 3,6-DHPA is extremely low. What are the likely causes and how can I fix it?

A: Low yield is a frequent issue in recrystallization and typically points to one of several procedural missteps. Understanding the cause is key to optimizing your recovery.

Causality Analysis:

  • Excess Solvent: The most common error is using too much solvent to dissolve the crude product[4]. The goal is to create a saturated solution at the solvent's boiling point. Adding even a small excess of solvent will keep a significant amount of your product dissolved even after cooling, drastically reducing the yield.

  • Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step), the product can crash out along with impurities, leading to a loss of material before the main cooling stage.

  • Insufficient Cooling: The final temperature of the crystallization mixture directly impacts yield. Not cooling the solution to a sufficiently low temperature (e.g., in an ice bath) will leave a substantial amount of product in the mother liquor.

  • Inappropriate Solvent Choice: The selected solvent may be too good; the compound might be overly soluble even at low temperatures.

Troubleshooting Workflow:

start Low Recrystallization Yield check_solvent Was the minimum amount of boiling solvent used? start->check_solvent add_solvent Action: Use less solvent. Add dropwise to boiling mixture until just dissolved. check_solvent->add_solvent No check_cooling Was the solution cooled slowly and then placed in an ice bath? check_solvent->check_cooling Yes add_solvent->check_cooling slow_cool Action: Allow flask to cool to room temp slowly before moving to an ice bath for >30 min. check_cooling->slow_cool No check_filtrate Is there precipitate in the mother liquor after filtration? check_cooling->check_filtrate Yes slow_cool->check_filtrate recover_filtrate Action: Concentrate the mother liquor by ~50% and re-cool to recover a second crop. check_filtrate->recover_filtrate Yes end_ok Yield Improved check_filtrate->end_ok No recover_filtrate->end_ok

Caption: Troubleshooting workflow for low recrystallization yield.

Problem: Persistent Color in the Final Product

Q: My 3,6-DHPA is still yellow even after recrystallization. How can I obtain a white or off-white solid?

A: A persistent yellow or brown hue is typically caused by highly conjugated, colored impurities that co-crystallize with your product. These are often oxidation byproducts of the phenol rings.

Causality Analysis:

  • Oxidized Species: Phenolic compounds are susceptible to air oxidation, especially at high temperatures and non-neutral pH, forming colored quinone-type structures.

  • Synthesis Byproducts: Depending on the synthetic route, colored impurities like dicarboxylic fluorenones can form and be difficult to remove[3].

Solutions:

  • Activated Charcoal Treatment: This is a classic and effective method for removing colored impurities.

    • Protocol: During recrystallization, after the crude product is fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated charcoal (typically 1-2% of the solute mass). Swirl the mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal. Then, allow the purified filtrate to cool as usual.

    • Causality: The high surface area of activated charcoal adsorbs large, flat, conjugated molecules (the colored impurities) while leaving your smaller product molecule in solution.

  • Acid-Base Purification: This technique leverages the acidic nature of 3,6-DHPA to separate it from neutral or less acidic impurities. A patented method for dihydroxyphthalic acid utilizes this principle[6][7].

    • Protocol: Dissolve the crude, colored product in a dilute aqueous base (e.g., 1M NaOH or KOH) to form the water-soluble disodium or dipotassium salt. Filter the solution to remove any insoluble impurities. Slowly add a strong acid (e.g., 1M HCl) to the filtrate with vigorous stirring until the solution is acidic (pH ~1-2). The purified 3,6-DHPA will precipitate out of the solution. The solid can then be collected by filtration, washed with cold water, and dried. For highest purity, this acid-precipitated material can be subsequently recrystallized.

    • Causality: This process separates the acidic product from any base-insoluble or neutral impurities. The subsequent acidification precipitates the product, leaving water-soluble impurities behind.

Problem: Impurities (Including Isomers) Remain After Recrystallization

Q: My HPLC shows that the product is only ~95% pure after multiple recrystallizations, with a major impurity that has a similar retention time. What is the next step?

A: When recrystallization fails to remove impurities, it is almost always because the impurity has very similar solubility and structural properties to the desired product, a classic sign of an isomer. In this case, a more selective purification technique like column chromatography is necessary[5].

Causality Analysis:

  • Isomer Co-crystallization: Isomers often pack into the same crystal lattice as the desired product, making separation by crystallization ineffective.

  • Byproducts with Similar Polarity: Non-isomeric byproducts with nearly identical polarity and solubility profiles will also be recalcitrant to removal by recrystallization.

Solutions:

  • Flash Column Chromatography: This is the workhorse of purification for challenging separations.

    • Stationary Phase: Silica gel is the standard choice. The polar hydroxyl and carboxylic acid groups of 3,6-DHPA will interact strongly with the silica.

    • Mobile Phase: A polar solvent system will be required. Start with a moderately polar system like ethyl acetate/hexanes and gradually increase the polarity by adding methanol. For very polar compounds, a system of dichloromethane/methanol might be more effective. Adding a small amount of acetic or formic acid (0.1-1%) to the mobile phase is crucial.

    • Causality: The acid in the mobile phase protonates the carboxylic acid groups on your compound, reducing their interaction with the silica and preventing "streaking" or tailing on the column. This results in sharper peaks and better separation.

  • Preparative HPLC: For the highest possible purity, especially for separating very similar isomers, preparative reversed-phase HPLC is the gold standard.

    • Stationary Phase: A C18 column is most common.

    • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. An acid modifier like trifluoroacetic acid (TFA) or formic acid (FA) is added to both solvents to ensure good peak shape[8].

    • Causality: Mixed-mode chromatography, which combines reversed-phase (hydrophobic) and ion-exchange (ionic) interactions, can offer superior selectivity for separating isomers of polar acidic compounds like dihydroxybenzoic acids, and the same principles apply here[9][10].

Purification & Analysis Workflow

crude Crude 3,6-DHPA recryst Step 1: Recrystallization (e.g., EtOH/Water) crude->recryst hplc1 Step 2: HPLC Purity Check recryst->hplc1 pure Pure Product (>99%) Dry and Characterize hplc1->pure Pass impure Purity <99% or Isomers Present hplc1->impure Fail chrom Step 3: Column Chromatography (Silica Gel, Acidified Eluent) impure->chrom hplc2 Step 4: HPLC Purity Check of Fractions chrom->hplc2 combine Combine Pure Fractions, Evaporate, and Dry hplc2->combine combine->pure

Caption: General purification and analysis workflow for 3,6-DHPA.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization of this compound

This protocol outlines a robust method for the initial purification of crude 3,6-DHPA using a mixed solvent system.

  • Solvent Selection: Place ~50 mg of crude 3,6-DHPA in a test tube. Add a poor solvent (e.g., water) dropwise until the solid is covered. If it doesn't dissolve, heat the mixture. If it dissolves, the solvent is too good. The ideal "poor" solvent will not dissolve the compound even when hot. Next, find a "good" solvent (e.g., ethanol or acetone) in which the compound is soluble at room temperature. The recrystallization will be performed from a mixture of these two.

  • Dissolution: Place the crude 3,6-DHPA (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add the "good" solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate with stirring, until the solid is fully dissolved.

  • Saturation: While the solution is still boiling, add the "poor" solvent (e.g., water) dropwise until you see the first signs of persistent cloudiness or precipitation. Add another small portion of the "good" solvent (1-2 mL) to redissolve the precipitate, resulting in a clear, saturated solution.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and swirl for 2-3 minutes. Perform a hot filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Slow cooling is critical for the formation of large, pure crystals[4][11]. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent mixture (the same ratio used for crystallization) to remove any residual mother liquor containing impurities[4].

  • Drying: Dry the crystals under vacuum. Avoid high heat to prevent decomposition. The product can be considered dry when it reaches a constant weight[4]. Store in a desiccator, as the compound can be stable for months under these conditions[6][7].

Protocol 2: HPLC Method for Purity Assessment

This table provides a starting point for developing an analytical HPLC method for 3,6-DHPA, based on common methods for related aromatic acids[8].

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid or TFA in WaterAcidifier ensures carboxylic acids are protonated for good peak shape.
Mobile Phase B 0.1% Formic Acid or TFA in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase.
Gradient 5% B to 95% B over 15 minutesA gradient is necessary to elute the polar starting material and any non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at ~254 nm or 280 nmThe aromatic ring and carboxyl groups will absorb in this UV range.
Injection Vol. 5-10 µLStandard volume to avoid column overloading.

References

Technical Support Center: Optimizing Reaction Conditions for 3,6-Dihydroxyphthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3,6-Dihydroxyphthalic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high-yield, high-purity this compound.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in the synthesis of advanced materials and pharmaceutical compounds. However, its synthesis, primarily through the dicarboxylation of hydroquinone via the Kolbe-Schmitt reaction, is notoriously challenging. The primary obstacles include low yields of the desired dicarboxylic acid and the formation of a significant amount of the monocarboxylated byproduct, 2,5-dihydroxybenzoic acid.[1] This guide will provide a comprehensive framework for understanding and overcoming these challenges.

Reaction Pathway Overview

The synthesis of this compound from hydroquinone involves a modified Kolbe-Schmitt reaction. The fundamental steps are outlined below.

ReactionPathway cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Dicarboxylation cluster_2 Step 3: Acidification Hydroquinone Hydroquinone Dipotassium_Hydroquinonate Dipotassium Hydroquinonate Hydroquinone->Dipotassium_Hydroquinonate + 2 KOH - 2 H2O Base Base (e.g., KOH) Dipotassium_Salt Dipotassium 3,6-dihydroxyphthalate Dipotassium_Hydroquinonate->Dipotassium_Salt + 2 CO2 (High Pressure & Temperature) CO2 Carbon Dioxide (CO2) Final_Product This compound Dipotassium_Salt->Final_Product + 2 HCl - 2 KCl Acid Strong Acid (e.g., HCl) Troubleshooting cluster_Reagents Reagent Issues cluster_Conditions Reaction Condition Issues cluster_Workup Work-up & Purification Issues Start Low Yield or No Product Check_Reagents Verify Reagent Quality and Stoichiometry Start->Check_Reagents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Check_Workup Review Work-up and Purification Start->Check_Workup Moisture Presence of Moisture in Reagents/Solvents Check_Reagents->Moisture Base_Quality Poor Quality or Incorrect Amount of Base Check_Reagents->Base_Quality Hydroquinone_Purity Impure Hydroquinone Check_Reagents->Hydroquinone_Purity Pressure Insufficient CO2 Pressure Check_Conditions->Pressure Temperature Suboptimal Temperature Check_Conditions->Temperature Time Inadequate Reaction Time Check_Conditions->Time Mixing Inefficient Mixing Check_Conditions->Mixing Precipitation Incomplete Product Precipitation Check_Workup->Precipitation Recrystallization Ineffective Recrystallization Check_Workup->Recrystallization Loss Product Loss During Transfers/Filtration Check_Workup->Loss Solution_Moisture Thoroughly dry all reagents and solvents. Moisture->Solution_Moisture Solution_Base Use fresh, high-purity KOH or K2CO3. Ensure accurate weighing. Base_Quality->Solution_Base Solution_Hydroquinone Use high-purity hydroquinone. Consider recrystallization if necessary. Hydroquinone_Purity->Solution_Hydroquinone Solution_Pressure Ensure the reaction vessel is properly sealed and pressurized to the target CO2 pressure. Pressure->Solution_Pressure Solution_Temp Optimize temperature. Too low may result in no reaction, too high can lead to decomposition. Temperature->Solution_Temp Solution_Time Monitor the reaction progress over time to determine the optimal duration. Time->Solution_Time Solution_Mixing Ensure vigorous and consistent stirring throughout the reaction. Mixing->Solution_Mixing Solution_Precipitation Ensure complete acidification and allow sufficient time for precipitation at a low temperature. Precipitation->Solution_Precipitation Solution_Recrystallization Screen different solvent systems and use a slow cooling rate. Recrystallization->Solution_Recrystallization Solution_Loss Carefully handle the product at each step to minimize mechanical losses. Loss->Solution_Loss

References

Side reactions to avoid during the synthesis of 3,6-Dihydroxyphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,6-Dihydroxyphthalic Acid. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Challenge of Synthesizing this compound

This compound is a valuable building block in the development of functional polymers and specialty chemicals. Its synthesis, typically approached via a modified Kolbe-Schmitt reaction starting from catechol (1,2-dihydroxybenzene), is a formidable challenge. The electron-rich nature of the catechol starting material makes it highly susceptible to undesirable side reactions, primarily oxidation and incomplete carboxylation. Achieving high yield and purity requires a nuanced understanding of the reaction mechanism and precise control over experimental parameters.

This guide provides a structured, question-and-answer-based approach to troubleshoot the most common issues encountered during this synthesis.

The Core Synthesis Pathway: Kolbe-Schmitt Carboxylation

The fundamental reaction involves the dicarboxylation of a catechol salt using carbon dioxide under elevated temperature and pressure. The process begins with the deprotonation of catechol by a strong base to form the more nucleophilic diphenoxide, which then attacks CO2.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Dicarboxylation cluster_2 Step 3: Acidification Catechol Catechol (1,2-Dihydroxybenzene) Diphenoxide Dipotassium Catecholate (Activated Intermediate) Catechol->Diphenoxide + 2x Base - 2x H₂O Base 2x Strong Base (e.g., KOH, NaOH) Intermediate Dicarboxylate Salt Diphenoxide->Intermediate + 2x CO₂ (High Temp) CO2 2x Carbon Dioxide (CO₂) (High Pressure) Product This compound (Final Product) Intermediate->Product + Acid Acid Acid Workup (e.g., HCl, H₂SO₄)

Caption: Desired synthesis pathway for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common failures and impurities encountered during the synthesis.

Q1: My reaction mixture turned dark brown or black, and the final product is heavily discolored. What is causing this, and how can I prevent it?

Answer: This is the most frequently encountered issue and is almost certainly due to the oxidation of your catechol starting material or the dihydroxylated product.[1][2] Dihydric phenols are extremely sensitive to oxidation, especially under the basic and high-temperature conditions required for the Kolbe-Schmitt reaction. The initial catecholate salt can be oxidized to form o-benzoquinone and subsequent polymeric, dark-colored tars.[3]

Troubleshooting Protocol:

  • Implement a Strict Inert Atmosphere: The entire reaction, from the addition of the base to the final cooling stage before acidification, must be conducted under a rigorously maintained inert atmosphere.

    • Action: Use high-purity nitrogen or argon. Purge the reaction vessel thoroughly before adding reagents. Maintain a positive pressure of inert gas throughout the experiment. Several synthesis patents explicitly note the use of N2 protection to achieve high yields.[4][5]

  • Deoxygenate All Solvents and Reagents: Dissolved oxygen is a primary culprit.

    • Action: Deoxygenate any solvents used by sparging with nitrogen or argon for at least 30-60 minutes prior to use. Ensure the carbon dioxide used is of high purity.

  • Control Temperature Ramp-Up: Oxidation can be initiated at lower temperatures before the carboxylation reaction becomes efficient.

    • Action: Add the catechol and base at room temperature under inert gas, and only then begin heating to the target reaction temperature.

Q2: My final product analysis (HPLC/NMR) shows a significant amount of 2,3-dihydroxybenzoic acid. How do I drive the reaction to completion for dicarboxylation?

Answer: The presence of the monocarboxylated byproduct indicates that the reaction conditions are insufficient to facilitate the second carboxylation step. The Kolbe-Schmitt dicarboxylation of hydroquinones and related phenols is known to require more forcing conditions than monocarboxylation.[6]

Troubleshooting Protocol:

  • Increase Carbon Dioxide Pressure: The concentration of CO2 is a critical rate-limiting factor. Low pressure is a common reason for incomplete carboxylation.

    • Action: Increase the CO2 pressure in your reactor. While monohydric phenols may require pressures up to 100 atm, dihydric phenols can often be carboxylated at lower pressures, but pressures in the range of 5-15 bar are often necessary for good conversion.[7][8]

  • Optimize Reaction Temperature and Time: The activation energy for the second carboxylation is higher than the first.

    • Action: Gradually increase the reaction temperature. Studies on similar systems show optimal temperatures between 175-250°C.[6][8][9] Extend the reaction time to allow the slower second addition to proceed. Monitor the reaction progress by taking aliquots (if your system allows) to determine the optimal time.

  • Ensure Stoichiometry of the Base: Incomplete formation of the diphenoxide will severely hinder dicarboxylation.

    • Action: Use at least two full equivalents of a strong base (e.g., KOH, NaOH) to ensure complete deprotonation of both hydroxyl groups. The presence of water should be minimized as it can reduce the yield.[10]

ParameterCondition Favoring MonocarboxylationCondition Favoring Dicarboxylation
CO₂ Pressure Low (< 5 bar)High (> 10 bar)
Temperature Low-to-moderate (120-150°C)High (175-250°C)
Reaction Time Short (1-2 hours)Extended (3-6 hours)
Base Equiv. < 2 equivalents≥ 2 equivalents
Q3: My yield is lower than expected, even without significant side products. Could I be losing the product?

Answer: If oxidation and incomplete carboxylation are ruled out, you may be experiencing decarboxylation of the final product. The high temperatures required for the synthesis can also provide enough energy to drive the reverse reaction, particularly if the local concentration of CO2 drops.

Troubleshooting Protocol:

  • Maintain Consistent High Pressure: Do not let the CO2 pressure drop during the reaction. A drop in pressure at high temperature strongly favors decarboxylation.

  • Rapid Cooling Post-Reaction: Once the desired reaction time is complete, cool the reactor as quickly and efficiently as possible before venting the CO2 and proceeding with acidification. Lingering at high temperatures in the absence of high CO2 pressure is detrimental.

  • Controlled Acidification: Add the acid slowly to the cooled reaction mixture to precipitate the product. A rapid, exothermic addition can cause localized heating, potentially degrading the product.

Visualizing Competing Reaction Pathways

The key to a successful synthesis is to favor the desired reaction pathway (green) while suppressing the side reactions of oxidation (red) and incomplete carboxylation (yellow).

G Catecholate Dipotassium Catecholate MonoCarboxy Monocarboxylated Intermediate Catecholate->MonoCarboxy + CO₂ (Step 1) Oxidized o-Benzoquinone & Tar Products Catecholate->Oxidized O₂ / High Temp (Side Reaction) DiCarboxy This compound (Desired Product) MonoCarboxy->DiCarboxy + CO₂ (Step 2 - Slower)

Caption: Competing pathways in the synthesis of this compound.

Recommended Purification Protocol

Even with an optimized reaction, purification is essential for obtaining a high-purity product.

Step-by-Step Methodology:

  • Controlled Precipitation: After cooling the reaction vessel to below 100°C, slowly add a strong acid like HCl or H2SO4 with vigorous stirring until the pH is ~1-2.[11] This protonates the carboxylate salt, causing the diacid to precipitate.

  • Initial Filtration: Filter the resulting slurry and wash the crude solid thoroughly with cold deionized water to remove inorganic salts (e.g., KCl, NaCl).

  • Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a suitable hot solvent (e.g., deionized water, or an ethanol/water mixture) until the solid just dissolves.[4][11]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize the crystallization of the pure product.

  • Final Filtration and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50-80°C.[4]

  • Purity Analysis: Confirm the purity of the final product using High-Performance Liquid Chromatography (HPLC) and verify its identity with techniques like NMR and FTIR spectroscopy.[8]

By understanding these common pitfalls and implementing the recommended control measures, researchers can significantly improve the yield, purity, and reproducibility of their this compound synthesis.

References

Recrystallization techniques for purifying crude 3,6-Dihydroxyphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 3,6-Dihydroxyphthalic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this critical purification step.

Introduction: The Importance of High-Purity this compound

This compound is a valuable building block in the synthesis of various pharmaceuticals and advanced materials. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.

This guide will walk you through the critical aspects of recrystallization for this compound, from solvent selection to troubleshooting common issues, ensuring you can achieve the desired purity for your research and development needs.

Section 1: Solvent Selection - The Foundation of a Successful Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at lower temperatures.[1] This differential solubility is the driving force for crystal formation upon cooling.

Due to the presence of two carboxylic acid and two hydroxyl groups, this compound is a highly polar molecule. Therefore, polar solvents are generally the most suitable for its recrystallization.

Table 1: Solubility Characteristics of this compound in Common Solvents

SolventPolarityBoiling Point (°C)Expected Solubility of this compoundSuitability for Recrystallization
WaterHigh100High at boiling, low at room temperatureExcellent
EthanolHigh78Good at boiling, moderate at room temperatureGood, may require a co-solvent
MethanolHigh65Good at boiling, moderate at room temperatureGood, may require a co-solvent
AcetoneMedium56Moderate at boilingPotentially suitable, may require a co-solvent
Ethyl AcetateMedium77LowUnlikely to be a good single solvent
TolueneLow111Very LowUnsuitable as a primary solvent
HexaneLow69InsolubleUnsuitable as a primary solvent

Expert Insight: For highly polar compounds like this compound, water is often an excellent starting point for recrystallization due to its high polarity and the significant temperature-dependent solubility of many polar organic compounds.[2][3] A patent for the preparation of dihydroxyphthalic acid mentions the use of a mixed solvent system for recrystallization, suggesting that a combination of solvents, such as an alcohol-water mixture, could also be effective.[4][5]

Section 2: Step-by-Step Recrystallization Protocol

This protocol provides a general framework for the recrystallization of crude this compound. Optimization may be required based on the specific impurities present in your sample.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_protocol Recrystallization Protocol Start Start with Crude This compound Dissolution Dissolution in Minimal Hot Solvent Start->Dissolution Hot_Filtration Hot Filtration (if insoluble impurities) Dissolution->Hot_Filtration Insoluble impurities present Cooling Slow Cooling (Crystal Formation) Dissolution->Cooling No insoluble impurities Hot_Filtration->Cooling Crystal_Collection Crystal Collection (Vacuum Filtration) Cooling->Crystal_Collection Washing Wash with Cold Solvent Crystal_Collection->Washing Drying Drying Washing->Drying End Pure this compound Drying->End

Caption: A streamlined workflow for the recrystallization of this compound.

Methodology:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., deionized water).

    • Heat the mixture on a hot plate with stirring until the solvent boils.

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.[6][7]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present (e.g., dust, inorganic salts), a hot filtration is required.

    • Preheat a funnel and a receiving flask to prevent premature crystallization.[8]

    • Pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Cooling and Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[1]

    • Once the solution has reached room temperature, you can further increase the yield by placing the flask in an ice bath.[9]

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing:

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor which contains dissolved impurities.[6]

  • Drying:

    • Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.

Q1: The compound is not dissolving in the hot solvent, even after adding a significant amount.

  • Possible Cause: The chosen solvent may be inappropriate for this compound.

  • Solution:

    • Verify Solvent Choice: Re-evaluate the solvent selection based on the polarity of this compound. Highly polar solvents like water or ethanol are generally preferred.

    • Consider a Solvent Mixture: If a single solvent is ineffective, a mixed solvent system can be employed.[1] For example, dissolve the compound in a "good" solvent (one in which it is highly soluble, like ethanol) and then add a "poor" solvent (one in which it is less soluble, like water) dropwise at the boiling point until the solution becomes slightly cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[10][11] This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is supersaturated to a high degree.[12][13] The presence of significant impurities can also lower the melting point of the mixture, contributing to this issue.[12][13]

  • Solution:

    • Reheat and Add More Solvent: Reheat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation level.[13]

    • Slower Cooling: Allow the solution to cool more slowly. This can be achieved by insulating the flask or placing it in a warm water bath that is allowed to cool to room temperature.

    • Change Solvent System: If oiling out persists, select a solvent with a lower boiling point or use a different solvent mixture.[12]

    • Seed Crystals: Adding a small seed crystal of pure this compound can induce crystallization and prevent oiling out.[10]

Troubleshooting "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Reheat Reheat to Dissolve Oil Start->Reheat Add_Solvent Add More Solvent Reheat->Add_Solvent Slow_Cool Cool Slowly Add_Solvent->Slow_Cool Check_Crystals Crystals Form? Slow_Cool->Check_Crystals Seed_Crystals Add Seed Crystal Slow_Cool->Seed_Crystals Success Successful Recrystallization Check_Crystals->Success Yes Change_Solvent Change Solvent System Check_Crystals->Change_Solvent No Change_Solvent->Reheat Seed_Crystals->Check_Crystals

Caption: A decision tree for troubleshooting the "oiling out" phenomenon.

Q3: The final crystal yield is very low.

  • Possible Cause:

    • Using too much solvent during the dissolution step.[6][14]

    • Cooling the solution too quickly, which can trap impurities and reduce the overall yield of pure crystals.

    • Incomplete crystallization due to insufficient cooling time or temperature.

    • Significant solubility of the compound in the cold solvent.

  • Solution:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Optimize Cooling: Allow for slow cooling to room temperature before further cooling in an ice bath.

    • Extend Cooling Time: Ensure the solution is allowed to stand for an adequate amount of time at a low temperature to maximize crystal formation.

    • Solvent Recovery: If a large volume of solvent was used, some of it can be carefully evaporated to increase the concentration of the solute before cooling.

Q4: The purified crystals are still colored.

  • Possible Cause: The presence of colored impurities that co-crystallize with the product.

  • Solution:

    • Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration.[15] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration. Use activated carbon sparingly, as it can also adsorb some of the desired product.[15]

    • Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Q5: No crystals form upon cooling, even in an ice bath.

  • Possible Cause: The solution is not supersaturated, likely due to using too much solvent. It could also be a case of supersaturation where crystal nucleation is inhibited.[14]

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[6][14]

      • Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.[6][14]

    • Reduce Solvent Volume: If inducing crystallization is unsuccessful, carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.[14]

References

Technical Support Center: Dihydroxybenzoic Acid (DHBA) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for dihydroxybenzoic acid (DHBA) synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the synthesis of various DHBA isomers. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Kolbe-Schmitt Reaction - Low Yield and Isomer Control

The Kolbe-Schmitt reaction is a fundamental method for synthesizing hydroxybenzoic acids, but it often presents challenges in yield and regioselectivity.[1]

Q1: My Kolbe-Schmitt reaction to synthesize 2,4-dihydroxybenzoic acid from resorcinol has a very low yield. What are the critical factors I should investigate?

A1: Low yields in the Kolbe-Schmitt carboxylation of resorcinol are a common issue. Several factors can be at play, primarily related to the reaction conditions and the nature of the reactants.

  • Incomplete Phenoxide Formation: The reaction proceeds through the carboxylation of the phenoxide ion, which is a more potent nucleophile than the neutral phenol.[2] Ensure your starting resorcinol is fully deprotonated. The use of a sufficiently strong base and anhydrous conditions are critical, as water can decrease the yield.[3] One of the major challenges is the need for dry alkali metal phenolates, which are notoriously hygroscopic.[4]

  • Reaction Temperature and Pressure: For di- and trihydric phenols, the reaction can often be carried out under less harsh conditions (lower temperature and pressure) than for monohydric phenols.[3][5] However, an optimal balance is necessary. For the synthesis of 2,4-dihydroxybenzoic acid, heating at 95-100°C for a couple of hours, followed by a brief period at a higher temperature (e.g., 130°C), can help ensure complete carboxylation.[5]

  • Choice of Alkali Carbonate: While the use of potassium salts is often favored in Kolbe-Schmitt reactions for directing carboxylation, sodium salts can also be used, though they may require longer reaction times.[6] A mixture of sodium and potassium bicarbonates can be an effective strategy.[6]

Troubleshooting Workflow for Low Yield in 2,4-DHBA Synthesis

G cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps cluster_2 Expected Outcome start Low Yield of 2,4-DHBA check_phenoxide Verify Anhydrous Conditions and Complete Phenoxide Formation start->check_phenoxide optimize_temp Optimize Reaction Temperature (e.g., 95-100°C then 130°C) check_phenoxide->optimize_temp If phenoxide formation is confirmed check_carbonate Evaluate Alkali Carbonate (consider Na/K mixture) optimize_temp->check_carbonate If yield is still low check_time Ensure Sufficient Reaction Time (e.g., 2-4 hours) check_carbonate->check_time If carbonate is appropriate end Improved Yield check_time->end After optimization

Caption: Troubleshooting workflow for low yield in 2,4-DHBA synthesis.

Q2: I am trying to synthesize 4-hydroxybenzoic acid, but my main product is the 2-hydroxy (salicylic acid) isomer. How can I improve the selectivity for the para-isomer?

A2: The regioselectivity of the Kolbe-Schmitt reaction (ortho vs. para carboxylation) is heavily influenced by the counter-ion of the phenoxide and the reaction temperature.

  • The Role of the Cation: To selectively synthesize the para-isomer (4-hydroxybenzoic acid), you must use potassium phenoxide.[7] The larger potassium ion does not chelate with the phenoxide oxygen as strongly as the smaller sodium ion. This lack of a stable six-membered ring intermediate disfavors ortho-carboxylation, leading to the formation of the thermodynamically more stable para-product, especially at higher temperatures.[3][7]

  • Temperature Control: Higher reaction temperatures generally favor the formation of the para-isomer.[7] However, be mindful that excessively high temperatures can lead to decarboxylation of the product.[7]

Section 2: Product Purity - Discoloration and Byproducts

Achieving a high-purity final product is often challenging due to the presence of colored impurities and isomeric byproducts.

Q3: My synthesized dihydroxybenzoic acid is discolored (yellow or brown). What is the cause, and what is the best purification method?

A3: Discoloration in the final product typically indicates the presence of colored impurities from the crude reaction mixture or thermal degradation of the product if it was overheated.[8] Oxidation of phenolic compounds can also lead to colored byproducts.[9][10]

Purification Protocol: Recrystallization with Activated Charcoal

  • Dissolution: Dissolve the crude DHBA in a minimal amount of a suitable hot solvent. For 2,6-DHBA, a mixed solvent system of ethanol and water is effective.[8] For 2,4-DHBA and other isomers, hot water can be a good starting point.[5][11]

  • Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities.[7][8]

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal and any other insoluble impurities. This step is crucial and should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[8]

  • Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[8]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C).[8]

Table 1: Purity of 2,6-Dihydroxybenzoic Acid with Different Purification Methods

Purification MethodPurity AchievedKey AdvantagesReference(s)
pH-controlled Selective Decomposition & Precipitation≥98%Highly effective for removing the 2,4-DHBA isomer.[8]
RecrystallizationVaries (optimization needed)Good for removing a range of impurities.[8]
Adsorption Chromatography>99%Can achieve very high purity.[8]

Q4: My synthesis of 2,6-dihydroxybenzoic acid is contaminated with the 2,4-isomer. How can I selectively remove this byproduct?

A4: The presence of the 2,4-dihydroxybenzoic acid isomer is a common issue in the synthesis of 2,6-DHBA via the Kolbe-Schmitt reaction.[12] A highly effective method for its removal is through pH-controlled selective decomposition.

Protocol for Selective Decomposition of 2,4-DHBA

  • Dissolution: Prepare an aqueous solution of the crude mixture of resorcylic acids (containing both 2,6-DHBA and 2,4-DHBA). The concentration should be between 5% and 30% by weight.[8]

  • pH Adjustment: Adjust the pH of the solution to 6 using an acid like sulfuric acid.[8]

  • Selective Decomposition: Reflux the aqueous solution at 98-100°C for approximately 3 hours. This selectively decomposes the less stable 2,4-dihydroxybenzoic acid byproduct.[12]

  • Insoluble Removal: Cool the reaction mixture and adjust the pH to 3 with sulfuric acid. Filter the solution to remove any insoluble materials that have formed.[8]

  • Product Precipitation: Further adjust the pH to 1 with sulfuric acid and cool to 5°C to precipitate the purified 2,6-dihydroxybenzoic acid.[12]

Section 3: Common Side Reactions - Decarboxylation and Oxidation

Undesired side reactions can significantly impact the yield and purity of the final product.

Q5: I suspect my low yield is due to decarboxylation of the dihydroxybenzoic acid product. How can I prevent this?

A5: Decarboxylation, the loss of CO₂, is a common side reaction in the synthesis of hydroxybenzoic acids, especially at elevated temperatures.[7][13] For instance, 4-hydroxybenzoic acid can decarboxylate at temperatures above 200°C.[7] While some studies suggest that decarboxylation of 2,5-DHBA may not be a significant issue under certain conditions, it is a valid concern for many DHBA isomers.[14]

Strategies to Minimize Decarboxylation:

  • Strict Temperature Control: Maintain the reaction temperature within the optimal range for carboxylation without promoting significant decarboxylation. This often requires careful optimization for your specific setup.

  • CO₂ Pressure: Running the reaction in a sealed vessel under a positive pressure of carbon dioxide can help suppress decarboxylation by Le Chatelier's principle.[7]

  • Reaction Time: Avoid unnecessarily long reaction times at high temperatures.

Logical Relationship of Factors Affecting Decarboxylation

G cluster_0 Factors cluster_1 Outcome temp High Temperature decarboxylation Increased Decarboxylation temp->decarboxylation pressure Low CO₂ Pressure pressure->decarboxylation time Extended Reaction Time time->decarboxylation

Caption: Factors promoting the side reaction of decarboxylation.

Q6: How can I prevent the oxidation of my dihydroxybenzoic acid product during the reaction and workup?

A6: Dihydroxybenzoic acids are susceptible to oxidation, which can lead to the formation of colored byproducts and reduced yields.[9][15][16]

Preventative Measures:

  • Inert Atmosphere: Whenever possible, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Oxygen Removal: For sensitive reactions, purging solvents and the reaction vessel with an inert gas prior to starting the reaction can be beneficial.[9][10]

  • Control of pH and Temperature during Workup: Some oxidation reactions are pH-dependent. Minimize the time the product spends in harsh pH conditions, especially at elevated temperatures during the workup.

  • Use of Antioxidants: In some specific cases, the addition of a small amount of an antioxidant could be considered, although this would need to be carefully evaluated to ensure it does not interfere with the reaction or purification.

Section 4: Product Characterization - Purity and Identity Confirmation

Proper characterization is essential to confirm the purity and identity of the synthesized dihydroxybenzoic acid.

Q7: What is the best way to determine the purity of my dihydroxybenzoic acid sample and quantify any isomeric impurities?

A7: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for assessing the purity of dihydroxybenzoic acid and quantifying the presence of isomers and other impurities.[8]

Key Considerations for HPLC Analysis of DHBA Isomers:

  • Column Selection: Due to the similar structures and polarities of DHBA isomers, achieving good separation can be challenging with standard reversed-phase columns.[17] Mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange interactions, often provides superior separation and peak shape.[17][18][19] Hydrogen-bonding-based columns can also be effective.[20]

  • Mobile Phase Optimization: The mobile phase composition, including the organic modifier (e.g., acetonitrile), buffer, and pH, will need to be optimized to achieve baseline separation of the isomers.[18]

  • Detection: UV detection is commonly used, with a wavelength around 280 nm being suitable for monitoring the effluent.[21]

Table 2: Example HPLC Conditions for DHBA Isomer Separation

ParameterConditionReference
Column Amaze TR (mixed-mode)[17]
Mobile Phase 20% Acetonitrile with 15 mM Ammonium Formate, pH 3[17]
Flow Rate 1.0 mL/min[17][21]
Detection UV at 255 nm[17]
Column Ultrasphere C18[21]
Mobile Phase Gradient of Acetonitrile/Water/Acetic Acid/Trifluoroacetic Acid[21]
Detection UV at 280 nm[21]

Q8: How can I confirm the chemical structure of my synthesized dihydroxybenzoic acid isomer?

A8: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming the chemical structure of your synthesized DHBA isomer. Both ¹H NMR and ¹³C NMR spectra provide a unique fingerprint for each isomer.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons. The splitting patterns and chemical shifts of these protons are highly dependent on their positions on the benzene ring relative to the hydroxyl and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, providing further confirmation of the substitution pattern.

You should compare the obtained NMR spectra with literature data for the expected isomer to confirm its identity.[22][23][24][25]

References

How to remove impurities from 3,6-Dihydroxyphthalic acid preparations

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 3,6-Dihydroxyphthalic Acid

Welcome to the technical support center for handling and purifying this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter impurities in their preparations. We will explore common issues and provide detailed, field-proven protocols to achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound preparations?

Common impurities typically fall into three categories:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include precursors like cyclohexanedione dicarboxylic acid diesters or related compounds.[1][2]

  • Reaction By-products: These can include isomers (e.g., other dihydroxyphthalic acids if the reaction is not perfectly regioselective) or partially reacted intermediates. For instance, in syntheses involving carboxylation of phenols, single carboxylation products might be present.

  • Degradation Products (Color Impurities): As a phenolic compound, this compound is susceptible to oxidation, especially when heated in the presence of air (oxygen). This oxidation leads to the formation of quinone-type structures, which are highly colored (typically yellow, brown, or even black) and can polymerize.[3] These are often the most persistent and visually obvious impurities.

Q2: My synthesized this compound has a distinct yellow or brownish tint. What causes this?

This coloration is almost certainly due to the presence of oxidized species. The two phenol groups on the aromatic ring are electron-rich and easily oxidized to form quinones. Even trace amounts of these quinone impurities can impart a strong color to the bulk material. This process can be accelerated by heat, light, and the presence of metallic impurities which can catalyze oxidation.[3][4] Therefore, proper handling and storage, such as in a closed, dark container under an inert atmosphere (e.g., nitrogen or argon), are crucial to maintain purity over time.[1][2]

Q3: What is the most effective, general-purpose method for purifying crude this compound?

For general-purpose purification to remove both colored and non-colored soluble impurities, recrystallization is the most effective and widely used technique.[5] This method leverages the difference in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. For highly colored preparations, recrystallization is often preceded by a decolorization step using activated carbon.[4][6]

Q4: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should exhibit the following properties:

  • High Solvency at Elevated Temperature: It should dissolve your crude product completely when hot or boiling.

  • Low Solvency at Low Temperature: The desired compound should have very low solubility in the solvent when cold (e.g., at room temperature or in an ice bath) to ensure maximum recovery.

  • Favorable Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor after cooling) or completely insoluble (allowing for removal by hot filtration).

  • No Reactivity: The solvent must be chemically inert towards this compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.

Based on these principles and available literature, mixed solvent systems are often effective for dihydroxyphthalic acids.[1][2]

Solvent SystemRationale & Comments
Water/Methanol Water is a polar solvent in which the acid has some solubility, which increases with heat. Methanol enhances the solubility of the organic acid. The ratio can be tuned to achieve ideal solvation at high temperatures and poor solvation at low temperatures.
Water/Ethanol Similar to the water/methanol system, offering a slightly less polar alcohol component.[1][2]
Water/Acetone Acetone is a good solvent for many organic compounds. Its miscibility with water allows for a versatile mixed-solvent system.[1][2]
Dilute Acetic Acid The acidic nature of the solvent can suppress the deprotonation of the carboxylic acid groups, potentially aiding in crystallization. However, removal of residual acetic acid can be challenging.

Expert Tip: To find the best solvent or solvent ratio, perform small-scale tests. Place a small amount of your crude product (e.g., 20-30 mg) in a test tube and add the potential solvent dropwise while heating until it dissolves. Then, allow it to cool to see if clean crystals form.

Troubleshooting Guide

Issue 1: My product is still yellow/brown after one round of recrystallization.

Cause: This indicates the presence of highly persistent colored impurities, likely oxidized quinone-type species, which may have co-crystallized with your product.

Solution: Activated Carbon Treatment

Activated carbon has a high surface area and can effectively adsorb large, flat, non-polar molecules, which is characteristic of many colored organic impurities.[6][7] This treatment should be performed before crystallization begins.

Protocol: Decolorization with Activated Carbon & Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of your chosen hot recrystallization solvent (e.g., a water/ethanol mixture).[1][2] Bring the solution to a gentle boil.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly. This is a critical safety step. Adding activated carbon to a boiling liquid can cause it to boil over violently.

  • Carbon Addition: Add a small amount of decolorizing activated carbon to the solution. A general guideline is 1-2% of the solute's weight. Avoid adding a large excess, as it can adsorb your desired product and reduce the yield.

  • Reheating: Gently reheat the mixture to boiling for 5-10 minutes, swirling occasionally. This ensures maximum contact between the impurities and the carbon.

  • Hot Gravity Filtration: This step removes the activated carbon. It must be done quickly to prevent the desired product from crystallizing prematurely in the filter funnel.

    • Use a stemless or short-stemmed funnel and fluted filter paper.

    • Pre-heat the funnel and the receiving flask by placing them over the boiling solvent or in an oven to prevent premature crystallization.[8]

    • Pour the hot solution through the filter paper. The filtrate should be colorless or significantly lighter.

  • Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9][10]

  • Ice Bath: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum. A patent suggests drying at 50-80°C under vacuum.[2]

Issue 2: HPLC analysis shows that significant impurities remain after purification.

Cause: The impurities may have very similar solubility profiles to this compound, making separation by recrystallization difficult. This is common with isomeric impurities.

Solution: Chromatographic Purification or pH Adjustment

  • Preparative HPLC: For the highest purity standards, preparative reverse-phase High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[11][12] Methods for separating phthalic acid isomers often use a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[11][13]

  • Acid-Base Extraction/Precipitation: The acidic nature of both the carboxylic acid and phenol groups can be exploited.

    • Dissolve the crude product in a weak base (e.g., aqueous sodium bicarbonate). This compound, being a dicarboxylic acid, should dissolve.

    • Filter the solution to remove any neutral, insoluble impurities.

    • Slowly re-acidify the filtrate with a strong acid like HCl.[1] The product will precipitate out. This method is particularly useful for removing non-acidic impurities. The pKa difference between impurities and the target compound can sometimes be exploited for fractional precipitation.

Issue 3: My recovery yield after recrystallization is very low.

Cause: This can be due to several factors:

  • Using too much solvent during the dissolution step.

  • The product having significant solubility in the solvent even at low temperatures.

  • Cooling the solution too rapidly, trapping impurities and necessitating further purification steps which leads to material loss.

  • Premature crystallization during hot filtration.

Solutions:

  • Use the Minimum Solvent: Ensure you are using only the absolute minimum amount of hot solvent required to fully dissolve the solid.[8] Add the solvent in small portions to the heated solid until it just dissolves.

  • Change Solvent System: Your chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures where the solubility at low temperatures is lower.

  • Slow Cooling: Always allow the solution to cool slowly to room temperature before moving it to an ice bath. This maximizes the formation of pure crystals and improves recovery of the desired product.[9]

  • "Wash" with a Second Solvent: If your product is soluble in a volatile solvent in which the primary recrystallization solvent is also soluble (e.g., washing water-wet crystals with a small amount of acetone), this can help speed up drying, but be cautious as it can also dissolve some product if not done with ice-cold solvent.

Workflow for Purification Strategy

The following diagram outlines a decision-making process for purifying your this compound preparation.

PurificationWorkflow start Crude this compound analysis Analyze Crude Product (Visual, TLC, HPLC) start->analysis is_colored Is the product colored (yellow/brown)? analysis->is_colored carbon_step Perform Activated Carbon Treatment is_colored->carbon_step Yes recrystallize1 Recrystallize from appropriate solvent system is_colored->recrystallize1 No carbon_step->recrystallize1 analysis2 Analyze Purified Product (HPLC, Melting Point) recrystallize1->analysis2 is_pure Is purity >99%? analysis2->is_pure prep_hplc Consider Preparative HPLC or alternative method is_pure->prep_hplc No final_product High-Purity Product is_pure->final_product Yes prep_hplc->final_product

Caption: Decision workflow for purifying this compound.

References

Stability and storage conditions for 3,6-Dihydroxyphthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dihydroxyphthalic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common challenges.

I. Understanding the Stability of this compound

This compound is a benzenedicarboxylic acid with two hydroxyl groups, which make it a valuable intermediate in various synthetic processes. However, these functional groups also render the molecule susceptible to degradation under certain conditions. The primary degradation pathways for phenolic compounds like this compound include oxidation, photodegradation, and thermal decomposition.

Oxidation of the hydroxyl groups can lead to the formation of colored quinone-type structures, which may manifest as a yellowing or browning of the solid or its solutions. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Photodegradation can occur upon exposure to UV light, leading to the breakdown of the aromatic ring and loss of activity. Studies on similar dihydroxybenzoic acids have shown that they can be degraded by UV radiation[1][2].

At elevated temperatures, phenolic acids can undergo decarboxylation, where the carboxylic acid groups are lost as carbon dioxide. For phthalic acid, heating to around 210°C causes it to convert to phthalic anhydride and water[3]. While this compound's decomposition temperature may differ, thermal stress remains a concern.

II. Troubleshooting Guide

This section addresses common issues you may encounter when working with this compound.

Issue 1: Discoloration of Solid or Solution
  • Observation: The normally white or off-white solid, or its solution, appears yellow or brown.

  • Probable Cause: This is a common indicator of oxidation or photodegradation. The hydroxyl groups on the benzene ring are susceptible to oxidation, leading to the formation of colored byproducts. Exposure to air, light, or contaminants can accelerate this process.

  • Solution Workflow:

    G cluster_solid cluster_solution start Discoloration Observed (Yellow/Brown) check_solid_or_solution Is the discoloration in the solid compound or a prepared solution? start->check_solid_or_solution solid_path Solid solution_path Solution check_storage_solid Review Solid Storage Conditions: - Tightly sealed container? - Protected from light? - Stored in a cool, dry place? solid_path->check_storage_solid check_storage_solution Review Solution Preparation & Storage: - Was the solution freshly prepared? - Was it protected from light during storage? - Was the solvent degassed (if applicable)? solution_path->check_storage_solution re_purify Consider purification (e.g., recrystallization) if purity is critical. check_storage_solid->re_purify If mildly discolored discard_solid If severely discolored, discard and use fresh stock. check_storage_solid->discard_solid If severely discolored prepare_fresh Prepare fresh solution daily. For short-term storage, use amber vials and refrigerate. check_storage_solution->prepare_fresh

    Caption: Troubleshooting workflow for discoloration of this compound.

Issue 2: Poor Solubility or Precipitation
  • Observation: The compound does not fully dissolve at the expected concentration, or a precipitate forms in a previously clear solution.

  • Probable Cause: this compound has limited solubility in water. Changes in temperature or pH can significantly affect its solubility. Precipitation can also occur if the solution becomes saturated upon cooling or if the pH shifts to a point where the compound is less soluble.

  • Solution:

    • Verify Solvent and pH: Ensure you are using an appropriate solvent. For aqueous solutions, adjusting the pH can improve solubility. As a dicarboxylic acid, its solubility will increase at higher pH values as the carboxyl groups are deprotonated.

    • Gentle Warming and Sonication: These techniques can aid in the dissolution of the compound. However, avoid excessive heat to prevent thermal degradation.

    • Freshly Prepared Solutions: Use solutions promptly after preparation to minimize the chances of precipitation over time.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of the solid compound, it should be stored in a tightly sealed container to prevent exposure to air and moisture.[1] The container should be placed in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[1][2]

Q2: How should I store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each use. Aqueous solutions of similar hydroxybenzoic acids are not recommended for storage for more than one day.[4] If short-term storage is necessary, store the solution in a tightly capped amber vial at 2-8°C to protect it from light and minimize degradation. For longer-term storage, freezing at -20°C or -80°C may be an option, but stability under these conditions should be validated for your specific application.[4]

Q3: What is the expected shelf life of this compound?

A3: When stored under the recommended conditions in its original unopened container, the solid compound is expected to be stable for an extended period. However, once opened, the shelf life can be affected by atmospheric conditions. It is good practice to visually inspect the material for any signs of discoloration before use.

Q4: What are the primary degradation products I should be aware of?

A4: While specific degradation products for the 3,6-isomer are not extensively documented, based on similar phenolic acids, you can expect oxidation to yield quinone-like compounds, and thermal stress may lead to decarboxylation to form dihydroxyphenols.[4] Photodegradation can result in a variety of smaller, ring-opened byproducts.[1][2]

Q5: Can I use a discolored batch of this compound?

A5: Discoloration indicates that some degree of degradation has occurred. For applications where high purity is critical, such as in drug development or for quantitative assays, using a discolored batch is not recommended as the impurities could interfere with your results. For less sensitive applications, its use may be acceptable, but the potential impact of the impurities should be considered.

Summary of Storage Recommendations
ConditionSolid CompoundAqueous Solution
Temperature Cool, room temperature2-8°C (short-term), -20°C to -80°C (longer-term, requires validation)
Light Store in the dark (amber vial or opaque container)Protect from light (use amber vials)
Atmosphere Tightly sealed container, away from air and moistureTightly capped vial
Duration Long-termPrepare fresh daily is ideal; store for no more than 24 hours at 2-8°C

IV. References

  • ECHEMI. (n.d.). 3,6-DIHYDROXYPHTHALICACID SDS, 3786-46-7 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • MDPI. (2023). Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid in Rainwater by UV/Fenton-like and UV/H2O2 Processes. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Stability and degradation of 4-Hydroxybenzoic acid solutions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). EFFECT OF TEMPERATURE AND PH ON PHENOL BIODEGRADATION BY A NEWLY IDENTIFIED SERRATIA SP. AQ5-03. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Phthalic Acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Scaling Up Production of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3,6-Dihydroxyphthalic acid (DHPA). This guide is designed for researchers, chemists, and drug development professionals who are looking to move from bench-scale experiments to larger-scale production. We will address common challenges, answer frequently asked questions, and provide detailed, field-proven protocols to ensure your success. Our focus is on providing not just steps, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most viable and scalable synthesis routes for this compound?

A1: Based on current literature and industrial practice, two primary routes stand out for their scalability and efficiency:

  • Hydrolysis of 3,6-Dihydroxyphthalonitrile: This is often the preferred route due to its straightforward reaction conditions and high potential yields. The dinitrile precursor can be synthesized, and its subsequent hydrolysis under acidic or basic conditions is a well-established, scalable chemical transformation. This method offers good control over isomer formation.[1]

  • Modified Kolbe-Schmitt Carboxylation: This classic reaction involves the double carboxylation of hydroquinone. While traditionally requiring high pressures of CO₂, recent advancements have demonstrated high yields (up to 93% for related dihydroxy acids) at much lower pressures (0.3 MPa), making it a more accessible and safer option for industrial scale-up.[2] This method is advantageous due to the low cost of the starting material, hydroquinone.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Regardless of the chosen route, precise control over reaction parameters is crucial for yield, purity, and reproducibility.

  • Atmosphere Control: The dihydroxy-benzene core is highly susceptible to oxidation, especially at elevated temperatures and under basic conditions. Running reactions under an inert atmosphere (Nitrogen or Argon) is mandatory to prevent the formation of colored quinone-type impurities.

  • Temperature: Side reactions, including decarboxylation and byproduct formation, are often temperature-dependent. Strict temperature control throughout the reaction and workup is essential.

  • pH Control: During workup and purification, the pH must be carefully controlled. The product's solubility is highly pH-dependent, a property that is exploited during isolation but can lead to product loss if not managed correctly.

Q3: How can I effectively monitor the reaction's progress and the product's purity?

A3: In-process monitoring is key to a self-validating and successful scale-up. We recommend a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for monitoring both the disappearance of starting materials and the appearance of the 3,6-DHPA product. It is also the best method for quantifying purity and identifying impurities.

  • Thin-Layer Chromatography (TLC): For rapid, qualitative checks of reaction progress, TLC is an invaluable tool. A suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of acetic acid) can quickly show the conversion of starting materials.

Q4: What are some of the emerging "green" or biocatalytic approaches for producing DHPA?

A4: The field is evolving towards more sustainable synthesis. While a direct biocatalytic route for 3,6-DHPA is not yet commercialized, related processes show significant promise. Microbial fermentation can be used to produce precursors like 3-hydroxybenzoic acid from renewable feedstocks.[3] Furthermore, enzymatic methods are being developed for various aromatic hydroxylations and carboxylations, suggesting that a future biocatalytic or chemoenzymatic pathway to 3,6-DHPA is a distinct possibility.[4][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q: My reaction yields are consistently low. What are the likely causes and solutions?

A: Low yields can stem from several factors, depending on your synthesis route.

Symptom Potential Cause(s) Recommended Solutions & Scientific Rationale
Incomplete Reaction 1. Insufficient Reagent/Catalyst: Stoichiometry is critical in scale-up. Ensure all reagents are added in the correct molar ratios. 2. Poor Mixing: In larger reactors, inefficient stirring can create "dead zones" where the reaction does not proceed. 3. Low Temperature: The reaction may have a high activation energy.1. Verify Stoichiometry: Accurately measure all inputs. For the nitrile hydrolysis, ensure the acid or base is in sufficient excess to drive the reaction to completion. 2. Optimize Agitation: Increase the stirring rate (RPM) and ensure the impeller is correctly sized for the vessel to create a homogenous mixture. 3. Increase Temperature: Incrementally increase the reaction temperature in 5-10°C steps, monitoring for byproduct formation via HPLC.
Product Degradation 1. Oxidation: The hydroquinone moiety is sensitive to air.[2] 2. Excessive Temperature/Time: Prolonged exposure to high temperatures, especially under harsh pH, can cause decarboxylation or polymerization.1. Inert Atmosphere: Purge the reactor with Nitrogen or Argon before adding reagents and maintain a positive pressure throughout the process. The use of antioxidants like sodium sulfite can also be beneficial. 2. Optimize Reaction Time: Monitor the reaction closely with HPLC. Once the starting material is consumed, proceed immediately to workup and isolation to avoid degrading the product.
Loss During Workup 1. Incorrect pH for Precipitation: 3,6-DHPA is amphoteric. Its solubility minimum is at a specific pH. 2. Co-precipitation with Salts: High concentrations of inorganic salts from neutralization can trap the product or hinder crystallization.1. Determine Optimal pH: Perform small-scale experiments to find the exact pH for maximum precipitation (typically pH 2-3). Add acid slowly during workup to allow for controlled crystallization. 2. Wash Thoroughly: Wash the filtered product cake with cold deionized water to remove residual salts. If the problem persists, consider an alternative workup, such as extraction into a suitable organic solvent followed by crystallization.

Q: The final product is off-color (e.g., pink, brown, or black). How can I improve its appearance and purity?

A: Discoloration is almost always due to the formation of oxidized, quinone-like impurities.

  • Prevention (The Best Cure): As mentioned, rigorous exclusion of oxygen using an inert atmosphere is the most effective strategy.

  • Decolorization: If a colored product is obtained, it can often be purified.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot ethanol/water mixture). Add a small amount of activated carbon (typically 1-5% w/w), stir for a short period (15-30 minutes), and filter the hot solution through a pad of celite to remove the carbon.[6] Be aware that activated carbon can also adsorb some of your product, so use it judiciously.

    • Recrystallization: This is a powerful technique for both decolorizing and purifying the product. Choosing the right solvent is key. A mixed solvent system, such as ethanol/water or acetic acid/water, often gives the best results.[7]

Q: I am having difficulty with the final purification and isolation. What protocols do you recommend?

A: Purification is critical for achieving the high-purity material required for pharmaceutical applications.

  • Cause Analysis: The first step is to identify the impurities via HPLC-MS or NMR. Are they unreacted starting materials, isomers, or polymeric byproducts?

  • Recommended Protocol: Recrystallization

    • Select an appropriate solvent where the product has high solubility at high temperatures and low solubility at low temperatures (e.g., acetic acid, water, or a mixture).

    • Dissolve the crude 3,6-DHPA in a minimum amount of the hot solvent.

    • If the solution is colored, perform an activated carbon treatment as described above.

    • Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can aid this process.

    • Once crystallization is complete, cool the mixture in an ice bath to maximize recovery.

    • Isolate the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry under vacuum.

Scalable Experimental Protocol: Hydrolysis of 3,6-Dihydroxyphthalonitrile

This protocol details a robust method for producing this compound from its dinitrile precursor. It is designed with scalability and safety in mind.

Step 1: Reactor Setup and Inerting

  • Equip a suitable glass-lined or stainless steel reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.

  • Charge the reactor with 3,6-dihydroxyphthalonitrile (1.0 eq).

  • Seal the reactor and purge thoroughly with dry nitrogen for at least 30 minutes to remove all oxygen. Maintain a gentle nitrogen blanket for the entire duration of the reaction.

Step 2: Acid Hydrolysis

  • Carefully add a 6 M solution of hydrochloric acid or sulfuric acid (approx. 10-15 volumes) to the reactor. Rationale: A strong mineral acid is required to hydrolyze both nitrile groups to carboxylic acids. The large volume ensures the mixture remains stirrable.

  • Begin stirring and slowly heat the mixture to reflux (approx. 100-110°C).

  • Maintain the reflux for 12-24 hours. Self-Validation: Monitor the reaction progress by taking small, quenched aliquots every 4 hours and analyzing them by HPLC until the starting material and mono-hydrolyzed intermediate are no longer detected.

Step 3: Isolation and Crude Purification

  • Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize out of the acidic solution.

  • Further cool the mixture to 0-5°C using an ice bath for at least 2 hours to maximize precipitation.

  • Isolate the crude solid product by filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). This step is crucial to remove excess mineral acid.

  • Dry the crude product under vacuum at 50-60°C.

Step 4: Final Purification (Recrystallization)

  • Transfer the crude, dry 3,6-DHPA to a clean reactor.

  • Add a suitable solvent mixture (e.g., 90:10 ethanol:water, approx. 5-10 volumes).

  • Heat the mixture to 75-80°C with stirring until all the solid dissolves.

  • (Optional) If the solution is colored, cool slightly, add activated carbon (1% w/w), stir for 20 minutes, and filter hot through celite.

  • Allow the clear solution to cool slowly to room temperature to induce crystallization.

  • Cool to 0-5°C for 2-4 hours to complete the crystallization.

  • Filter the pure white crystals, wash with a small amount of cold ethanol, and dry under vacuum at 60°C to a constant weight.

Visualized Workflows

Diagram 1: General Production & Purification Workflow

cluster_synthesis Synthesis Stage cluster_monitoring In-Process Control cluster_workup Workup & Isolation cluster_purification Final Purification A Reactor Setup & Inerting B Charge Reagents (e.g., Dinitrile + Acid) A->B C Controlled Heating & Reflux B->C D HPLC/TLC Monitoring C->D E Cooling & Precipitation C->E D->C F Filtration & Washing E->F G Drying F->G H Recrystallization (Solvent, Heat) G->H I Slow Cooling & Crystallization H->I J Final Filtration & Drying I->J K K J->K High-Purity 3,6-DHPA

Caption: Workflow for synthesis and purification of 3,6-DHPA.

Diagram 2: Troubleshooting Logic for Low Yield

A Low Yield Detected Analyze In-Process Samples (HPLC) B Problem: Incomplete Reaction Check: Reagent Stoichiometry, Stirring Efficiency, Temperature A->B C Problem: Product Degradation Check: Inert Atmosphere Integrity, Reaction Time/Temp A->C D Problem: Workup Losses Check: Precipitation pH, Crystal Washing Procedure A->D Sol_B Solution: - Verify calculations & inputs - Increase RPM - Increase temperature incrementally B->Sol_B Sol_C Solution: - Ensure positive N2 pressure - Add antioxidant - Stop reaction once complete C->Sol_C Sol_D Solution: - Titrate to optimal pH - Use cold DI water for wash - Minimize solvent volumes D->Sol_D

Caption: A logical approach to diagnosing and solving low yield issues.

References

Technical Support Center: Analytical Methods for 3,6-Dihydroxyphthalic Acid Purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of 3,6-Dihydroxyphthalic acid (DHPA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, validated protocols, and robust troubleshooting advice for ensuring the purity of this critical chemical intermediate. The purity of DHPA is paramount, as impurities can significantly impact the safety, efficacy, and stability of final pharmaceutical products. This resource provides in-depth, practical guidance on the most effective analytical techniques for its characterization.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of non-volatile organic molecules like this compound. Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.[1] A properly validated HPLC method is essential for reliable quality control.[2][3]

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a recommended starting HPLC method for this compound analysis?

A robust starting point is a reversed-phase HPLC (RP-HPLC) method using a C18 column. Since DHPA is a polar, acidic compound, the mobile phase must be acidified to suppress the ionization of the carboxylic acid groups. This ensures better retention and symmetrical peak shapes. A typical setup would involve a gradient elution with an acidic aqueous phase and an organic modifier like acetonitrile or methanol.

Q2: How do I select the appropriate column and mobile phase?

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended to minimize peak tailing caused by interactions between the acidic analyte and residual silanol groups on the silica support.

  • Mobile Phase: To suppress ionization (pKa values are critical), the mobile phase pH should be at least 2 units below the pKa of the carboxylic acid groups. A common choice is 0.1% formic acid or phosphoric acid in water (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B). Phosphate buffers can precipitate in high concentrations of organic solvent, so care must be taken.[4]

Q3: What is the optimal UV detection wavelength for DHPA?

Based on its aromatic structure with hydroxyl and carboxyl substituents, this compound is expected to have strong UV absorbance. A detection wavelength of around 240 nm is often a good starting point for aromatic acids, providing a good balance of sensitivity for the parent compound and potential impurities.[5][6] It is always best practice to run a UV-Vis scan of a pure standard to determine the absorbance maximum (λ-max).

Q4: How should I prepare samples for HPLC analysis?

Sample preparation should be simple to avoid introducing variability. Dissolve a precisely weighed amount of the DHPA sample in a suitable solvent. The mobile phase is often the ideal diluent to ensure compatibility and good peak shape. If solubility is an issue, a solvent like methanol or a methanol/water mixture can be used. Ensure the final concentration is within the linear range of the method. All samples must be filtered through a 0.22 or 0.45 µm syringe filter before injection to protect the column and instrument.[7]

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary silanol interactions; Mobile phase pH too high; Column contamination.Lower mobile phase pH (e.g., to 2.5); Use a highly end-capped column; Flush the column with a strong solvent.[8]
Shifting Retention Times Inconsistent mobile phase preparation; Fluctuating column temperature; Pump malfunction or leak.Prepare fresh mobile phase daily; Use a column oven for temperature control[8]; Check system for leaks and verify flow rate.
Ghost Peaks Contaminated mobile phase; Carryover from autosampler; Impurities in the diluent.Use high-purity HPLC-grade solvents; Run blank injections to identify the source; Clean the autosampler injection port and needle.[9]
Poor Resolution Inappropriate mobile phase composition; Gradient slope is too steep; Column is aging/voided.Optimize the gradient program (make it shallower); Try a different organic modifier (e.g., methanol vs. acetonitrile); Replace the column.
High Backpressure Column frit blockage; Sample precipitation; Buffer precipitation in organic solvent.Filter all samples and mobile phases; Reverse flush the column (if permitted by manufacturer); Ensure buffer concentration is soluble across the entire gradient.

HPLC_Troubleshooting_Workflow cluster_problem Observed Problem cluster_diagnosis Initial Diagnosis cluster_tailing Tailing Causes & Solutions cluster_fronting Fronting Causes & Solutions Problem {Problem Observed | e.g., Asymmetrical Peak Shape} Diagnosis {Diagnosis | Is it Tailing or Fronting?} Problem->Diagnosis Cause_Tailing {Potential Causes (Tailing) |  Secondary Silanol Interactions |  Mobile Phase pH Too High |  Column Overload} Diagnosis->Cause_Tailing Tailing Cause_Fronting {Potential Causes (Fronting) |  Sample Overload |  Incompatible Sample Solvent |  Column Collapse/Void} Diagnosis->Cause_Fronting Fronting Solution_Tailing {Solutions |  Lower Mobile Phase pH |  Use End-Capped Column |  Reduce Sample Concentration} Cause_Tailing->Solution_Tailing Solution_Fronting {Solutions |  Dilute Sample |  Dissolve Sample in Mobile Phase |  Replace Column} Cause_Fronting->Solution_Fronting

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

For identifying volatile and semi-volatile impurities, GC-MS is a powerful tool. However, due to the low volatility and high polarity of this compound, a derivatization step is mandatory to make it amenable to GC analysis.[10]

Frequently Asked Questions (FAQs) - GC-MS

Q1: Why can't I analyze this compound directly by GC-MS?

The presence of two carboxylic acid and two hydroxyl functional groups makes the molecule highly polar and non-volatile. It will not vaporize in the GC inlet; instead, it will likely decompose at high temperatures. Derivatization replaces the active hydrogens on these functional groups with non-polar moieties, increasing volatility and thermal stability.[10]

Q2: What are the most common derivatization techniques for this type of compound?

  • Silylation: This is a very common and effective method. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the hydroxyl and carboxylic acid groups to form volatile trimethylsilyl (TMS) esters and ethers.[10]

  • Esterification (Methylation): This technique specifically targets the carboxylic acid groups. Reagents like diazomethane (hazardous) or BF₃-Methanol can be used to form methyl esters. This would need to be followed by silylation to derivatize the hydroxyl groups if desired.

Q3: What kind of impurities can GC-MS detect that HPLC might miss?

GC-MS excels at identifying unknown impurities due to the rich structural information provided by mass spectrometry. It can be particularly useful for identifying low-level, volatile, or semi-volatile organic impurities that may not have a strong UV chromophore for HPLC detection, such as residual solvents or by-products from the synthesis process.

GC-MS Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No Peak for Analyte Incomplete/failed derivatization; Analyte degradation in the inlet.Ensure sample is completely dry before adding derivatization reagent[10]; Optimize reaction time and temperature; Use a lower inlet temperature.
Multiple Peaks for Analyte Incomplete derivatization (e.g., mono-, di-, tri-, tetra-silylated species).Increase the amount of derivatization reagent; Increase reaction time or temperature; Ensure thorough mixing.
Poor Peak Shape Active sites in the GC system (inlet liner, column); Column bleed.Use a deactivated inlet liner; Condition the column properly; Check for leaks in the system.
Mass Spectrum Mismatch Co-eluting peaks; Incorrect background subtraction; Derivatization artifact.Improve chromatographic separation; Manually inspect and subtract background spectrum; Analyze a reagent blank to identify artifacts.

Derivatization_Workflow Start Start: Analyze DHPA by GC-MS CheckVol Is the analyte volatile? Start->CheckVol Deriv Derivatization Required CheckVol->Deriv No Result Analyze Results CheckVol->Result Yes Choose {Choose Reagent |  Silylation (BSTFA) for -OH & -COOH |  Esterification for -COOH only} Deriv->Choose Protocol {Perform Reaction | 1. Dry sample completely | 2. Add reagent & catalyst | 3. Heat at 60-80°C | 4. Analyze by GC-MS} Choose->Protocol Protocol->Result

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure confirmation and can be used as a primary quantitative method (qNMR) for purity assessment without the need for a specific reference standard of the impurities.

Frequently Asked Questions (FAQs) - NMR

Q1: How can ¹H NMR determine the purity of this compound?

By integrating the signals corresponding to the DHPA molecule and comparing them to the integral of a known, high-purity internal standard added in a precise amount, the absolute purity of the DHPA can be calculated. This technique, known as qNMR, is highly accurate. Alternatively, the relative integration of impurity signals compared to the main compound signals can provide a percentage of impurity content.[11]

Q2: What is a suitable solvent and internal standard for qNMR?

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It will dissolve DHPA and, importantly, it allows for the observation of exchangeable protons from the hydroxyl (-OH) and carboxylic acid (-COOH) groups, which appear as broad singlets.[12]

  • Internal Standard: The standard should be stable, have a simple spectrum with sharp peaks that do not overlap with the analyte signals, and be accurately weighable. Maleic acid or 1,3,5-trimethoxybenzene are common choices.

Q3: What does the expected ¹H NMR spectrum of pure this compound look like?

In DMSO-d₆, the spectrum would show:

  • A singlet for the two equivalent aromatic protons (H4 and H5).

  • A broad singlet for the two hydroxyl protons.

  • A very broad singlet for the two carboxylic acid protons.

NMR Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Broad, Poorly Resolved Peaks Poor shimming; Sample contains paramagnetic impurities; High sample viscosity.Re-shim the instrument; Filter the sample; Use a lower sample concentration or heat the sample slightly.
Inaccurate Integration Incorrect phasing or baseline correction; Poor signal-to-noise ratio; Overlapping peaks.Carefully reprocess the spectrum with manual phasing and baseline correction; Increase the number of scans; Use a higher field strength magnet if available.
Missing -OH or -COOH peaks Proton exchange with residual water in the solvent.Use high-purity, dry NMR solvent; These peaks are often broad and may be integrated with the water peak.

Section 4: Acid-Base Titration

Titration is a classic, cost-effective, and accurate method for determining the total acid content, which can be directly related to the purity of this compound. It serves as an excellent orthogonal technique to chromatography.

Frequently Asked Questions (FAQs) - Titration

Q1: Can I use titration to measure DHPA purity?

Yes. As a dicarboxylic acid, DHPA can be accurately assayed by titrating a known mass of the sample with a standardized strong base, such as sodium hydroxide (NaOH).[13][14] This provides the overall purity in terms of acidic content but does not provide information on individual impurities.

Q2: How do I perform the titration?

A known quantity of DHPA is dissolved in water (or a mixed solvent like water/ethanol if solubility is low). The solution is then titrated with a standardized solution of NaOH (~0.1 M) to a defined endpoint. The endpoint can be determined using a colorimetric indicator (e.g., phenolphthalein) or more accurately by monitoring the pH with a pH meter (potentiometric titration).[15][16]

Q3: Will there be one or two endpoints?

This compound has two carboxylic acid groups. Whether one or two distinct inflection points (endpoints) are observed in a potentiometric titration depends on the difference between their pKa values.[15] For a simple purity assay, titrating to the second equivalence point as a single endpoint is sufficient and common practice.

Titration Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Sample Won't Dissolve Low aqueous solubility of the acid form.Gently warm the solution; Add a co-solvent like ethanol; Perform a back-titration: dissolve the sample in a known excess of standardized NaOH and titrate the unreacted base with standardized HCl.[17]
Indistinct/Drifting Endpoint Absorption of atmospheric CO₂ by the NaOH titrant; Poorly calibrated pH meter.Prepare fresh NaOH solution and protect it with a soda-lime tube; Calibrate the pH meter immediately before use with at least two standard buffers.
Results Don't Match HPLC Titration measures all acidic components, including acidic impurities. HPLC is specific for the main peak.This is expected. The difference between the titration assay (e.g., 99.0%) and the HPLC area% purity (e.g., 99.5%) can provide an estimate of the acidic impurities that co-elute or are not detected by HPLC.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of 3,6-Dihydroxyphthalic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the precise characterization of novel compounds is the bedrock of discovery. 3,6-Dihydroxyphthalic acid and its derivatives represent a class of aromatic compounds with significant potential, stemming from their structural similarity to biologically active natural products and their utility as monomers in polymer synthesis. The introduction of hydroxyl and carboxylic acid functionalities on a benzene ring offers multiple sites for modification, leading to a diverse library of esters, amides, and other derivatives with tailored properties.

This guide provides an in-depth comparison of the analytical characterization of the parent compound, this compound, and a representative derivative, dimethyl 3,6-dihydroxyphthalate. We will explore the causal relationships between their structural differences and the resulting data from key analytical techniques, offering field-proven insights into experimental design and data interpretation. Every protocol described herein is designed as a self-validating system, ensuring technical accuracy and trustworthiness in your own laboratory settings.

The Structural Foundation: From Acid to Ester

The fundamental difference between this compound and its dimethyl ester derivative lies in the functional groups at positions 1 and 2 of the benzene ring. The conversion of the carboxylic acid groups to methyl esters significantly alters the molecule's polarity, hydrogen bonding capability, and chemical reactivity, all of which are reflected in their analytical signatures.

Part 1: Spectroscopic Characterization - Unveiling the Molecular Fingerprint

Spectroscopic techniques are paramount for the unambiguous identification and structural elucidation of organic molecules. Here, we compare the expected outcomes for our parent acid and its dimethyl ester derivative using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The most telling difference in the ¹H NMR spectra of this compound and its dimethyl ester is the presence or absence of the acidic carboxylic acid proton.

  • This compound: Expect a very broad singlet far downfield, typically in the 10-13 ppm range, corresponding to the two carboxylic acid protons (-COOH).[1][2] This broadness is a result of hydrogen bonding and chemical exchange. Another broad singlet, corresponding to the two phenolic hydroxyl protons (-OH), would also be present, likely between 5-8 ppm. The two aromatic protons on the ring would appear as a singlet, as they are chemically equivalent, expected around 7.0 ppm.

  • Dimethyl 3,6-Dihydroxyphthalate: The downfield signal for the carboxylic acid protons will be absent. Instead, a new singlet will appear around 3.9 ppm, integrating to six protons, which is characteristic of the two equivalent methoxy groups (-OCH₃) of the esters.[3] The phenolic and aromatic proton signals will remain, although their chemical shifts may be slightly altered due to the change in the electronic environment.

The ¹³C NMR spectrum provides a clear distinction based on the carbon environments.

  • This compound: The carbonyl carbon of the carboxylic acid typically resonates in the 165-185 ppm region.[1][4]

  • Dimethyl 3,6-Dihydroxyphthalate: The ester carbonyl carbon is also found in a similar region, around 166.8 ppm, as seen in a related diester.[3] A key new peak will be the methoxy carbon signal, which is expected around 53 ppm.[3]

Table 1: Comparative Predicted NMR Data

Compound ¹H NMR Chemical Shifts (ppm) ¹³C NMR Chemical Shifts (ppm)
This compound ~10-13 (s, broad, 2H, -COOH), ~7.0 (s, 2H, Ar-H), ~5-8 (s, broad, 2H, Ar-OH)~165-185 (C=O), ~150 (C-OH), ~120 (C-H), ~115 (C-COOH)
Dimethyl 3,6-Dihydroxyphthalate ~7.0 (s, 2H, Ar-H), ~5-8 (s, broad, 2H, Ar-OH), ~3.9 (s, 6H, -OCH₃)~167 (C=O), ~150 (C-OH), ~120 (C-H), ~115 (C-COOR), ~53 (-OCH₃)
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of exchangeable protons.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • To confirm the identity of the -COOH and -OH protons, perform a D₂O shake. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals for the exchangeable protons will disappear or significantly diminish.[5]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • If further structural confirmation is needed, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups. The key difference between the acid and its ester derivative is the nature of the hydroxyl and carbonyl groups.

  • This compound: The IR spectrum will be dominated by a very broad O-H stretching band from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.[1] The C=O stretch of the carboxylic acid will appear around 1700-1725 cm⁻¹. The phenolic O-H stretch will also be present as a broad band around 3200-3600 cm⁻¹.

  • Dimethyl 3,6-Dihydroxyphthalate: The broad carboxylic acid O-H stretch will be absent. The C=O stretch of the ester will be shifted to a higher wavenumber, typically 1720-1740 cm⁻¹. A new, strong C-O stretching band for the ester will appear in the 1100-1300 cm⁻¹ region.[6] The phenolic O-H band will remain.

Table 2: Comparative IR Absorption Data

Functional Group This compound (cm⁻¹) Dimethyl 3,6-Dihydroxyphthalate (cm⁻¹)
O-H Stretch (Carboxylic Acid) 2500-3300 (very broad)Absent
O-H Stretch (Phenol) 3200-3600 (broad)3200-3600 (broad)
C=O Stretch 1700-17251720-1740
C-O Stretch (Ester) Absent1100-1300 (strong)
Aromatic C=C Stretch ~1600, ~1450-1500~1600, ~1450-1500
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • This compound: The molecular ion peak (M⁺) would be observed at m/z = 198. Common fragmentation patterns for aromatic carboxylic acids include the loss of H₂O (m/z = 180) and the loss of COOH (m/z = 153).

  • Dimethyl 3,6-Dihydroxyphthalate: The molecular ion peak would be at m/z = 226. Characteristic fragmentation for a methyl ester is the loss of an -OCH₃ radical (m/z = 195) or a molecule of methanol (CH₃OH) (m/z = 194).[7]

Part 2: Chromatographic Characterization - Separating the Analytes

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture. The significant difference in polarity between this compound and its dimethyl ester allows for excellent separation using reversed-phase chromatography.

Comparative HPLC Performance
  • This compound: Being highly polar due to the two carboxylic acid and two hydroxyl groups, it will have a very short retention time on a non-polar stationary phase like C18. It will elute early with a highly aqueous mobile phase.

  • Dimethyl 3,6-Dihydroxyphthalate: The esterification of the carboxylic acid groups significantly reduces the polarity of the molecule. This will lead to a stronger interaction with the C18 stationary phase and a much longer retention time under the same mobile phase conditions.

This difference in retention behavior is the cornerstone of using HPLC to monitor the progress of an esterification reaction.

Experimental Protocol: Reversed-Phase HPLC Analysis
  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A gradient elution is recommended for separating the highly polar acid from the less polar ester. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dissolve samples in the initial mobile phase composition or a compatible solvent like methanol.

Visualization of Workflows

General Spectroscopic Characterization Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Sample This compound or Derivative NMR NMR Spectroscopy (¹H, ¹³C, D₂O Shake) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation & Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for Spectroscopic Characterization.

Comparative HPLC Analysis Logic

G Analyte Analyte Mixture (Acid + Ester) Column C18 Reversed-Phase Column Analyte->Column Acid This compound (High Polarity) Column->Acid Weak Interaction (Short Retention Time) Ester Dimethyl 3,6-Dihydroxyphthalate (Lower Polarity) Column->Ester Stronger Interaction (Long Retention Time) Elution Gradient Elution Elution->Column

Caption: Logic of HPLC Separation.

Conclusion

The characterization of this compound and its derivatives is a multi-faceted process that relies on the synergistic use of spectroscopic and chromatographic techniques. As demonstrated, a simple esterification reaction produces significant and predictable changes in the analytical data. The disappearance of the carboxylic acid proton signal in ¹H NMR, the appearance of a methoxy signal in both ¹H and ¹³C NMR, the shift of the carbonyl stretch in IR spectroscopy, and the dramatic increase in retention time in reversed-phase HPLC all serve as corroborating evidence of successful derivatization.

By understanding the causal links between molecular structure and analytical output, researchers can confidently identify their target compounds, assess their purity, and monitor chemical transformations. This guide provides a robust framework for these characterization efforts, empowering scientists in drug development and materials science to advance their research with precision and certainty.

References

A Comparative Analysis of 3,6-Dihydroxyphthalic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 3,6-dihydroxyphthalic acid and its structural isomers: 3,4-, 3,5-, and 4,5-dihydroxyphthalic acid. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into their properties, synthesis, biological activities, and analytical separation. While experimental data on these specific phthalic acid derivatives is limited in the public domain, this guide synthesizes available information and draws logical comparisons from more extensively studied analogous compounds, such as dihydroxybenzoic acids, to illuminate key scientific principles.

Introduction: The Significance of Hydroxyl Group Positioning

Dihydroxyphthalic acids are a class of aromatic compounds characterized by a benzene ring substituted with two carboxylic acid groups and two hydroxyl groups. The relative positioning of these functional groups across different isomers drastically influences their physicochemical properties, reactivity, and biological activity. This structural nuance is critical in fields like medicinal chemistry and materials science, where precise molecular architecture dictates function. For instance, the ability to chelate metals, form intramolecular hydrogen bonds, and interact with biological targets is highly dependent on the isomeric form. This guide will delve into these differences, with a particular focus on the less-studied this compound, providing a framework for its evaluation against its more common isomers.

Molecular Structure and Isomerism

The fundamental difference between the isomers lies in the substitution pattern on the phthalic acid backbone. All share the molecular formula C₈H₆O₆ and a molecular weight of approximately 198.13 g/mol .[1]

Caption: Chemical structures of the four dihydroxyphthalic acid isomers.

Comparative Physicochemical Properties

Acidity (pKa)

The acidity of phthalic acid isomers is influenced by the proximity of the two carboxylic acid groups and the potential for intramolecular hydrogen bonding. For phthalic acid itself, the first dissociation is more acidic than benzoic acid due to the electronic stabilization of the conjugate base by the second carboxyl group.[2] The second dissociation is less acidic due to the energy required to remove a proton from an already anionic species.

The addition of electron-donating hydroxyl groups generally decreases acidity. However, their position is critical:

  • Intramolecular Hydrogen Bonding: In isomers like 3,6- and 3,4-dihydroxyphthalic acid, the hydroxyl groups are ortho to a carboxyl group. This proximity can allow for intramolecular hydrogen bonding between the hydroxyl proton and the carboxylate anion after the first deprotonation, stabilizing the conjugate base and increasing the first acidity (lowering pKa1). Conversely, this can make the second deprotonation more difficult.

  • Inductive and Resonance Effects: Hydroxyl groups exert both an electron-donating resonance effect and an electron-withdrawing inductive effect. The net effect on the acidity of the carboxylic acid groups depends on their relative positions.

A theoretical study on phthalic acid isomers using ab initio molecular dynamics has shown that subtle differences in their pKa values can be predicted, suggesting that such computational methods could be applied to the dihydroxy derivatives to estimate their acidity in the absence of experimental data.[3]

Table 1: Physicochemical Properties of Dihydroxyphthalic Acid Isomers (Experimental and Predicted)

Property This compound 3,4-Dihydroxyphthalic Acid 3,5-Dihydroxyphthalic Acid 4,5-Dihydroxyphthalic Acid
CAS Number 3786-46-7[4][5] 16493-94-8 3209-07-2[6] 63958-66-7[1]
Molecular Weight 198.13 g/mol 198.13 g/mol 198.13 g/mol [6] 198.13 g/mol [1]
Predicted XLogP3 - - 0.8[6] 0.3[1]
Topological Polar Surface Area 115 Ų 115 Ų 115 Ų[6] 115 Ų[1]

| pKa (Predicted) | Data not available | Data not available | Data not available | Data not available |

Note: Most experimental data for these specific isomers are not available in comprehensive, comparative studies. Predicted values are from PubChem.

Synthesis Routes

The synthesis of dihydroxyphthalic acids can be challenging due to the difficulty of controlling the regioselectivity of hydroxylation.

  • This compound: A specific, high-yield synthesis protocol is not well-documented in publicly accessible literature. General methods for preparing dihydroxy aromatic acids often involve harsh conditions and can lead to mixtures of isomers.

  • 3,4-Dihydroxyphthalic Acid: A notable route involves the microbial biodegradation of phthalic acid. Microorganisms like Rhodococcus erythropolis can specifically introduce hydroxyl groups at the 3 and 4 positions.[4] This biotechnological approach avoids the complex and often low-yield chemical synthesis methods for achieving this specific substitution pattern.[4]

  • 4,5-Dihydroxyphthalic Acid: Synthesis can start from pyrocatechol, which is first converted to 4,5-dihydroxyphthalonitrile, a precursor that can then be hydrolyzed to the diacid.[7]

  • General Methods: A patent describes a general method for preparing "dihydroxyphthalic acid" (in this case, likely a terephthalic acid derivative) by starting with a cyclohexanedione dicarboxylic acid diester, followed by oxidation and hydrolysis.[8] This suggests a potential pathway that could be adapted for different isomers.

Biological Activity and Therapeutic Potential

The biological activity of these isomers is intrinsically linked to their structure. While direct studies on dihydroxyphthalic acids are sparse, the activities of dihydroxybenzoic acids provide a strong foundation for hypothesizing their potential roles.

Inhibition of HIF Prolyl Hydroxylases

A compelling area of interest is the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs).[9] PHDs are enzymes that, under normal oxygen conditions, mark the HIF-α subunit for degradation.[10] By inhibiting PHDs, HIF-α is stabilized, leading to the transcription of genes involved in erythropoiesis (red blood cell production), angiogenesis, and cell survival.[10][11] This mechanism is the basis for a new class of drugs for treating anemia associated with chronic kidney disease.[9]

Many PHD inhibitors function by chelating the Fe(II) ion in the enzyme's active site.[7] Compounds with vicinal hydroxyl groups, such as 3,4-dihydroxybenzoic acid (protocatechuic acid), are known iron chelators and have been shown to inhibit PHDs and stabilize HIF.[7]

  • Structural Rationale: The 3,4- and 4,5-dihydroxyphthalic acid isomers possess a catechol (1,2-dihydroxybenzene) moiety, which is a well-known iron-chelating motif. The 3,6-isomer, with its hydroxyl groups in a hydroquinone-like arrangement, may have different chelating properties and, consequently, a different inhibitory profile.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIF_alpha HIF-1α PHD PHD Enzymes (O₂, Fe²⁺, 2-OG) HIF_alpha->PHD Hydroxylation OH_HIF_alpha Hydroxylated HIF-1α PHD->OH_HIF_alpha VHL VHL Protein OH_HIF_alpha->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_alpha_hyp HIF-1α PHD_inhibited PHD Enzymes (Inhibited) HIF_alpha_hyp->PHD_inhibited Inhibition HIF_beta HIF-1β HIF_complex HIF Complex HIF_alpha_hyp->HIF_complex HIF_beta->HIF_complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Nucleus Nucleus Gene_expression Target Gene Expression (e.g., EPO, VEGF) HRE->Gene_expression DHPA Dihydroxyphthalic Acid (Potential Inhibitor) DHPA->PHD_inhibited

Caption: HIF-1α regulation pathway under normoxia and hypoxia/PHD inhibition.

Antioxidant Activity

The ability of phenolic compounds to scavenge free radicals is a cornerstone of their biological activity. This capacity is highly dependent on the number and position of hydroxyl groups. Studies on dihydroxybenzoic acid isomers show a clear structure-activity relationship.[12]

  • 2,5- and 3,4-Dihydroxybenzoic Acids (Gentisic and Protocatechuic Acid): These isomers are potent antioxidants. Their hydroxyl arrangements facilitate the donation of a hydrogen atom to stabilize free radicals.[12]

  • Other Isomers: Isomers where the hydroxyl groups are meta to each other (like 3,5-dihydroxybenzoic acid) or sterically hindered often show significantly lower antioxidant activity.[12]

It is highly probable that dihydroxyphthalic acid isomers follow similar trends. The 3,4- and 4,5-isomers are expected to be the most potent radical scavengers.

Table 2: Comparative Antioxidant Activity of Dihydroxybenzoic Acid Isomers (as a proxy)

Isomer (Dihydroxybenzoic Acid) Common Name DPPH IC₅₀ (µM) ABTS % Inhibition (at 50 µM)
2,5-DHBA Gentisic Acid 3.96 80.11%
3,4-DHBA Protocatechuic Acid 8.01 74.51%
2,3-DHBA Pyrocatechuic Acid > 1000 86.40%
3,5-DHBA α-Resorcylic Acid > 1000 60.39%
2,4-DHBA β-Resorcylic Acid > 120,000 16.17%
2,6-DHBA γ-Resorcylic Acid > 1000 8.12%

Data sourced from a comprehensive study on plant-derived hydroxybenzoic acids.[12] This table illustrates structure-activity relationships and is not direct data for dihydroxyphthalic acids.

Analytical Methodologies: Separation of Isomers

The structural similarity of isomers makes their separation challenging. High-Performance Liquid Chromatography (HPLC) is the method of choice. Developing a robust separation method requires careful selection of the stationary phase, mobile phase, and detector.

HPLC Method Development Strategy

For acidic, polar molecules like dihydroxyphthalic acids, reversed-phase HPLC is a suitable starting point.

  • Stationary Phase: A C18 column is a workhorse for reversed-phase chromatography. For separating isomers, columns with different selectivities, such as those with a biphenyl or polar-embedded stationary phase, can provide enhanced resolution.[6]

  • Mobile Phase: A typical mobile phase would consist of an aqueous component (e.g., water with an acid modifier) and an organic component (e.g., acetonitrile or methanol).

    • pH Control: The key to separating acidic compounds is controlling the pH of the mobile phase. Using a buffer or adding an acid (like formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid groups is crucial. This increases their retention on a C18 column and improves peak shape.

    • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute all isomers with good resolution and in a reasonable timeframe.

  • Detection: A UV detector is ideal, as the aromatic ring of these compounds absorbs UV light. A photodiode array (PDA) detector would be advantageous to obtain UV spectra for each peak, aiding in peak identification and purity assessment.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Dissolve Isomer Mix in Mobile Phase A Filter Filter Sample (0.22 µm) Sample->Filter Injector Autosampler Inject 10 µL Filter->Injector MobilePhase Prepare Mobile Phases A: 0.1% H₃PO₄ in H₂O B: Acetonitrile Degas Degas Mobile Phases MobilePhase->Degas Pump Gradient Pump Degas->Pump Column C18 Column (e.g., 4.6x150 mm, 5 µm) Temp: 30°C Injector->Column Pump->Injector Detector PDA Detector (254 nm) Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks (Retention Time, Area) Chromatogram->Integration Quantification Quantify Isomers Integration->Quantification

Caption: A typical experimental workflow for HPLC analysis of acidic isomers.

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of dihydroxyphthalic acid isomers. They are based on established methods for similar compounds.

Protocol 1: HPLC Separation of Dihydroxyphthalic Acid Isomers

Objective: To separate a mixture of 3,6-, 3,4-, 3,5-, and 4,5-dihydroxyphthalic acid isomers using reversed-phase gradient HPLC.

Rationale: This method uses an acidic mobile phase to suppress the ionization of the carboxyl groups, enhancing retention and improving peak shape on a standard C18 column. A gradient elution is employed to resolve these structurally similar polar compounds.

Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Dihydroxyphthalic acid isomer standards or sample mixture

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (H₃PO₄), analytical grade

  • 0.22 µm syringe filters

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • Sample Preparation:

    • Prepare a stock solution of the isomer mixture (e.g., 1 mg/mL) in a small amount of methanol or Mobile Phase A.

    • Dilute the stock solution to a working concentration (e.g., 50 µg/mL) with Mobile Phase A.

    • Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: PDA detector, monitor at 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 50 50
      25.0 5 95
      30.0 5 95
      30.1 95 5

      | 35.0 | 95 | 5 |

  • System Validation:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to ensure no system contamination.

    • Inject individual isomer standards to determine their respective retention times for peak identification.

    • Inject the mixed sample to assess separation. Adjust the gradient profile as needed to optimize resolution.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the free radical scavenging capacity of dihydroxyphthalic acid isomers.

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for screening the antioxidant activity of phenolic compounds. The assay measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[13][14]

Materials:

  • UV-Vis spectrophotometer or microplate reader

  • DPPH (analytical grade)

  • Methanol (spectrophotometric grade)

  • Dihydroxyphthalic acid isomer samples

  • Positive control: Trolox or Ascorbic Acid

  • 96-well microplates or cuvettes

Procedure:

  • Reagent Preparation:

    • DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0. Store this solution in the dark at 4°C. Prepare fresh daily.[15]

    • Sample Stock Solutions (e.g., 1 mM): Prepare stock solutions of each isomer and the positive control in methanol.

    • Sample Dilutions: Create a series of dilutions from the stock solutions to test a range of concentrations (e.g., 10 µM to 500 µM).

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample dilutions (or positive control dilutions) to the respective wells.

    • For the blank control, add 100 µL of methanol instead of the sample.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample.

    • Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Conclusion

The isomeric positioning of hydroxyl groups on the phthalic acid framework is a critical determinant of chemical and biological function. While comprehensive experimental data for all dihydroxyphthalic acid isomers remains an area for future research, this guide provides a robust framework for their comparative analysis. Based on established chemical principles and data from analogous compounds, it is evident that the 3,4- and 4,5-isomers likely possess the most significant potential as antioxidants and metal-chelating agents, making them prime candidates for investigation as HIF prolyl hydroxylase inhibitors. The 3,6-isomer, with its unique hydroquinone-like structure, warrants further investigation to fully elucidate its properties. The analytical and experimental protocols detailed herein provide a solid foundation for researchers to pursue these investigations, ultimately contributing to a deeper understanding of this versatile class of molecules.

References

A Comparative Guide to 3,6-Dihydroxyphthalic Acid and Terephthalic Acid in Polymer Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer science, the selection of monomeric building blocks is a critical determinant of the final material's properties and performance. This guide provides an in-depth technical comparison between two aromatic dicarboxylic acids: the well-established terephthalic acid and the functionalized 3,6-dihydroxyphthalic acid. While terephthalic acid is a cornerstone of the commercial polymer industry, forming the basis of polyesters like polyethylene terephthalate (PET), this compound presents an intriguing alternative, offering inherent functionality that can unlock novel polymer architectures and applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing a comprehensive analysis grounded in chemical principles and supported by available data to inform monomer selection for advanced polymer design.

Monomer Overview: Structure and Intrinsic Properties

A fundamental understanding of the monomers themselves is crucial to predicting their behavior in a polymer chain.

Terephthalic Acid (TPA): The Linear Workhorse

Terephthalic acid, or benzene-1,4-dicarboxylic acid, is a white, crystalline solid that is a high-volume commodity chemical.[1][2] Its defining feature is the para-substitution of the two carboxylic acid groups on the benzene ring, which imparts a high degree of linearity and rigidity to the molecule.[3] This symmetrical structure is a key factor in the high crystallinity and excellent thermal and mechanical properties of the polymers derived from it.[4]

This compound: A Functionalized Ortho-Isomer

This compound is an aromatic dicarboxylic acid featuring two hydroxyl groups in addition to the two carboxylic acid groups. The carboxylic acid groups are in the ortho positions (1 and 2 on the benzene ring), while the hydroxyl groups are at the 3 and 6 positions. This substitution pattern introduces several key differences compared to terephthalic acid. The ortho-arrangement of the carboxylic acid groups leads to a less linear and more kinked geometry. The presence of hydroxyl groups introduces sites for hydrogen bonding and potential for further chemical modification.

The Impact on Polymer Architecture and Properties: A Comparative Analysis

The structural and chemical differences between this compound and terephthalic acid are expected to translate into significant variations in the properties of their resulting polymers. The following sections provide a comparative analysis, drawing upon established principles of polymer chemistry and available data for related systems.

Polymerization and Molecular Weight

Both this compound and terephthalic acid can be polymerized with diols, such as ethylene glycol, through condensation polymerization to form polyesters. The process typically involves esterification followed by polycondensation at elevated temperatures and under vacuum to remove the water byproduct and drive the reaction toward high molecular weight polymer formation.

While the fundamental polymerization chemistry is similar, the reactivity of the monomers may differ. The electron-donating nature of the hydroxyl groups in this compound could potentially influence the reactivity of the carboxylic acid groups. However, without specific kinetic studies, this remains a theoretical consideration. A more significant practical challenge in achieving high molecular weight polymers with this compound could be the potential for side reactions involving the hydroxyl groups at the high temperatures required for polycondensation, which could lead to cross-linking or degradation if not carefully controlled.

Logical Flow of Polyester Synthesis:

Caption: Generalized workflow for polyester synthesis.

Thermal Properties: A Tale of Two Structures

The thermal behavior of a polymer is intrinsically linked to its molecular architecture.

  • Melting Temperature (Tm) and Crystallinity: Polymers derived from the linear and symmetrical terephthalic acid, such as PET, exhibit a high degree of crystallinity and consequently a high melting temperature. In contrast, the kinked structure resulting from the ortho-substitution of the carboxylic acid groups in this compound is expected to disrupt chain packing and reduce the degree of crystallinity. This would lead to a lower melting temperature or even an amorphous polymer.

  • Glass Transition Temperature (Tg): The glass transition temperature is influenced by chain rigidity. The rigid benzene ring in both monomers contributes to a relatively high Tg. The introduction of hydroxyl groups in this compound can lead to intermolecular hydrogen bonding, which would restrict chain mobility and potentially increase the Tg compared to a hypothetical non-hydroxylated ortho-phthalic acid based polyester. However, the less efficient chain packing might counteract this effect to some extent.

  • Thermal Stability: Aromatic polyesters are generally known for their good thermal stability.[5] While there is no specific data for polymers of this compound, the presence of hydroxyl groups could potentially be a site for thermal degradation at very high temperatures.

Anticipated Thermal Properties Comparison:

PropertyTerephthalic Acid-Based Polyester (e.g., PET)This compound-Based Polyester (Predicted)Rationale
Crystallinity HighLow to AmorphousThe linear structure of TPA allows for efficient chain packing, while the kinked structure of 3,6-DHPA disrupts it.
Melting Temp. (Tm) High (e.g., ~265 °C for PET)Lower or AbsentDirectly related to the degree of crystallinity.
Glass Transition Temp. (Tg) Moderate (e.g., ~70-80 °C for PET)Potentially HigherIntermolecular hydrogen bonding from hydroxyl groups can restrict chain mobility.
Thermal Stability ExcellentGoodAromatic backbone provides inherent stability, but hydroxyl groups may be a point of weakness at extreme temperatures.
Mechanical Properties: Strength vs. Functionality

The mechanical performance of these polyesters is also expected to diverge significantly.

  • Tensile Strength and Modulus: The high crystallinity and rigid backbone of terephthalic acid-based polyesters result in high tensile strength and modulus, making them suitable for applications requiring mechanical robustness.[6] In contrast, the lower crystallinity of polymers from this compound would likely lead to lower tensile strength and modulus.

  • Flexibility and Toughness: The reduced crystallinity in this compound-based polyesters could impart greater flexibility. The ability of the hydroxyl groups to participate in hydrogen bonding networks could also contribute to toughness by providing a mechanism for energy dissipation.

Predicted Mechanical Properties Comparison:

PropertyTerephthalic Acid-Based Polyester (e.g., PET)This compound-Based Polyester (Predicted)Rationale
Tensile Strength HighLowerDirectly correlated with the degree of crystallinity and intermolecular forces.
Young's Modulus HighLowerA measure of stiffness, which is higher in highly crystalline materials.
Elongation at Break ModeratePotentially HigherAmorphous polymers are generally more flexible and can undergo greater deformation before breaking.
Toughness GoodPotentially GoodHydrogen bonding can enhance toughness, but lower crystallinity might reduce it.
Solubility and Chemical Resistance

The presence of polar hydroxyl groups in this compound is expected to have a profound impact on the solubility of the resulting polyesters.

  • Solubility: Terephthalic acid-based polyesters like PET are known for their limited solubility in common organic solvents.[7] The introduction of hydroxyl groups in polymers derived from this compound is anticipated to increase their polarity and their ability to act as hydrogen bond donors and acceptors. This should enhance their solubility in more polar organic solvents.

  • Chemical Resistance: The chemical resistance of polyesters is generally good, particularly against acids. However, they are susceptible to hydrolysis, especially in alkaline conditions. The increased hydrophilicity of polyesters from this compound might make them more susceptible to hydrolytic degradation.

Solubility and Chemical Resistance Comparison:

PropertyTerephthalic Acid-Based Polyester (e.g., PET)This compound-Based Polyester (Predicted)Rationale
Solubility in Polar Solvents LowHigherThe polar hydroxyl groups increase the overall polarity of the polymer chain.
Hydrophilicity/Water Absorption LowHigherHydrogen bonding with water molecules is facilitated by the hydroxyl groups.
Hydrolytic Stability GoodPotentially LowerIncreased water absorption can accelerate the rate of ester bond hydrolysis.

Experimental Protocols: A General Approach to Polyester Synthesis

The following is a generalized experimental protocol for the synthesis of polyesters via a two-stage melt polycondensation, which can be adapted for both terephthalic acid and this compound.

Materials and Equipment
  • Dicarboxylic acid (Terephthalic acid or this compound)

  • Diol (e.g., Ethylene glycol)

  • Catalyst (e.g., Antimony trioxide, Zinc acetate, or Titanium-based catalyst)

  • Heat stabilizer (e.g., Phosphoric acid)

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Vacuum pump

  • Heating mantle with temperature control

Two-Stage Polycondensation Procedure

Stage 1: Esterification

  • Charge the reaction vessel with the dicarboxylic acid and a molar excess of the diol (e.g., a 1:1.2 to 1:2.2 molar ratio of diacid to diol).

  • Add the catalyst and heat stabilizer.

  • Heat the mixture under a nitrogen atmosphere with constant stirring to a temperature of 190-230°C.

  • Water will be formed as a byproduct and should be continuously removed and collected via the distillation condenser.

  • The reaction is typically continued for 2-4 hours, or until the theoretical amount of water has been collected.

Stage 2: Polycondensation

  • Increase the temperature of the reaction mixture to 250-280°C.

  • Gradually apply a vacuum to the system (typically below 1 mmHg).

  • The excess diol will be removed by distillation under vacuum.

  • The viscosity of the reaction mixture will increase as the polymer chains grow. The reaction is monitored by the torque on the stirrer.

  • Continue the reaction for 2-3 hours or until the desired viscosity is achieved.

  • The molten polymer can then be extruded from the reactor and pelletized.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_esterification Stage 1: Esterification cluster_polycondensation Stage 2: Polycondensation cluster_product Product Recovery charge_reactants 1. Charge Reactants (Diacid, Diol, Catalyst) heat_esterification 2. Heat to 190-230°C (under N2) charge_reactants->heat_esterification remove_water 3. Collect Water Byproduct heat_esterification->remove_water increase_temp 4. Increase Temperature to 250-280°C remove_water->increase_temp apply_vacuum 5. Apply Vacuum increase_temp->apply_vacuum remove_diol 6. Remove Excess Diol apply_vacuum->remove_diol monitor_viscosity 7. Monitor Viscosity remove_diol->monitor_viscosity extrude_polymer 8. Extrude and Pelletize monitor_viscosity->extrude_polymer

Caption: Step-by-step experimental workflow for polyester synthesis.

Causality and Self-Validation in Experimental Design

The choice of experimental parameters is dictated by the underlying chemical principles of polyesterification. The molar excess of diol in the first stage ensures that the growing oligomer chains are hydroxyl-terminated, which is important for the subsequent polycondensation step. The removal of water is critical to drive the equilibrium of the esterification reaction towards the products.

The high temperatures and vacuum in the second stage are necessary to facilitate the removal of the viscous diol and to promote the chain-building polycondensation reactions to achieve a high molecular weight polymer. The monitoring of the stirrer torque provides a real-time, in-situ measure of the polymer's molecular weight, serving as a self-validating system for the progress of the polymerization.

Conclusion: A Choice Dictated by Application

The comparison between this compound and terephthalic acid reveals a classic trade-off in polymer design: established performance versus untapped functionality.

  • Terephthalic acid remains the monomer of choice for applications demanding high strength, thermal stability, and excellent barrier properties. Its linear, symmetrical structure is the foundation for highly crystalline polymers that are produced on a massive industrial scale.

  • This compound , while not as well-characterized in polymeric systems, offers significant potential for creating functional materials. The presence of hydroxyl groups opens the door to post-polymerization modification, allowing for the attachment of bioactive molecules, the tuning of surface properties, or the creation of cross-linked networks. The predicted lower crystallinity and increased solubility could be advantageous in applications requiring solution processability or greater flexibility.

Ultimately, the selection between these two monomers will be dictated by the specific requirements of the target application. For researchers and developers seeking to create novel polymers with tailored functionalities, this compound represents a promising, albeit less explored, frontier.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3,6-Dihydroxyphthalic Acid Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Critical Imperative of Structural Verification

In the realm of chemical synthesis, particularly in the context of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is paramount. The synthesis of a target compound, such as 3,6-Dihydroxyphthalic acid, is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its atomic framework. This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural elucidation of synthesized this compound. We will delve into the causality behind experimental choices and present a framework for discriminating the target molecule from potential isomeric impurities.

The molecular formula for dihydroxyphthalic acid is C8H6O6, and numerous isomers exist, including 2,3-dihydroxyterephthalic acid, 4,5-dihydroxyphthalic acid, and 2,5-dihydroxyterephthalic acid, among others.[1][2][3][4] Each isomer possesses unique physicochemical properties that can significantly impact its biological activity or material characteristics. Therefore, a multi-pronged spectroscopic approach is not just recommended; it is essential for unambiguous structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural organic chemistry, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Expected ¹H NMR Spectral Data for this compound:

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (H-4, H-5)~7.0-7.5Singlet2H
Hydroxyl (-OH)Variable, broadSinglet2H
Carboxylic Acid (-COOH)>10.0, broadSinglet2H

Causality of Experimental Choices:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize the polar analyte and its exchangeable protons (hydroxyl and carboxylic acid) are often clearly observed.

  • High-Resolution NMR: Employing a high-field NMR spectrometer (e.g., 500 MHz or higher) is crucial for resolving subtle differences in chemical shifts, especially when comparing with potential isomers.[5] The addition of a reagent like picric acid can sometimes lead to ultra-high resolution of hydroxyl proton signals.[6]

Comparative Analysis with Isomers: The key to differentiating this compound from its isomers lies in the pattern of the aromatic signals.

Isomer Expected Aromatic ¹H NMR Pattern
This compound One singlet (due to symmetry)
4,5-Dihydroxyphthalic Acid One singlet (due to symmetry)
3,4-Dihydroxyphthalic Acid Two doublets (AB system)
2,3-Dihydroxyterephthalic Acid One singlet (due to symmetry)

As seen from the table, ¹H NMR alone may not distinguish between all isomers. This underscores the necessity of complementary techniques.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

¹³C NMR provides a definitive count of non-equivalent carbon atoms and information about their chemical nature.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Type Expected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165-185
Aromatic (C-OH)140-160
Aromatic (C-H)110-130
Aromatic (C-COOH)120-140

Comparative Analysis with Isomers: The number of distinct signals in the ¹³C NMR spectrum is a powerful diagnostic tool.

Isomer Expected Number of Aromatic ¹³C Signals
This compound 4 (due to symmetry)
4,5-Dihydroxyphthalic Acid 4 (due to symmetry)
3,4-Dihydroxyphthalic Acid 8 (asymmetric)
2,3-Dihydroxyterephthalic Acid 4 (due to symmetry)

Again, while ¹³C NMR helps to narrow down the possibilities, it may not be sufficient on its own to differentiate between all symmetric isomers.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected IR Absorption Bands for this compound:

Functional Group Characteristic Absorption (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500-3300Very broad
O-H (Phenol)3200-3600Broad
C=O (Carboxylic Acid)1680-1720Strong, sharp
C=C (Aromatic)1450-1600Medium to strong
C-O1210-1320Strong

Causality of Experimental Choices:

  • Sample Preparation: The sample can be analyzed as a solid using a KBr pellet or as a mull in Nujol. This avoids solvent interference in the hydroxyl stretching region.

Comparative Analysis with Isomers: While all dihydroxyphthalic acid isomers will show similar characteristic absorptions for the hydroxyl, carboxylic acid, and aromatic functionalities, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be diagnostic.[7] The exact positions of the C-H bending and other skeletal vibrations are sensitive to the substitution pattern on the aromatic ring.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of data for structural confirmation.

Expected Mass Spectrometry Data for this compound:

  • Molecular Formula: C₈H₆O₆

  • Monoisotopic Mass: 198.0164 Da[8]

  • Technique: Electrospray ionization (ESI) is often preferred for polar, non-volatile compounds like dihydroxyphthalic acids. Both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes can be used.[8]

Comparative Analysis with Isomers: All isomers of dihydroxyphthalic acid will have the same molecular weight.[1][2][3] Therefore, differentiation relies on tandem mass spectrometry (MS/MS), where the molecular ion is fragmented. The fragmentation patterns can be unique to each isomer, reflecting the different positions of the hydroxyl and carboxylic acid groups.[9][10][11][12] For instance, isomers with adjacent hydroxyl and carboxylic acid groups might show a characteristic loss of water or carbon dioxide.

Experimental Protocols

Synthesis of this compound (Illustrative)

A potential synthesis route involves the oxidation and subsequent hydrolysis of a suitable precursor.[13]

Step-by-step Methodology:

  • Oxidation: A cyclohexanedione dicarboxylic acid diester is treated with an oxidizing agent in a polar solvent at elevated temperatures (e.g., 80-100°C) for 3-6 hours.

  • Hydrolysis: The product from the oxidation step is then subjected to hydrolysis using a strong base (e.g., NaOH) at 90-100°C, followed by acidification with a strong acid (e.g., HCl).

  • Purification: The crude product is purified by recrystallization from a suitable solvent mixture.

Spectroscopic Analysis Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesized_Product Synthesized Crude This compound Purification Recrystallization Synthesized_Product->Purification Pure_Product Pure Crystalline Solid Purification->Pure_Product NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR Dissolve in DMSO-d6 IR IR Spectroscopy Pure_Product->IR Prepare KBr pellet or Nujol mull MS Mass Spectrometry (HRMS & MS/MS) Pure_Product->MS Dissolve in suitable solvent (e.g., MeOH) Data_Analysis Compare spectral data with expected values and isomer data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic validation of this compound.

Summary of Spectroscopic Data for Structural Validation

Technique Key Information Provided Utility in Differentiating Isomers
¹H NMR Proton environment, symmetryDifferentiates based on aromatic coupling patterns. Limited for isomers with the same symmetry.
¹³C NMR Number of non-equivalent carbonsDifferentiates based on the number of signals. Limited for isomers with the same symmetry.
IR Spectroscopy Presence of functional groupsPrimarily confirms functional groups. Fingerprint region can provide some differentiation.
Mass Spectrometry Molecular weight, elemental compositionConfirms molecular formula. Tandem MS (MS/MS) is crucial for differentiating isomers through fragmentation patterns.

Conclusion: A Holistic Approach to Structural Certainty

The structural validation of synthesized this compound is a non-trivial task that demands a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide foundational information on the carbon-hydrogen framework and molecular symmetry, IR spectroscopy confirms the presence of key functional groups. Ultimately, high-resolution mass spectrometry and tandem MS/MS are often the final arbiters in distinguishing between closely related isomers. By judiciously choosing experimental conditions and carefully comparing the acquired data with expected values and those of potential alternatives, researchers can achieve a high degree of confidence in their synthetic outcomes. This rigorous approach to structural elucidation is fundamental to ensuring the integrity and reproducibility of scientific research in chemistry and related disciplines.

References

A Comparative Guide to the Acidity of Phthalic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of polymer science, pharmaceutical formulation, and organic synthesis, a nuanced understanding of the physicochemical properties of reactants and building blocks is paramount. Among these, the acidity of dicarboxylic acids, particularly the isomers of benzenedicarboxylic acid—phthalic acid (ortho), isophthalic acid (meta), and terephthalic acid (para)—plays a critical role in reaction kinetics, product stability, and material performance. This guide provides an in-depth comparison of the acidity of these three isomers, supported by experimental data and a discussion of the underlying stereoelectronic effects.

Comparative Acidity: A Quantitative Overview

The acidity of a compound is quantitatively expressed by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value signifies a stronger acid. As dicarboxylic acids, the phthalic acid isomers have two pKa values: pKa1 for the first proton dissociation and pKa2 for the second.

IsomerStructurepKa1pKa2
Phthalic AcidBenzene-1,2-dicarboxylic acid2.89[1]5.51[1]
Isophthalic AcidBenzene-1,3-dicarboxylic acid~3.70~4.60
Terephthalic AcidBenzene-1,4-dicarboxylic acid3.54[2]4.46[2]

Note: pKa values can vary slightly depending on the experimental conditions (e.g., temperature, solvent). The values presented are representative figures from established sources.

From the data, two clear trends emerge:

  • First Dissociation (pKa1): Phthalic acid is significantly more acidic (lower pKa1) than its meta and para isomers.

  • Second Dissociation (pKa2): The monoanion of phthalic acid is a much weaker acid (higher pKa2) than the monoanions of isophthalic and terephthalic acids.

These differences are not arbitrary; they are the direct result of the spatial arrangement of the two carboxylic acid groups on the benzene ring.

Scientific Rationale for Acidity Trends

The observed pKa values are governed by a combination of inductive effects, resonance effects, steric interactions, and intramolecular hydrogen bonding.

The remarkably high acidity of phthalic acid for the first proton loss is a classic example of the "ortho-effect" .[3][4][5][6] This effect encompasses a set of phenomena that arise from the close proximity of substituents in the ortho position.

  • Steric Inhibition of Resonance: In an ortho-substituted benzoic acid, steric hindrance between the adjacent carboxylic acid groups forces one or both groups to twist out of the plane of the benzene ring.[5][6] This twisting disrupts the resonance between the -COOH group and the aromatic ring, which in turn increases the acidity.[5][6]

  • Intramolecular Hydrogen Bonding: Upon the loss of the first proton, the resulting carboxylate anion can be stabilized by forming an intramolecular hydrogen bond with the proton of the adjacent carboxylic acid group. This stabilization of the conjugate base makes the initial acid stronger.[7][8]

In contrast, the carboxylic acid groups in isophthalic and terephthalic acid are too far apart to interact sterically or form intramolecular hydrogen bonds. Their acidity is primarily influenced by the standard inductive and resonance effects, which are less pronounced, resulting in higher pKa1 values.[7]

Diagram: Structures of Phthalic Acid Isomers

Caption: Chemical structures of the three benzenedicarboxylic acid isomers.

The trend reverses for the second deprotonation. The monoanion of phthalic acid has a significantly higher pKa2, making it the weakest acid among the three monoanions. This is because the very intramolecular hydrogen bond that stabilizes the initial conjugate base must be broken to remove the second proton.[8] This process requires a considerable amount of energy, making the second proton less acidic.[8]

For the isophthalate and terephthalate monoanions, no such internal hydrogen bond exists. The removal of the second proton is primarily hindered by the electrostatic repulsion from the already present negative charge of the carboxylate group, a factor common to all three isomers.

Diagram: Stabilization of Phthalate Monoanion

Caption: Intramolecular hydrogen bonding stabilizes the phthalate monoanion.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these values, potentiometric titration is a precise and widely used method.[9][10][11] It involves monitoring the pH of a solution as a titrant of known concentration is added.

To determine the pKa1 and pKa2 values of a phthalic acid isomer.

  • Phthalic acid isomer (analytical grade)

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • Deionized, CO2-free water

  • pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, and 10)[12]

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 250 mL beaker

  • Preparation: Accurately weigh approximately 0.2 g of the phthalic acid isomer and dissolve it in 100 mL of deionized water in the beaker. Place a magnetic stir bar in the beaker.

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Setup: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

  • Initial Reading: Record the initial pH of the acid solution.

  • Titration: Begin adding the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the volume of NaOH added and the corresponding pH.[12]

  • Equivalence Points: As the pH begins to change rapidly, reduce the increment size to 0.1 mL or less to accurately capture the two equivalence points.

  • Completion: Continue the titration until the pH remains relatively constant after the second equivalence point is passed (e.g., pH 11-12).[12]

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This is the titration curve.

    • Determine the two equivalence points, which are the points of maximum slope on the curve (inflection points). This can be done visually or by plotting the first derivative (ΔpH/ΔV).

    • The volume of NaOH at the first half-equivalence point (half the volume to the first equivalence point) corresponds to pH = pKa1.

    • The volume of NaOH at the second half-equivalence point (midway between the first and second equivalence points) corresponds to pH = pKa2.

  • Replication: Perform the titration in triplicate to ensure the reliability of the results.[12]

Diagram: Potentiometric Titration Workflow

G A Prepare Acid Solution (e.g., 0.2g in 100mL H₂O) C Titrate with 0.1M NaOH in small increments A->C B Calibrate pH Meter (pH 4, 7, 10 buffers) B->C D Record pH and Volume after each addition C->D E Plot Titration Curve (pH vs. Volume NaOH) D->E F Identify Equivalence Points (Max slope) E->F G Determine Half-Equivalence Points F->G H Read pKa values from curve (pH at half-equivalence points) G->H

Caption: Workflow for determining pKa values via potentiometric titration.

Conclusion

The acidity of phthalic acid isomers is a clear demonstration of how molecular geometry dictates chemical properties. The ortho-isomer, phthalic acid, is the strongest acid in its first dissociation due to the steric and hydrogen-bonding contributions of the "ortho-effect." However, this same intramolecular hydrogen bonding makes its monoanion the weakest acid for the second dissociation. Isophthalic and terephthalic acids, lacking these close-range interactions, exhibit more conventional acidity patterns. For researchers and developers, these differences are critical, influencing everything from polyester synthesis, where terephthalic acid is a key monomer, to the formulation of buffered solutions and drug delivery systems.

References

A Comparative Guide to Polymers Derived from Dihydroxyphthalic Acid Isomers: Structure-Property Relationships and Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the final properties and performance of a material. Dihydroxyphthalic acids, with their combination of aromatic rigidity and reactive hydroxyl and carboxylic acid groups, present a versatile platform for the synthesis of high-performance polymers such as polyesters and polyimides. The isomeric placement of the two hydroxyl groups on the phthalic acid ring dramatically influences the resulting polymer's architecture, leading to significant differences in thermal stability, mechanical strength, solubility, and processing characteristics.

This guide provides a comprehensive comparison of the performance of polymers derived from different dihydroxyphthalic acid isomers. While direct, side-by-side comparative studies for all isomers are not extensively available in the literature, this guide synthesizes established principles of polymer chemistry with available experimental data to provide a predictive framework for material design. We will explore the causal relationships between monomer structure and polymer performance, supported by detailed experimental protocols for synthesis and characterization.

The Influence of Isomerism on Polymer Properties

The spatial arrangement of the hydroxyl and carboxylic acid groups in dihydroxyphthalic acid isomers is the primary determinant of the final polymer's properties. This arrangement affects chain linearity, symmetry, and the potential for intermolecular and intramolecular hydrogen bonding.

  • Linear vs. Kinked Structures: Symmetrical isomers, such as 2,5-dihydroxyterephthalic acid (a positional isomer of dihydroxyphthalic acid), tend to form linear polymer chains. This linearity allows for efficient chain packing, leading to higher crystallinity, enhanced mechanical strength, and greater thermal stability. In contrast, asymmetrical isomers introduce "kinks" or bends in the polymer backbone, disrupting regular chain packing. This results in more amorphous polymers with lower crystallinity, which often translates to improved solubility but potentially lower thermal resistance and mechanical strength.

  • Hydrogen Bonding: The proximity of hydroxyl and carboxylic acid groups can facilitate intramolecular hydrogen bonding in the monomer and intermolecular hydrogen bonding in the resulting polymer. This can influence the reactivity of the monomers during polymerization and affect the polymer's final properties, such as its glass transition temperature (Tg) and mechanical toughness.

  • Processing Characteristics: The solubility and melting behavior of the final polymer are heavily influenced by its crystallinity. Amorphous polymers derived from asymmetrical isomers are generally more soluble in a wider range of organic solvents, making them easier to process via solution-based techniques like spin coating or casting.[1] Highly crystalline polymers from symmetrical isomers may be insoluble and require melt processing at high temperatures.

Visualizing the Monomer Isomers

The structural differences between dihydroxyphthalic acid isomers are key to understanding their impact on polymer properties.

G cluster_isomers Dihydroxyphthalic Acid Isomers cluster_related Related Dihydroxy Aromatic Diacids 3,4-DHPA 3,4-Dihydroxyphthalic Acid Kinked Polymer Chain Kinked Polymer Chain 3,4-DHPA->Kinked Polymer Chain Asymmetric 3,5-DHPA 3,5-Dihydroxyphthalic Acid Irregular Polymer Chain Irregular Polymer Chain 3,5-DHPA->Irregular Polymer Chain Meta-like Substitution 4,5-DHPA 4,5-Dihydroxyphthalic Acid Potentially Kinked Chain Potentially Kinked Chain 4,5-DHPA->Potentially Kinked Chain Asymmetric 2,5-DHTA 2,5-Dihydroxyterephthalic Acid Linear Polymer Chain Linear Polymer Chain 2,5-DHTA->Linear Polymer Chain Symmetric

Caption: Chemical structures of dihydroxyphthalic acid isomers.

Comparative Performance Data

Direct comparative experimental data for polymers derived from all dihydroxyphthalic acid isomers is limited. However, we can draw parallels from studies on other aromatic diacid isomers, such as terephthalic acid (para-linkage) and isophthalic acid (meta-linkage), to predict performance trends. The principles of how monomer geometry affects polymer properties are broadly applicable.

The following table summarizes the expected and observed properties of polymers based on the isomeric structure of the diacid monomer. This data is synthesized from multiple sources to provide a comparative overview.

PropertyPolymer from Symmetrical Isomer (e.g., 2,5-Dihydroxyterephthalic Acid)Polymer from Asymmetrical Isomer (e.g., 3,4-Dihydroxyphthalic Acid)Rationale & References
Chain Structure Linear, allowing for close packingKinked, leading to irregular packingThe linear geometry of para-substituted rings promotes ordered structures, while ortho- or meta-substitutions create bends in the polymer chain.
Crystallinity HighLow (Amorphous)Efficient chain packing in linear polymers leads to higher crystallinity. Disrupted packing in kinked chains results in amorphous materials.[1]
Thermal Stability (TGA) High decomposition temperatureLower decomposition temperatureCrystalline domains require more energy to break down. Amorphous polymers may have more exposed and less stable chain ends.[2][3]
Glass Transition Temp. (Tg) HighGenerally lower, but can be highHigh chain rigidity in linear polymers leads to a high Tg. While kinked chains can lower Tg by increasing free volume, the rigidity of the aromatic ring can still result in a relatively high Tg.[4]
Mechanical Strength High tensile strength and modulusLower tensile strength and modulusThe ordered structure of crystalline polymers allows for more effective stress distribution.[4]
Solubility Generally poor in organic solventsGood solubility in polar aprotic solventsThe high lattice energy of crystalline polymers makes them difficult to dissolve. The disordered structure of amorphous polymers allows solvent molecules to penetrate more easily.[1][5]
Film Forming Ability Can be challenging; may require melt processingExcellent, suitable for solution castingGood solubility allows for the formation of uniform and flexible films from solution.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis and characterization of polymers derived from dihydroxyphthalic acid isomers. These protocols are generalized from established procedures for the synthesis of aromatic polyesters and polyimides.

Synthesis of Aromatic Polyesters via Polycondensation

This protocol describes a typical two-stage melt polycondensation method.

  • Esterification:

    • Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser with equimolar amounts of the dihydroxyphthalic acid isomer and a suitable diol (e.g., ethylene glycol, 1,4-butanediol).

    • Add a catalyst, such as antimony(III) oxide or titanium(IV) isopropoxide (typically 200-500 ppm).

    • Heat the mixture under a slow nitrogen stream to 180-220°C with continuous stirring to initiate the esterification reaction and distill off the water formed.

    • Continue this stage until approximately 90% of the theoretical amount of water has been collected.

  • Polycondensation:

    • Gradually increase the temperature to 250-280°C.

    • Slowly reduce the pressure to below 1 mmHg to facilitate the removal of the excess diol and drive the polymerization reaction to completion.

    • The viscosity of the melt will increase significantly. Continue the reaction until the desired melt viscosity is achieved, which is indicative of high molecular weight.

    • Extrude the polymer from the reactor under nitrogen pressure and quench in water to obtain the solid polyester.

Synthesis of Aromatic Polyimides via a Two-Step Method

This is the most common method for preparing polyimides, involving the formation of a soluble poly(amic acid) precursor.

  • Poly(amic acid) Synthesis:

    • In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline) in a dry, polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

    • Slowly add an equimolar amount of a dianhydride derived from a dihydroxyphthalic acid isomer to the stirred solution at room temperature. The dihydroxyphthalic acid needs to be converted to its dianhydride form first, typically by reaction with acetic anhydride.

    • Continue stirring under a nitrogen atmosphere for 12-24 hours at room temperature to form a viscous poly(amic acid) solution.

  • Imidization (Thermal Cyclodehydration):

    • Cast the poly(amic acid) solution onto a glass substrate to form a thin film.

    • Place the coated substrate in a vacuum oven and heat it in a stepwise manner, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This thermal treatment converts the poly(amic acid) to the final polyimide by removing water.

    • After cooling to room temperature, the polyimide film can be peeled off from the glass substrate.

Characterization of Polymers
  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the synthesized polymers. For polyesters, look for the characteristic ester carbonyl peak (~1720 cm⁻¹). For polyimides, look for the characteristic imide carbonyl peaks (~1780 cm⁻¹ and ~1720 cm⁻¹) and the C-N stretching peak (~1370 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To further elucidate the polymer structure and confirm the incorporation of the monomers.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers. The temperature at 5% or 10% weight loss is a key parameter.[3]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

  • Mechanical Testing: To measure the tensile strength, elongation at break, and Young's modulus of the polymer films using a universal testing machine.

  • Solubility Test: To assess the solubility of the polymers in a range of organic solvents (e.g., NMP, DMAc, DMF, THF, chloroform).

Experimental Workflow Diagram

G cluster_synthesis Polymer Synthesis cluster_purification Purification & Processing cluster_characterization Characterization Monomers Dihydroxyphthalic Acid Isomer + Co-monomer Polymerization Polycondensation Monomers->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Precipitation & Drying Polymer->Purification Processing Film Casting / Melt Pressing Purification->Processing FinalPolymer Purified Polymer Film/Sample Processing->FinalPolymer Structural Structural Analysis (FTIR, NMR) FinalPolymer->Structural Thermal Thermal Analysis (TGA, DSC) FinalPolymer->Thermal Mechanical Mechanical Testing FinalPolymer->Mechanical Solubility Solubility Testing FinalPolymer->Solubility

Caption: General experimental workflow for polymer synthesis and characterization.

Conclusion

The isomeric structure of dihydroxyphthalic acid is a powerful tool for tuning the properties of the resulting polymers. By understanding the fundamental principles of how monomer geometry influences polymer chain architecture, researchers can make informed decisions in the design of new materials with tailored performance characteristics. Symmetrical isomers are the preferred choice for applications requiring high thermal stability and mechanical strength, while asymmetrical isomers offer a route to soluble and more easily processable polymers. While a comprehensive experimental dataset for all dihydroxyphthalic acid isomers is yet to be established, the principles and protocols outlined in this guide provide a solid foundation for the rational design and development of novel high-performance polymers.

References

A Comparative Structural Analysis of 3,6-Dihydroxyphthalic Acid and 2,5-Dihydroxyterephthalic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the precise selection of molecular building blocks is paramount. The subtle shift of a functional group can dramatically alter a molecule's physicochemical properties, influencing everything from crystal packing and solubility to its efficacy as a pharmaceutical intermediate or its performance in a polymer backbone. This guide provides a detailed structural and functional comparison of two important positional isomers: 3,6-Dihydroxyphthalic acid and 2,5-Dihydroxyterephthalic acid.

While 2,5-Dihydroxyterephthalic acid is a well-documented and frequently utilized component, particularly in the synthesis of metal-organic frameworks (MOFs), its ortho-isomer, this compound, remains surprisingly under-characterized in the scientific literature. This guide will not only compare the known attributes of these molecules but also present a comprehensive experimental framework to fully elucidate the properties of the lesser-known 3,6-isomer, thereby empowering researchers to make more informed decisions in their work.

Unveiling the Isomers: A Tale of Two Structures

At the heart of the comparison lies the fundamental difference in the arrangement of their functional groups on the benzene ring. This compound is an ortho-isomer, with its two carboxylic acid groups situated on adjacent carbons (positions 1 and 2). In contrast, 2,5-Dihydroxyterephthalic acid is a para-isomer, with its carboxylic acid groups positioned on opposite sides of the ring (positions 1 and 4).[1][2] This seemingly minor variation has profound implications for their molecular geometry, hydrogen bonding capabilities, and, consequently, their macroscopic properties.

The proximity of the carboxylic acid groups in this compound allows for the potential of intramolecular hydrogen bonding, which can influence its acidity and conformation.[3] Conversely, the para-arrangement in 2,5-Dihydroxyterephthalic acid promotes intermolecular interactions, leading to the formation of extended, linear hydrogen-bonded chains.[4]

Comparative Physicochemical Properties

The following table summarizes the known experimental data for 2,5-Dihydroxyterephthalic acid and provides a predictive overview for this compound based on the general principles of ortho vs. para isomerism.

PropertyThis compound2,5-Dihydroxyterephthalic Acid
CAS Number 3786-46-7610-92-4[5]
Molecular Formula C₈H₆O₆C₈H₆O₆[5]
Molecular Weight 198.13 g/mol 198.13 g/mol [5]
Appearance Predicted: White to off-white solidYellow powder[6]
Crystal Structure Data not available in open literature. Predicted to have a more compact and potentially less symmetric packing due to intramolecular interactions.Anhydrous form crystallizes in the triclinic space group P-1. Molecules form chains linked by strong intermolecular hydrogen bonds between carboxylic acid groups. Intramolecular hydrogen bonding exists between the hydroxyl and carbonyl groups.[4]
Acidity (pKa) Predicted to be a stronger acid than the 2,5-isomer due to potential stabilization of the conjugate base through intramolecular hydrogen bonding.[3]Data not readily available, but generally, terephthalic acids are less acidic than their corresponding phthalic acid isomers.[7]
Solubility Predicted to have different solubility profiles, potentially higher solubility in certain polar solvents due to a less rigid, linear structure.Soluble in hot dimethylformamide.
Thermal Stability Data not available. Predicted to potentially undergo intramolecular dehydration to form an anhydride at elevated temperatures, a characteristic of ortho-dicarboxylic acids.[8]Thermally stable, with decomposition occurring at high temperatures.[9]

Structural Implications: A Visual Representation

The positional isomerism directly impacts the potential for hydrogen bonding, a key determinant of crystal engineering and molecular self-assembly.

G Hydrogen Bonding Potential cluster_0 This compound (ortho-isomer) cluster_1 2,5-Dihydroxyterephthalic Acid (para-isomer) 3_6_structure Structure: Carboxylic acid groups are adjacent. 3_6_intra Intramolecular H-Bonding: High probability between adjacent -COOH and -OH groups. 3_6_structure->3_6_intra 3_6_inter Intermolecular H-Bonding: May be sterically hindered, leading to less ordered packing. 3_6_structure->3_6_inter 2_5_structure Structure: Carboxylic acid groups are opposite. 2_5_intra Intramolecular H-Bonding: Possible between -COOH and adjacent -OH groups. 2_5_structure->2_5_intra 2_5_inter Intermolecular H-Bonding: Dominant interaction, leading to linear chains and ordered packing. 2_5_structure->2_5_inter

Caption: Structural differences and their impact on hydrogen bonding.

An Experimental Roadmap for a Comprehensive Comparison

To address the knowledge gap surrounding this compound and enable a direct, data-driven comparison with its 2,5-isomer, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, where the results from each technique provide complementary information to build a complete picture of the molecules' properties.

G Proposed Experimental Workflow Start Obtain/Synthesize High-Purity Samples of both isomers XRC Single Crystal X-ray Crystallography Start->XRC Determine solid-state structure NMR ¹H and ¹³C NMR Spectroscopy Start->NMR Confirm solution structure and purity FTIR FT-IR Spectroscopy Start->FTIR Identify functional groups and bonding TGA Thermogravimetric Analysis (TGA) Start->TGA Assess thermal stability Solubility Solubility Studies Start->Solubility Evaluate dissolution behavior Analysis Comparative Data Analysis XRC->Analysis NMR->Analysis FTIR->Analysis TGA->Analysis Solubility->Analysis

Caption: A comprehensive workflow for comparative analysis.

Detailed Experimental Protocols

The following section outlines the step-by-step methodologies for the key experiments proposed in the workflow.

Synthesis of this compound
  • Protocol:

    • In a reaction vessel equipped with a reflux condenser and under a nitrogen atmosphere, dissolve a suitable precursor, such as a protected dihydroxyphthalate ester, in an appropriate polar solvent.

    • Add a strong base (e.g., sodium hydroxide or potassium hydroxide) in a molar excess and heat the mixture to reflux for 4-6 hours to facilitate hydrolysis of the ester groups.[10]

    • Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2 to precipitate the dihydroxyphthalic acid.[10]

    • Collect the precipitate by filtration, wash thoroughly with deionized water to remove any residual salts, and dry under vacuum at 50-80°C.

    • Recrystallize the crude product from a suitable solvent system (e.g., an ethanol/water mixture) to obtain high-purity crystals.

Single Crystal X-ray Crystallography
  • Rationale: This technique will provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and, most importantly, the nature of the intermolecular interactions such as hydrogen bonding.[11]

  • Protocol:

    • Grow single crystals of both isomers suitable for X-ray diffraction. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

    • Mount a selected crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

    • Process the collected data, including integration of the diffraction spots and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

¹H and ¹³C NMR Spectroscopy
  • Rationale: NMR spectroscopy is a powerful tool for confirming the molecular structure in solution, assessing purity, and providing insights into the electronic environment of the different atoms.[12]

  • Protocol:

    • Prepare samples by dissolving 5-20 mg of each isomer in a suitable deuterated solvent (e.g., DMSO-d₆), which can solubilize both the carboxylic acid and hydroxyl protons.[12]

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, pay close attention to the chemical shifts and multiplicities of the aromatic protons and the broad signals corresponding to the hydroxyl and carboxylic acid protons.

    • For ¹³C NMR, identify the chemical shifts of the carbonyl carbons, the aromatic carbons bearing hydroxyl and carboxyl groups, and the other aromatic carbons.

    • Compare the spectra of the two isomers to identify differences in chemical shifts that arise from the different substitution patterns.

FT-IR Spectroscopy
  • Rationale: FT-IR spectroscopy will provide information about the vibrational modes of the functional groups, particularly the O-H and C=O stretching frequencies, which are sensitive to hydrogen bonding.[13]

  • Protocol:

    • Prepare samples of each isomer, typically as KBr pellets or by using an attenuated total reflectance (ATR) accessory.

    • Record the FT-IR spectra over a range of approximately 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands: a very broad O-H stretch from 3300-2500 cm⁻¹ (indicative of hydrogen-bonded carboxylic acids), the C=O stretch from 1760-1690 cm⁻¹, and the C-O stretch from 1320-1210 cm⁻¹.[13][14]

    • Compare the spectra of the two isomers, looking for shifts in the O-H and C=O bands that can indicate differences in the strength and nature (intramolecular vs. intermolecular) of the hydrogen bonding.

Thermogravimetric Analysis (TGA)
  • Rationale: TGA measures the change in mass of a sample as a function of temperature, providing crucial information about its thermal stability and decomposition profile.[15][16]

  • Protocol:

    • Place a small, accurately weighed amount of each sample (typically 5-10 mg) in a TGA crucible.

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the mass loss as a function of temperature.

    • Analyze the resulting TGA curves to determine the onset temperature of decomposition and to identify any intermediate thermal events. For this compound, look for a mass loss step that might correspond to the loss of a water molecule from the two adjacent carboxylic acid groups to form an anhydride.

Conclusion

The structural disparity between this compound and 2,5-Dihydroxyterephthalic acid, rooted in their ortho and para substitution patterns, is expected to give rise to a host of differences in their chemical and physical behaviors. While 2,5-Dihydroxyterephthalic acid is a well-established building block, a significant opportunity exists for researchers to characterize and utilize the unique properties of this compound. By following the comprehensive experimental workflow outlined in this guide, the scientific community can fill the existing knowledge gap and unlock the full potential of this under-explored isomer in the development of novel materials and pharmaceuticals.

References

A Researcher's Guide to Differentiating 3,6- and 4,5-Dihydroxyphthalic Acid Isomers Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of drug development and materials science, the precise identification of structural isomers is paramount. Molecules with the same chemical formula but different arrangements of atoms can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 3,6-Dihydroxyphthalic acid and 4,5-Dihydroxyphthalic acid. We will explore how fundamental principles of molecular symmetry and substituent effects manifest in their respective NMR, IR, UV-Vis, and Mass Spectra, offering a clear roadmap for their unambiguous differentiation.

The Structural Distinction: A Tale of Symmetry

The core difference between this compound and 4,5-dihydroxyphthalic acid lies in the substitution pattern on the benzene ring, which dictates the overall molecular symmetry.

  • This compound possesses a C2v symmetry axis. The two hydroxyl groups and two carboxylic acid groups are symmetrically positioned relative to each other. This symmetry simplifies its spectroscopic signatures, particularly in NMR.

  • 4,5-Dihydroxyphthalic acid , conversely, is less symmetrical. The adjacent positioning of the hydroxyl groups and their relationship to the ortho carboxylic acids creates a more complex electronic environment, leading to more distinct signals in its spectra.

Understanding this fundamental difference in symmetry is the key to interpreting the comparative data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing these isomers. The number of unique signals and their splitting patterns in both ¹H and ¹³C NMR spectra provide a definitive fingerprint for each molecule.[1]

¹H NMR Spectroscopy Analysis

In ¹H NMR, the chemical shift of aromatic protons is highly sensitive to the electronic effects (both inductive and resonance) of the substituents on the ring.[1][2] Electron-donating groups like hydroxyls (-OH) typically shield aromatic protons, shifting their signals upfield (to lower ppm values).

  • This compound: Due to its symmetry, the two aromatic protons (at C4 and C5) are chemically and magnetically equivalent. Therefore, this isomer is expected to show a single, sharp singlet in the aromatic region of the spectrum. The protons of the two hydroxyl groups and two carboxylic acid groups will also be equivalent, each likely appearing as a broad singlet.

  • 4,5-Dihydroxyphthalic acid: The two aromatic protons (at C3 and C6) are in different chemical environments relative to the substituents. They are expected to appear as two distinct signals, likely doublets due to coupling with each other (ortho-coupling). The chemical shifts will be influenced by the adjacent hydroxyl and meta carboxylic acid groups.

¹³C NMR Spectroscopy Analysis

The principles of symmetry are even more starkly illustrated in ¹³C NMR spectroscopy.

  • This compound: The molecule's symmetry results in only four unique carbon signals:

    • One signal for the two equivalent carboxylic acid carbons (-COOH).

    • One signal for the two equivalent carbons bearing the hydroxyl groups (C3, C6).

    • One signal for the two equivalent carbons bearing the carboxylic acid groups (C1, C2).

    • One signal for the two equivalent aromatic carbons bearing hydrogen (C4, C5).

  • 4,5-Dihydroxyphthalic acid: The lower symmetry means that all eight carbons are chemically distinct, leading to eight separate signals in the ¹³C NMR spectrum. This provides an unambiguous point of differentiation from the 3,6-isomer. The substituent effects on the benzene ring influence the chemical shifts of the carbon atoms.[3][4]

Vibrational Spectroscopy: Insights from Infrared (IR)

Infrared (IR) spectroscopy probes the vibrational modes of functional groups. While both isomers share the same functional groups (O-H, C=O, C-O), subtle differences in their vibrational frequencies can be observed due to variations in hydrogen bonding and molecular symmetry.

Key vibrational modes to compare include:

  • O-H Stretching: The hydroxyl groups will exhibit broad absorption bands, typically in the 3500-3200 cm⁻¹ region. The carboxylic acid O-H stretch is even broader, often appearing from 3300-2500 cm⁻¹. The exact position and shape of these bands may differ due to variations in intra- and intermolecular hydrogen bonding patterns between the two isomers.

  • C=O Stretching: The carbonyls of the carboxylic acid groups will show strong, sharp absorption peaks, usually between 1710-1680 cm⁻¹. Intramolecular hydrogen bonding between a hydroxyl group and an adjacent carboxylic acid group, which is possible in the 4,5-isomer, could potentially lower this stretching frequency compared to the 3,6-isomer.

  • Fingerprint Region (below 1500 cm⁻¹): This region contains complex vibrations characteristic of the entire molecule, including C-O stretching and aromatic ring vibrations. While difficult to assign individual peaks, the overall pattern in this region serves as a unique fingerprint for each isomer.

Electronic Spectroscopy: UV-Vis Absorbance

UV-Vis spectroscopy measures the electronic transitions within a molecule. Both dihydroxyphthalic acids are expected to show absorption bands corresponding to π → π* transitions in the aromatic ring.[5] The position of the hydroxyl groups influences the electronic distribution and, consequently, the wavelength of maximum absorbance (λ_max).

  • Generally, hydroxyl groups on a benzene ring cause a bathochromic (red) shift to longer wavelengths.

  • Data for similar compounds like 3,4-dihydroxybenzoic acid show absorption maxima around 294 nm.[6][7] It is expected that both 3,6- and 4,5-dihydroxyphthalic acid will absorb in a similar UV range. The precise λ_max may differ slightly due to the specific electronic effects and steric interactions in each isomer, providing a potential, albeit less definitive, means of differentiation.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments.

  • Molecular Ion Peak: Both isomers have the same molecular formula (C₈H₆O₆) and molecular weight (198.13 g/mol ).[8] Therefore, high-resolution mass spectrometry should show a molecular ion peak ([M]⁺ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻) at the corresponding m/z value for both compounds.[9][10]

  • Fragmentation Pattern: The key to differentiation lies in the fragmentation pattern. The initial fragmentation of aromatic carboxylic acids often involves the loss of water (-18 amu) or the carboxyl group (-45 amu).[11] The relative positions of the hydroxyl and carboxylic acid groups will influence the stability of the resulting fragment ions, leading to different relative abundances of peaks in their mass spectra. For example, the 4,5-isomer might show a more prominent initial loss of water due to the proximity of the two hydroxyl groups. Analyzing these fragmentation pathways can help distinguish the isomers.[12][13]

Summary of Key Spectroscopic Differentiators

Spectroscopic TechniqueThis compound (High Symmetry)4,5-Dihydroxyphthalic acid (Low Symmetry)
¹H NMR (Aromatic) One singletTwo distinct signals (e.g., doublets)
¹³C NMR Four unique carbon signalsEight unique carbon signals
IR Spectroscopy Characteristic fingerprint, specific O-H and C=O bandsDifferent fingerprint, potential shift in C=O due to H-bonding
UV-Vis Spectroscopy Expected λ_max in the 290-310 nm rangeSlightly different λ_max expected
Mass Spectrometry Molecular Ion at m/z ≈ 198.0164Molecular Ion at m/z ≈ 198.0164
Unique fragmentation patternDifferent fragmentation pattern

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons from the -OH and -COOH groups.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of at least -1 to 13 ppm.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all peaks and reference the spectrum to the residual solvent signal or an internal standard like TMS.[14]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of approximately 0 to 200 ppm.

    • Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Workflow for NMR-Based Isomer Differentiation

Caption: NMR workflow for differentiating the isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Process the data to show the spectrum in transmittance or absorbance mode.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µM) in a UV-transparent solvent, such as ethanol, methanol, or water.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as a blank.

    • Scan a wavelength range from approximately 200 to 400 nm.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) at a low concentration (e.g., 1-10 µg/mL).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Data Acquisition:

    • Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

    • Perform a full scan to determine the accurate mass of the molecular ion.

    • Conduct tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

General Spectroscopic Analysis Workflow

G sample Unknown Isomer (3,6- or 4,5-DHPA) nmr NMR Analysis ¹H: Number of Aromatic Signals ¹³C: Total Signal Count sample->nmr ir IR Analysis O-H & C=O Band Position Fingerprint Region sample->ir ms MS Analysis Accurate Mass (M+H)⁻ / (M-H)⁺ MS/MS Fragmentation Pattern sample->ms decision Data Convergence nmr->decision:f0 ir->decision:f0 ms->decision:f0 id_36 Identified as This compound decision->id_36 id_45 Identified as 4,5-Dihydroxyphthalic Acid decision->id_45

Caption: A multi-technique workflow for isomer identification.

Conclusion

While this compound and 4,5-dihydroxyphthalic acid are structurally similar, their distinct molecular symmetries provide a robust basis for their differentiation using standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy offer the most definitive and unambiguous evidence, with the number of unique signals directly correlating to the symmetry of each isomer. IR, UV-Vis, and Mass Spectrometry provide valuable complementary data that reinforce the structural assignment. By employing the systematic approach and protocols outlined in this guide, researchers can confidently distinguish between these two isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

A Technical Guide to Metal-Organic Frameworks: Evaluating 3,6-Dihydroxyphthalic Acid as a Linker Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final properties of the MOF.[1][2] This guide provides an in-depth comparison of the efficacy of 3,6-dihydroxyphthalic acid as a linker in MOFs relative to other widely used linkers such as terephthalic acid (BDC), trimesic acid (BTC), and the isomeric 2,5-dihydroxyterephthalic acid (DOBDC).

While direct and extensive experimental data on MOFs synthesized with this compound remains an area of emerging research, this guide will leverage existing knowledge on the impact of linker functionalization and isomerism to provide a predictive analysis of its potential performance. We will delve into the structural implications of the unique positioning of the hydroxyl and carboxylate groups in this compound and how this may influence the resulting MOF's porosity, stability, and catalytic activity.

The Crucial Role of the Organic Linker in MOF Architecture and Function

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters, known as secondary building units (SBUs), connected by organic molecules referred to as linkers.[3] The geometry, length, connectivity, and functional groups of the linker molecule dictate the topology, pore size, and chemical environment of the resulting framework.[1]

The ability to tune these properties by judicious linker selection is a cornerstone of MOF design. Functional groups on the linker can introduce specific active sites for catalysis, enhance selectivity in gas separation, or provide attachment points for drug molecules.

cluster_MOF Metal-Organic Framework (MOF) Metal Node (SBU) Metal Node (SBU) Organic Linker Organic Linker Metal Node (SBU)->Organic Linker Coordination Bond Porous Crystalline Structure Porous Crystalline Structure Organic Linker->Porous Crystalline Structure Defines Topology & Pore Size Functionality Functionality Organic Linker->Functionality Introduces Porous Crystalline Structure->Metal Node (SBU) Framework Assembly cluster_linkers Organic Linkers cluster_properties MOF Properties BDC Terephthalic Acid (BDC) Porosity Porosity BDC->Porosity Stability Stability BDC->Stability BTC Trimesic Acid (BTC) BTC->Porosity BTC->Stability DOBDC 2,5-Dihydroxyterephthalic Acid (DOBDC) DOBDC->Porosity DOBDC->Stability Catalysis Catalysis DOBDC->Catalysis Gas Adsorption Gas Adsorption DOBDC->Gas Adsorption DHPA This compound DHPA->Porosity Predicted DHPA->Stability Predicted Enhanced DHPA->Catalysis Predicted High DHPA->Gas Adsorption Predicted Selective cluster_workflow General MOF Synthesis Workflow A 1. Dissolve Precursors (Metal Salt & Organic Linker) in Solvent B 2. Solvothermal/Hydrothermal Reaction (Heating) A->B C 3. Crystallization B->C D 4. Product Isolation (Filtration/Decantation) C->D E 5. Washing D->E F 6. Activation (Solvent Exchange & Heating) E->F G Characterization (PXRD, TGA, BET) F->G

References

A Comparative Guide to the Fluorescence Properties of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of fluorescence spectroscopy and imaging, the demand for novel fluorophores with robust photophysical properties and facile synthesis is ever-present. This guide provides an in-depth analysis of the fluorescence characteristics of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters, a class of compounds demonstrating intriguing and highly useful fluorescent behaviors. We will objectively compare their performance against established fluorescent probes and provide the supporting experimental data and protocols necessary for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit of fluorescent molecules.

Introduction: The Quest for Superior Fluorophores

Fluorescent probes are indispensable tools in modern scientific research, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1][] The ideal fluorophore exhibits a high fluorescence quantum yield, a large Stokes shift to minimize self-quenching and background interference, excellent photostability, and sensitivity to its local environment.[3][4] While classic dyes like fluoresceins, rhodamines, and coumarins have been instrumental, the search for new scaffolds with unique photophysical properties continues.[5][6]

Derivatives of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid, also known as pyromellitic acid, have emerged as a promising class of fluorophores.[7] These esters are not only accessible through straightforward synthetic routes but also exhibit fascinating dual emission phenomena, making them attractive for advanced sensing and imaging applications.[8][9] This guide will delve into the synthesis, photophysical characterization, and comparative performance of these esters, providing a comprehensive resource for their practical application.

Synthesis and Structural Characterization

A significant advantage of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters is their accessible synthesis. A mild and efficient method involves the cerium(IV) ammonium nitrate (CAN) mediated oxidation of 1,3-acetone dicarboxylates.[1][7] This approach is a notable improvement over historical methods that were often cumbersome and low-yielding.[7] The general synthetic scheme allows for the facile introduction of various alkyl ester groups, enabling the tuning of solubility and other physicochemical properties.

Experimental Protocol: Synthesis of 3,6-dihydroxybenzene-1,2,4,5-tetracarboxylic acid tetraalkyl esters[7]
  • Dissolution: Dissolve the corresponding dialkyl ester of 1,3-acetonedicarboxylic acid (100 mg) in dry acetonitrile (10 mL) in an ice bath.

  • Catalyst Addition: Add cerium(IV) ammonium nitrate (CAN) (30 mol %) to the solution.

  • Reaction: Allow the solution to stir while gradually warming to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield the desired tetraalkyl ester.

The structures of the synthesized esters are typically confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).[7] For instance, the tetraethyl ester (2b) presents as a light yellow solid with a melting point of 121.5-122.5 °C.[7]

Synthesis_Workflow start 1,3-Acetone Dicarboxylate Ester reaction Oxidative Dimerization start->reaction 1. reagents Ce(IV) Ammonium Nitrate (CAN) Acetonitrile (CH3CN) Room Temperature workup Aqueous Workup & Extraction reaction->workup 2. purification Column Chromatography workup->purification 3. product 3,6-Dihydroxy-benzene-1,2,4,5- tetracarboxylic Acid Ester purification->product 4.

Caption: Synthetic workflow for 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters.

Unraveling the Fluorescence Properties

The 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters exhibit several noteworthy fluorescence properties, including appreciable quantum yields and large Stokes shifts.[7] A particularly interesting characteristic of the tetraethyl ester is its dual emission, which is solvent-dependent.[8][9]

Dual Emission and Excited-State Intramolecular Proton Transfer (ESIPT)

In polar protic solvents, the tetraethyl ester of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid displays dual fluorescence.[8][9] This phenomenon is attributed to an Excited-State Intramolecular Proton Transfer (ESIPT) process.[8][9] Upon photoexcitation, a proton is transferred from the hydroxyl group to the adjacent ester carbonyl group, leading to the formation of a photo-induced keto-enol tautomer. This tautomer has a different electronic structure and, consequently, a distinct, red-shifted emission compared to the original enol form. In contrast, in solvents like DMSO and DMF, the second emission is due to the formation of a dianion.[8]

The development of ESIPT-based fluorescent probes is highly desirable due to their characteristic large Stokes shifts, sensitivity to the local environment, and potential for ratiometric sensing.[9]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_ground Enol Form Enol_excited Enol Enol_ground->Enol_excited Excitation (hν) Enol_excited->Enol_ground Fluorescence (Normal) Keto_excited Keto (Tautomer) Enol_excited->Keto_excited ESIPT Keto_excited->Enol_ground Fluorescence (Tautomer) (Large Stokes Shift)

Caption: Simplified diagram of the ESIPT process leading to dual fluorescence.

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of various tetraalkyl esters of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid. The data highlights their large Stokes shifts and respectable quantum yields.

CompoundAlkyl Groupλabs (nm)λem (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (ΦFl) (%)
2a Methyl37545948800.249
2b Ethyl37745144980.25
2c Propyl36345053250.23
2d Butyl36845359980.234

Data sourced from Balachandran et al., 2016.[7]

Experimental Protocol: Fluorescence Spectroscopy[7]
  • Sample Preparation: Prepare dilute solutions of the fluorescent esters in a suitable spectroscopic grade solvent (e.g., acetonitrile).

  • Absorption Spectra: Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maximum (λabs).

  • Emission Spectra: Record the fluorescence emission spectra using a fluorometer. Excite the sample at its absorption maximum.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Comparative Analysis with Alternative Fluorophores

To contextualize the performance of the 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters, it is instructive to compare their properties with those of commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum YieldKey Features
3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid tetraethyl ester ~377~451~74~0.25Large Stokes shift, potential for ratiometric sensing via ESIPT.
Fluorescein isothiocyanate (FITC) ~495~519~24HighBright green emission, widely used for labeling, pH-sensitive, prone to photobleaching.[6][10][11][12]
Rhodamine B ~545~566~210.49-0.65 (in ethanol)High photostability and quantum yield, red emission.[7][8][13][14]
Coumarin Derivatives Variable (UV-blue)Variable (blue-green)Often largeVariable (can be high)Environmentally sensitive, large Stokes shifts are common.[4][15][16][17][18]

Discussion:

The 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters occupy a unique spectral niche with excitation in the near-UV and emission in the blue region of the spectrum. Their most significant advantage is their exceptionally large Stokes shift (e.g., ~4500-6000 cm⁻¹), which is considerably larger than that of FITC and Rhodamine B. This large separation between excitation and emission is highly beneficial for minimizing inner filter effects and crosstalk in multiplexed imaging applications.

While the quantum yields of these esters are moderate compared to some of the brightest dyes like Rhodamine B, they are still substantial enough for many applications. Furthermore, the synthetic accessibility and the tunability of their properties through esterification offer a degree of versatility not always present with more complex dye systems. The dual-emission capability linked to ESIPT is a sophisticated feature that can be exploited for developing ratiometric sensors for environmental polarity or pH.

Potential Applications

The favorable photophysical properties of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid esters suggest their utility in a variety of applications:

  • Fluorescent Sensing: The sensitivity of their dual emission to solvent polarity makes them excellent candidates for probes of microenvironments in chemical and biological systems.

  • Cell Imaging: Their blue fluorescence and large Stokes shift can be advantageous in multicolor imaging experiments, avoiding spectral overlap with commonly used green and red fluorophores.

  • Materials Science: These compounds can serve as building blocks for fluorescent polymers and metal-organic frameworks (MOFs), imparting luminescence to these materials for applications in sensing, catalysis, and gas storage.[7]

Conclusion

The esters of 3,6-dihydroxy-benzene-1,2,4,5-tetracarboxylic acid represent a valuable and somewhat underexplored class of fluorophores. Their straightforward synthesis, coupled with their unique photophysical characteristics—most notably their large Stokes shifts and environmentally sensitive dual fluorescence—positions them as compelling alternatives to conventional fluorescent probes. For researchers in drug development and cell biology, these compounds offer a new set of tools for probing cellular environments. In materials science, they provide a versatile platform for the design of novel luminescent materials. The experimental protocols and comparative data presented in this guide are intended to facilitate the adoption and further exploration of these promising fluorescent molecules.

References

Distinguishing between isomers of dihydroxybenzoic acid using analytical techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Distinguishing Isomers of Dihydroxybenzoic Acid

In the realm of pharmaceutical development, fine chemical synthesis, and metabolomics, the accurate identification and quantification of isomers are paramount. The six isomers of dihydroxybenzoic acid (DHBA)—2,3-DHBA, 2,4-DHBA, 2,5-DHBA (Gentisic acid), 2,6-DHBA, 3,4-DHBA (Protocatechuic acid), and 3,5-DHBA—present a classic analytical challenge. With the same molecular formula (C₇H₆O₄) and weight (154.12 g/mol ), their distinct biological activities and roles as impurities or metabolites necessitate robust and reliable analytical methods for their differentiation.[1][2][3]

This guide provides a comparative analysis of the principal analytical techniques used to resolve and identify these closely related compounds. Moving beyond a simple listing of methods, we will explore the causality behind methodological choices, offering field-proven insights to guide your selection of the most appropriate technique for your specific application.

The Core Challenge: Isomeric Similarity

The fundamental difficulty in separating DHBA isomers lies in their subtle physicochemical differences.[4][5] Properties like hydrophobicity, acidity (pKa), and polarity are so similar that conventional analytical methods, particularly standard reversed-phase chromatography, often fail to achieve baseline separation.[6][7] Effective differentiation, therefore, relies on exploiting nuanced variations in their structure through advanced chromatographic and spectroscopic approaches.

Chromatographic Techniques: The Power of Separation

Chromatography is the cornerstone for analyzing isomeric mixtures, providing the necessary separation prior to detection and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely deployed technique for DHBA isomer analysis due to its high resolution, sensitivity, and quantitative accuracy.

Causality of Method Selection: Beyond Standard Reversed-Phase

A standard C18 reversed-phase column separates compounds primarily based on hydrophobicity. However, the DHBA isomers are all polar and exhibit very similar hydrophobic character, leading to poor resolution and co-elution.[4][7] The key to successful separation lies in employing stationary phases that offer multiple modes of interaction.

  • Mixed-Mode Chromatography: This is the superior approach. Columns like Primesep D or Amaze TR combine reversed-phase characteristics with ion-exchange capabilities (anion and cation).[4][8][9] This allows the method to exploit not only the minor differences in hydrophobicity but also the subtle variations in the pKa values of the carboxylic acid and hydroxyl groups, which affect their ionic interactions with the stationary phase.[4]

  • Hydrogen-Bonding Chromatography: Specialized columns, such as those based on SHARC 1 technology, separate compounds based on their ability to form hydrogen bonds.[10] Since the accessibility of the hydroxyl and carboxylic acid groups for hydrogen bonding differs among the isomers, this provides an alternative and effective separation mechanism.[10]

Experimental Workflow: HPLC Analysis

The following diagram outlines a self-validating workflow for the analysis of DHBA isomers. Each step is critical for ensuring the reliability and reproducibility of the results, a cornerstone of Good Manufacturing Practice (GMP).[11][12]

HPLC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation prep_std Prepare Individual Isomer Standards & Mixed Calibration Standards cal_curve Inject Calibration Standards (Establish Retention Times & Response) prep_std->cal_curve prep_sample Prepare Unknown Sample (e.g., dissolve and filter) sample_run Inject Unknown Sample & System Suitability Standards prep_sample->sample_run prep_mobile Prepare Mobile Phases (Aqueous & Organic) equilibration System Equilibration (Pump mobile phase until baseline is stable) prep_mobile->equilibration equilibration->cal_curve cal_curve->sample_run identification Peak Identification (Compare sample RTs to standard RTs) sample_run->identification quantification Quantification (Calculate concentration from calibration curve) identification->quantification validation Method Validation Assessment (Specificity, Linearity, Accuracy, Precision) quantification->validation

Caption: A validated HPLC workflow for DHBA isomer analysis.

Detailed Experimental Protocol: Mixed-Mode HPLC

This protocol is designed to be a robust starting point for separating all six DHBA isomers. Method validation according to ICH Q2(R1) guidelines is essential before implementation for quality control purposes.[13][14]

  • Instrumentation & Columns:

    • HPLC system with a gradient pump, autosampler, column oven, and UV/Diode-Array Detector (DAD).

    • Column: Amaze TR mixed-mode column (4.6 x 50 mm, 3 µm) or equivalent.[9]

  • Reagents & Mobile Phase:

    • Solvent A: Water with 15 mM Ammonium Formate (AmFm), adjusted to pH 3.0 with formic acid.

    • Solvent B: Acetonitrile (ACN).

    • DHBA Standards: Individual analytical standards for all six isomers (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-DHBA).[2][15]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.[16]

    • Detection: UV at 255 nm.[9] Other wavelengths such as 280 nm or 296 nm can also be used depending on the specific isomers of interest.[17][18][19][20]

    • Injection Volume: 3-10 µL.

    • Gradient Program:

      Time (min) % Solvent B (ACN)
      0.0 20
      5.0 20
      10.0 50

      | 15.0 | 50 |

  • Sample & Standard Preparation:

    • Stock Solutions: Prepare individual stock solutions of each isomer at 1.0 mg/mL in a suitable solvent like methanol or the initial mobile phase.

    • Calibration Standards: Create a mixed standard solution containing all six isomers. Serially dilute this mixed stock to prepare a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample to a known concentration (e.g., 0.3 mg/mL) in the initial mobile phase.[9] Filter through a 0.45 µm syringe filter before injection.[16]

Comparative Performance Data

The elution order in chromatography is determined by the relative affinity of the analytes for the stationary phase. With mixed-mode chromatography, this order is a complex function of polarity and ionic interactions.

IsomerCommon NameTypical Elution Order (Mixed-Mode)[9][17]Rationale for Elution
3,5-DHBAα-Resorcylic Acid1Generally the most polar, leading to early elution in reversed-phase dominant modes.
3,4-DHBAProtocatechuic Acid2High polarity.
2,5-DHBAGentisic Acid3Intermediate polarity.
2,6-DHBAγ-Resorcylic Acid4Steric hindrance from ortho-substituents can affect interactions.
2,4-DHBAβ-Resorcylic Acid5Lower polarity compared to 3,4- and 3,5-isomers.
2,3-DHBAPyrocatechuic Acid6Often the least polar, resulting in the longest retention.
Note: The exact elution order can vary based on the specific column, mobile phase pH, and organic modifier used.[6][17]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for confirmation, especially in complex matrices like biological samples.[21]

Causality of Method Selection: The Volatility Requirement

DHBA isomers are polar, non-volatile compounds due to their carboxylic acid and hydroxyl groups. Direct injection into a GC is not feasible. The core of the GC-MS method is a derivatization step, typically silylation (e.g., with BSTFA), which replaces the acidic protons with trimethylsilyl (TMS) groups. This chemical modification dramatically increases volatility and thermal stability, allowing the compounds to be analyzed by GC.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation sample_prep Sample Extraction & Drying (e.g., from urine or plasma) derivatization Derivatization (Add silylating agent, e.g., BSTFA, and heat) sample_prep->derivatization injection GC Injection derivatization->injection separation Separation on Capillary Column (Temperature Program) injection->separation detection Mass Spectrometry (Ionization, Fragmentation, Detection) separation->detection identification Identification (Compare retention times & mass spectra to standards/libraries) detection->identification quantification Quantification (Using Selected Ion Monitoring - SIM) identification->quantification

Caption: A typical GC-MS workflow including the critical derivatization step.

The true power of MS detection lies in the fragmentation patterns. While the TMS-derivatized isomers will have the same molecular ion, the positions of the functional groups will influence how the molecule breaks apart upon electron ionization. These differences in fragment ions and their relative abundances provide a unique mass spectral "fingerprint" for each isomer, allowing for confident identification even if chromatographic separation is incomplete.

Spectroscopic Techniques: The Fingerprint Approach

While chromatography separates mixtures, spectroscopy provides direct structural information for identifying pure, isolated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. For DHBA isomers, ¹H NMR is particularly informative.

Causality of Differentiation: The Magnetic Environment

The chemical shift and splitting pattern of the protons on the aromatic ring are uniquely determined by the positions of the electron-withdrawing carboxyl group and electron-donating hydroxyl groups. Each isomer possesses a unique substitution pattern, creating a distinct magnetic environment for its aromatic protons. This results in a ¹H NMR spectrum that is a definitive fingerprint for that specific isomer.

Comparative ¹H NMR Data

The following table summarizes the expected patterns for the aromatic protons of each isomer. These patterns allow for direct identification of a pure sample.

IsomerAromatic Proton Environment & Expected Splitting Pattern
2,3-DHBA Three adjacent protons (H4, H5, H6) in an AMX system. Expect three distinct signals, each a doublet of doublets (dd).
2,4-DHBA Three protons. H3 (doublet, d), H5 (doublet of doublets, dd), H6 (doublet, d).
2,5-DHBA Three protons. H3 (doublet, d), H4 (doublet of doublets, dd), H6 (doublet, d).
2,6-DHBA Three protons. H3 and H5 are equivalent (doublet, d), H4 (triplet, t). Symmetrical pattern.
3,4-DHBA Three protons. H2 (doublet, d), H5 (doublet, d), H6 (doublet of doublets, dd).
3,5-DHBA Three protons. H2 and H6 are equivalent (doublet, d), H4 (triplet, t). Symmetrical pattern.
(Note: Spectra must be acquired in a suitable deuterated solvent, e.g., DMSO-d₆ or MeOD. Chemical shifts are highly solvent-dependent).[22][23][24][25][26]

Quantitative NMR (qNMR) can also be used as a primary method for determining the purity of a DHBA standard without the need for an identical reference material, by quantifying against a certified internal standard.[16]

Overall Comparison and Strategic Recommendations

The choice of analytical technique is dictated by the specific research or quality control objective.

ParameterHPLC-UV/DADGC-MS (with Derivatization)NMR Spectroscopy
Principle Differential partitioning between mobile and stationary phases.Separation of volatile derivatives by boiling point, identification by mass fragmentation.Nuclear spin transitions in a magnetic field; provides direct structural data.
Separation Excellent for all six isomers with appropriate mixed-mode columns.Good, but dependent on derivative stability and GC conditions.None. Requires a pure, isolated sample.
Identification Based on retention time comparison with a known standard. DAD provides UV spectra for confirmation.High confidence based on retention time and unique mass spectral fragmentation patterns.Unambiguous and absolute identification based on unique chemical shifts and coupling patterns.
Quantification Excellent. The primary method for assay and impurity testing.Very good, especially in complex matrices using SIM mode. Requires internal standards.Good for purity assessment (qNMR), but less sensitive than chromatographic methods.
Sensitivity High (µg/mL to ng/mL).Very high (ng/mL to pg/mL).Low. Requires mg-level quantities.
Limitations Requires specific columns for good resolution; co-elution is a risk with suboptimal methods.Sample preparation is multi-step (derivatization); potential for analyte degradation.Not suitable for mixtures; high instrument cost; lower throughput.
Strategic Recommendations
  • For Routine Quality Control (Assay and Impurity Profiling): HPLC-UV/DAD is the method of choice. A validated, stability-indicating mixed-mode method provides the best combination of resolution, accuracy, and throughput for quantifying known isomers and detecting unknown impurities.[12]

  • For Trace-Level Detection in Complex Matrices (e.g., Biological Fluids): GC-MS is superior due to its enhanced sensitivity and the specificity offered by mass spectral data, which helps to eliminate matrix interferences.

  • For Absolute Structural Confirmation and Reference Standard Characterization: NMR Spectroscopy is indispensable. When a new impurity is isolated or a primary reference standard is being certified, NMR provides the definitive structural proof that other methods cannot.

By understanding the underlying principles and strengths of each technique, researchers and drug development professionals can confidently select and implement the most effective analytical strategy to distinguish, identify, and quantify the challenging isomers of dihydroxybenzoic acid.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the fields of chemistry and drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 3,6-Dihydroxyphthalic acid, a compound that requires careful management due to its irritant properties. The procedures outlined below are designed to be clear, logical, and grounded in established safety principles to build and maintain trust in our collective commitment to laboratory safety.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the inherent hazards of the substance. This compound is classified as a solid that causes serious eye irritation.[1][2] While comprehensive toxicological data is not widely available, its structural similarity to other phthalic acid derivatives suggests that it should be handled with care to avoid skin and respiratory irritation as well.[3][4]

Key Safety Considerations:

  • Eye Contact: Can cause serious and potentially damaging irritation.[1][2]

  • Skin Contact: May cause skin irritation upon prolonged or repeated contact.[3]

  • Inhalation: Inhalation of dust may cause respiratory tract irritation.[3]

Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

A foundational aspect of laboratory safety is the consistent and correct use of PPE and engineering controls. This is non-negotiable when handling any chemical, including this compound.

Control Measure Specification Rationale
Engineering Controls Chemical Fume HoodTo minimize inhalation of dust particles.
Eye Protection Chemical Safety GogglesTo protect against dust and potential splashes.
Hand Protection Nitrile GlovesTo prevent skin contact.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal contractor. On-site treatment, such as neutralization, is not advised without specific, validated protocols for this compound due to the potential for unknown reactions or incomplete neutralization.

Step 1: Collection of Waste
  • Solid Waste: Carefully sweep up any solid this compound waste using a brush and dustpan. Avoid generating dust. For spills, it is advisable to moisten the material slightly to prevent it from becoming airborne.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and paper towels, should be considered contaminated and disposed of accordingly.

Step 2: Packaging of Waste
  • Place the collected solid waste and contaminated materials into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Ensure the container is in good condition and can be securely closed to prevent any leakage or spillage during storage and transport.

Step 3: Labeling of Waste Container
  • Properly label the waste container with a hazardous waste tag. The label must include:

    • The full chemical name: "this compound"

    • The CAS number: 3786-46-7

    • The hazard statement: "Warning: Causes serious eye irritation"

    • The appropriate hazard pictogram (e.g., exclamation mark for irritant).

    • The date of accumulation.

Step 4: Storage of Waste
  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials. Store acids separately from bases.

  • The storage area should have secondary containment to control any potential leaks or spills.

Step 5: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Provide the contractor with a full inventory of the waste, including the chemical name and quantity.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Have This compound Waste Assess Assess Waste Type (Solid, Contaminated PPE) Start->Assess Package Package in a Labeled, Sealable, Compatible Container Assess->Package Label Label with Chemical Name, CAS#, and Hazards Package->Label Store Store in Designated Hazardous Waste Area Label->Store Contact Contact EHS or Licensed Waste Disposal Contractor Store->Contact Disposal Arrange for Pickup and Final Disposal Contact->Disposal

Disposal Workflow for this compound

Spill Management

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: If the spill is a solid, carefully sweep it up to minimize dust generation. A dustpan and brush or a vacuum cleaner equipped with a HEPA filter can be used.

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.

  • Dispose of Spill Debris: All materials used to clean up the spill, including absorbent pads, gloves, and contaminated clothing, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures in Section 3.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to the detailed procedures outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations for hazardous waste disposal.

References

A Researcher's Guide to the Safe Handling of 3,6-Dihydroxyphthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our commitment to discovery is paralleled by our dedication to safety. This guide provides essential safety and logistical information for handling 3,6-Dihydroxyphthalic acid, ensuring that your innovative work is conducted under the safest possible conditions. This document moves beyond a simple checklist, offering a framework for understanding the "why" behind each safety protocol, thereby fostering a culture of proactive risk management in the laboratory.

Understanding the Hazard Profile of this compound

This compound is a chemical compound used in various research and development applications.[1] While extensive toxicological data is not available for this specific compound, the available Safety Data Sheets (SDS) for it and structurally similar compounds indicate that it should be handled with care.[2][3] The primary identified hazard is the potential for causing serious eye irritation.[4][5] Some sources also indicate that it may cause skin and respiratory irritation.[2][6] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Hazard Summary Table:

Hazard StatementClassificationPrimary Route of Exposure
H319: Causes serious eye irritation[4][5]Eye Irritation Cat. 2[4]Eyes
H315: Causes skin irritation[2]Skin Irritation Cat. 2[6]Skin
H335: May cause respiratory irritation[2]STOT SE Cat. 3[6]Inhalation

Note: Hazard classifications for skin and respiratory irritation are based on data for structurally similar compounds and should be considered potential hazards for this compound.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical to mitigating the risks associated with handling this compound. The following PPE is mandatory for all personnel handling this compound.

A. Eye and Face Protection:
  • Rationale: The most significant, well-documented hazard of this compound is its potential to cause serious eye irritation.[4][5]

  • Required PPE:

    • Chemical Safety Goggles: These must provide a complete seal around the eyes to protect against dust particles and splashes. Standard safety glasses with side shields are insufficient.[7][8]

    • Face Shield: When there is a higher risk of splashes or aerosol generation, a face shield should be worn in conjunction with safety goggles for full facial protection.[7][9]

B. Skin and Body Protection:
  • Rationale: To prevent skin irritation, a barrier between the chemical and your skin is essential.[2][6]

  • Required PPE:

    • Chemically Resistant Gloves: Nitrile or butyl rubber gloves are recommended.[9] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as chemical waste.[2]

    • Laboratory Coat: A standard lab coat is required to protect against incidental contact. For procedures with a higher risk of contamination, a chemically resistant gown or apron should be considered.[7]

C. Respiratory Protection:
  • Rationale: To mitigate the risk of respiratory tract irritation from airborne dust particles.[2][6]

  • Required PPE:

    • NIOSH-Approved Respirator: If work is performed outside of a certified chemical fume hood, or if there is a potential for generating dust, a NIOSH-approved N95 or higher particulate respirator is required.[7][9] A proper fit test is mandatory to ensure the effectiveness of the respirator.[9]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.

A. Engineering Controls:
  • Chemical Fume Hood: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust particles.[10]

  • Ventilation: Ensure the laboratory is well-ventilated.[11]

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[11]

B. Handling Protocol:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to handle the solid material. Avoid scooping or pouring in a manner that creates dust.

  • Dissolving:

    • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

    • If the dissolution process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[4][6]

    • Clean and decontaminate all equipment and the work area after use.

III. Emergency Response: Chemical Spill Workflow

In the event of a spill, a calm and methodical response is essential. The following workflow provides a clear guide for managing a spill of this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Immediate Action Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill? Assess->SmallSpill LargeSpill Large Spill? SmallSpill->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes ContactEHS Contact Environmental Health & Safety (EHS) LargeSpill->ContactEHS Yes Contain Contain the Spill with Absorbent Material DonPPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose End Spill Managed Dispose->End ContactEHS->End

Caption: Workflow for responding to a chemical spill of this compound.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

A. Waste Segregation:
  • Solid Waste: All solid waste, including unused chemical, contaminated PPE (gloves, weigh boats, etc.), and absorbent materials from spill cleanups, must be collected in a designated, clearly labeled, and sealable hazardous waste container.[10]

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvents used.[10]

B. Disposal Protocol:
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from general laboratory traffic.[10]

  • Neutralization (for aqueous solutions): For small quantities of acidic aqueous waste, neutralization with a weak base such as sodium bicarbonate can be performed.[12] This should be done slowly and with stirring in a well-ventilated area. The pH should be adjusted to between 6 and 8 before disposal down the drain with copious amounts of water, in accordance with local regulations.[13][14] Always consult your institution's EHS for specific guidelines on drain disposal.

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the chemical waste. Do not attempt to transport or dispose of the waste yourself.[10]

V. References

  • Echemi. (n.d.). 3,6-DIHYDROXYPHTHALICACID SDS, 3786-46-7 Safety Data Sheets. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology, Inc. (2017, December 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from --INVALID-LINK--

  • Dow Chemical Company. (2012, June 8). Personal Protective Equipment Guidance. Retrieved from --INVALID-LINK--

  • Echemi. (n.d.). chemical label this compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Leeline Sourcing. (2026, January 7). What PPE Should You Wear When Handling Acid 2026? Retrieved from --INVALID-LINK--

  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Practice News.

  • Acros Organics. (n.d.). Material Safety Data Sheet.

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101239905B - The preparation method of dihydroxyphthalic acid. Retrieved from --INVALID-LINK--

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from --INVALID-LINK--

  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from --INVALID-LINK--

  • RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Proper Disposal of 2',3'-Dihydroxy-4',6'-dimethoxychalcone: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.